molecular formula C9H5ClN2O2 B1590108 3-Chloroquinoxaline-2-carboxylic acid CAS No. 20254-76-6

3-Chloroquinoxaline-2-carboxylic acid

Cat. No.: B1590108
CAS No.: 20254-76-6
M. Wt: 208.6 g/mol
InChI Key: LLFXNFDLKGPZML-UHFFFAOYSA-N
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Description

3-Chloroquinoxaline-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5ClN2O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFXNFDLKGPZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553824
Record name 3-Chloroquinoxaline-2-carboxylic acid
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Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20254-76-6
Record name 3-Chloroquinoxaline-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroquinoxaline-2-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Chloroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Within this important class of molecules, 3-chloroquinoxaline-2-carboxylic acid stands out as a pivotal building block. Its unique arrangement of a reactive chlorine atom and a carboxylic acid group on the quinoxaline core makes it a versatile precursor for the synthesis of more complex, biologically active molecules through various chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering insights into the underlying reaction mechanisms, detailed experimental protocols, and the critical parameters that govern the success of the synthesis.

Part 1: The Primary Synthetic Pathway: A Two-Step Approach from o-Phenylenediamine

The most common and practical approach to the synthesis of this compound commences with the readily available starting material, o-phenylenediamine. This pathway involves two key transformations: the initial formation of the quinoxaline ring system to yield quinoxaline-2,3(1H,4H)-dione, followed by a selective chlorination.

Section 1.1: Synthesis of Quinoxaline-2,3(1H,4H)-dione (Intermediate 1)

The foundational step in this synthetic sequence is the cyclocondensation of o-phenylenediamine with a two-carbon electrophile, typically oxalic acid or its diethyl ester. This reaction efficiently constructs the core quinoxaline heterocycle.

Causality Behind Experimental Choices: The choice between oxalic acid and diethyl oxalate often depends on the desired reaction conditions and scale. Oxalic acid is cost-effective and can be used in aqueous acidic conditions, while diethyl oxalate is suitable for reactions in organic solvents, which can sometimes offer better control and easier product isolation.[1] The reaction is typically heated to overcome the activation energy for the condensation and cyclization steps.

Experimental Protocol: Synthesis of Quinoxaline-2,3(1H,4H)-dione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of o-phenylenediamine (1.0 equivalent) is prepared in an appropriate solvent (e.g., a mixture of ethanol and water).

  • Reagent Addition: Oxalic acid dihydrate (1.05 equivalents) is added to the solution. A catalytic amount of a strong acid, such as hydrochloric acid, can be added to facilitate the reaction.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold water and then ethanol to remove unreacted starting materials and impurities. The resulting solid is dried under vacuum to yield quinoxaline-2,3(1H,4H)-dione as a stable, off-white to pale yellow solid.

Parameter Condition Expected Outcome
Starting Material o-Phenylenediamine, Oxalic Acid DihydrateHigh Purity
Solvent Ethanol/WaterGood solubility for reactants
Temperature RefluxDrives the reaction to completion
Reaction Time 2-4 hoursTypically sufficient for full conversion
Yield >90%High
Purity >95% after washingGood

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start [label="o-Phenylenediamine +\nOxalic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Cyclocondensation\n(Reflux in EtOH/H₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Quinoxaline-2,3(1H,4H)-dione", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reaction; reaction -> intermediate; }``` Caption: Workflow for the synthesis of the key intermediate, Quinoxaline-2,3(1H,4H)-dione.

Reaction Mechanism: The formation of quinoxaline-2,3(1H,4H)-dione proceeds through a cyclocondensation reaction. The more nucleophilic amino group of o-phenylenediamine attacks one of the carbonyl carbons of oxalic acid, followed by the elimination of a water molecule to form an amide intermediate. An intramolecular cyclization then occurs, with the second amino group attacking the remaining carbonyl carbon, leading to a dihydroxy intermediate that tautomerizes to the more stable dione form.

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  reactants [label="{ o-Phenylenediamine |  Oxalic Acid}"];
  intermediate1 [label="Amide Intermediate"];
  intermediate2 [label="Cyclized Intermediate"];
  product [label="Quinoxaline-2,3(1H,4H)-dione", fillcolor="#34A853", fontcolor="#FFFFFF"];

  reactants -> intermediate1 [label="Nucleophilic Attack\n- H₂O"];
  intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"];
  intermediate2 -> product [label="Tautomerization"];
}

Caption: Simplified mechanism of the cyclocondensation reaction.

Section 1.2: Chlorination to this compound

The subsequent step involves the selective chlorination of quinoxaline-2,3(1H,4H)-dione. This transformation is crucial for introducing the reactive chlorine handle. A common method involves the use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). [2]These reagents are effective at converting the enolizable amide groups into chloro functionalities. The direct and selective synthesis of this compound from the dione in a single step is challenging. A more controlled approach involves the formation of 2,3-dichloroquinoxaline followed by selective hydrolysis.

Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline (Intermediate 2)

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize evolved HCl), quinoxaline-2,3(1H,4H)-dione (1.0 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃).

  • Reaction Execution: The mixture is heated to reflux (approximately 105-110 °C) and maintained for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude 2,3-dichloroquinoxaline can be further purified by recrystallization from a suitable solvent like ethanol.

Parameter Condition Expected Outcome
Starting Material Quinoxaline-2,3(1H,4H)-dioneDry and pure
Chlorinating Agent Phosphorus Oxychloride (POCl₃)In excess
Temperature RefluxEnsures complete conversion
Reaction Time 4-6 hoursMonitored by TLC
Yield 80-90%Good to excellent
Purity >95% after recrystallizationHigh

Reaction Mechanism: The chlorination of the amide groups in quinoxaline-2,3(1H,4H)-dione by POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, resulting in the formation of the chloroquinoxaline. [2]

Chlorination Mechanism start Quinoxaline-2,3-dione POCl₃ intermediate Dichlorophosphate Ester Intermediate start->intermediate Nucleophilic Attack product 2,3-Dichloroquinoxaline intermediate->product Chloride Attack - PO₂Cl₂⁻

Caption: Proposed mechanism for the chlorination of quinoxaline-2,3-dione with POCl₃.

Section 1.3: Selective Hydrolysis to this compound (Target Molecule)

The final step in this primary route is the selective hydrolysis of one of the chlorine atoms in 2,3-dichloroquinoxaline to a carboxylic acid. This transformation relies on the differential reactivity of the two chloro-substituted positions. The electron-withdrawing nature of the quinoxaline ring system makes both chlorine atoms susceptible to nucleophilic aromatic substitution. However, subtle electronic differences can be exploited to achieve selectivity.

Causality Behind Experimental Choices: Achieving selective monohydrolysis requires careful control of reaction conditions. Using a weaker nucleophile or a limited amount of a stronger nucleophile, along with controlled temperature and reaction time, can favor the substitution of only one chlorine atom. The choice of base and solvent system is also critical in modulating the reactivity and selectivity of the hydrolysis reaction.

Proposed Experimental Protocol: Selective Hydrolysis of 2,3-Dichloroquinoxaline

  • Reaction Setup: 2,3-dichloroquinoxaline (1.0 equivalent) is dissolved in a suitable solvent system, such as a mixture of an alcohol (e.g., ethanol) and water.

  • Reagent Addition: A controlled amount (e.g., 1.0 to 1.2 equivalents) of a base, such as sodium hydroxide or potassium hydroxide, is added portion-wise to the solution.

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature, for instance, from room temperature to a gentle heat (e.g., 40-50 °C), for a period determined by TLC monitoring to maximize the formation of the mono-hydrolyzed product.

  • Work-up and Purification: Once the desired conversion is achieved, the reaction is quenched by the addition of an acid (e.g., dilute HCl) to neutralize the excess base and protonate the carboxylic acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Part 2: Alternative Synthetic Route: Chlorination of 3-Hydroxyquinoxaline-2-carboxylic Acid

An alternative strategy for the synthesis of this compound involves the preparation of 3-hydroxyquinoxaline-2-carboxylic acid, followed by the chlorination of the hydroxyl group.

Section 2.1: Synthesis of 3-Hydroxyquinoxaline-2-carboxylic Acid (Intermediate 3)

This intermediate can be synthesized through the condensation of o-phenylenediamine with a suitable three-carbon building block containing two carbonyl functionalities and a carboxylic acid or its ester, such as diethyl ketomalonate.

Experimental Protocol: Synthesis of 3-Hydroxyquinoxaline-2-carboxylic Acid

  • Reaction Setup: o-Phenylenediamine (1.0 equivalent) and diethyl ketomalonate (1.0 equivalent) are dissolved in a suitable solvent like ethanol or acetic acid.

  • Reaction Execution: The mixture is heated to reflux for several hours.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be recrystallized to obtain pure 3-hydroxyquinoxaline-2-carboxylic acid.

Section 2.2: Chlorination to this compound

The hydroxyl group of 3-hydroxyquinoxaline-2-carboxylic acid can then be converted to a chlorine atom using a chlorinating agent.

Experimental Protocol: Chlorination of 3-Hydroxyquinoxaline-2-carboxylic Acid

  • Reaction Setup: 3-Hydroxyquinoxaline-2-carboxylic acid (1.0 equivalent) is suspended in a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Reaction Execution: The mixture is heated under reflux until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water. The precipitated solid is filtered, washed with water, and dried to afford this compound.

Part 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. A broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Aromatic carbons in the range of 120-150 ppm. A signal for the carboxylic acid carbonyl carbon around 165-175 ppm.
IR Spectroscopy A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹. C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₉H₅ClN₂O₂), showing the characteristic isotopic pattern for a chlorine-containing compound.

Part 4: Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds. [3][4]The presence of both a carboxylic acid and a reactive chlorine atom allows for diverse derivatization. The carboxylic acid can be converted into esters, amides, or other functional groups, while the chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution. This versatility makes it a key starting material for the development of new therapeutic agents, including serotonin receptor antagonists and other potential drug candidates. [4]

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through well-established synthetic methodologies. The primary route, involving the cyclocondensation of o-phenylenediamine followed by chlorination and selective hydrolysis, offers a reliable and scalable approach. An alternative route through the chlorination of 3-hydroxyquinoxaline-2-carboxylic acid provides another viable option. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are paramount to achieving high yields and purity of this important synthetic intermediate. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

3-chloroquinoxaline-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloroquinoxaline-2-carboxylic Acid: Properties, Synthesis, and Reactivity

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, established synthetic routes, and characteristic reactivity, highlighting the causality behind its utility in modern chemical synthesis.

Core Chemical Identity and Properties

This compound is a bifunctional organic compound built upon a quinoxaline core. The quinoxaline heterocycle, a fusion of a benzene ring and a pyrazine ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The strategic placement of a reactive chlorine atom at the 3-position and a carboxylic acid at the 2-position makes this molecule a highly versatile intermediate for creating diverse chemical libraries.[3][4]

Physicochemical Data

A summary of the key physicochemical properties is presented below for quick reference. These values are essential for planning reactions, purification, and storage.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 20254-76-6[3][5][6][7][8]
Molecular Formula C₉H₅ClN₂O₂[3][5][9]
Molecular Weight 208.60 g/mol [3][7]
Appearance Off-white to light brown solid[10]
Purity Typically ≥97%[3][7]
Storage Sealed in a dry environment at 2-8°C[7]
Spectral Characteristics

Spectroscopic analysis is critical for structure verification. The expected spectral data for this compound are as follows:

  • ¹H NMR: Aromatic protons on the benzene ring portion would appear in the downfield region (typically δ 7.5-8.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ > 10 ppm), though its observation can depend on the solvent used.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-185 ppm range.[11] Aromatic and heterocyclic carbons will appear between approximately 120-150 ppm.

  • IR Spectroscopy: Key vibrational bands include a strong C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹.[12] A broad O-H stretch will be present from ~2500-3300 cm⁻¹. C=N and C=C stretching vibrations from the quinoxaline ring are expected in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 208, with a characteristic isotopic pattern [M+2]⁺ at m/z 210 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[9]

Synthesis of the Quinoxaline Scaffold

The most common and efficient method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][13][14] For this compound, a suitable α-keto acid derivative is required.

General Synthetic Workflow

The synthesis is typically a two-step process starting from o-phenylenediamine and diethyl 2-oxomalonate (or a similar precursor), followed by chlorination.

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A o-Phenylenediamine C Intermediate: Ethyl 3-hydroxyquinoxaline-2-carboxylate A->C AcOH, Reflux B Diethyl 2-oxomalonate B->C D Ethyl 3-chloroquinoxaline-2-carboxylate C->D POCl₃, Heat E This compound D->E NaOH (aq), then H⁺

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may require optimization.

  • Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate:

    • To a solution of o-phenylenediamine (1 equivalent) in glacial acetic acid, add diethyl 2-oxomalonate (1 equivalent).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate.

  • Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate:

    • Carefully add the dried intermediate from the previous step to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for 3-6 hours. The hydroxyl group is converted to the chloro group.

    • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • The solid product is collected by filtration, washed thoroughly with water until neutral, and dried.

  • Hydrolysis to this compound:

    • Suspend the crude ethyl ester in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Heat the mixture to 60-80°C until the solid dissolves and the ester is fully hydrolyzed (monitor by TLC).

    • Cool the solution in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is ~2-3.

    • The final product, this compound, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry to afford the pure product.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic value of this molecule lies in the orthogonal reactivity of its two functional groups. The chlorine atom is an excellent electrophilic handle for substitution, while the carboxylic acid provides a nucleophilic center (after deprotonation) or can be converted into other functional groups.[15][16]

Nucleophilic Aromatic Substitution (SₙAr) at the C3-Position

The electron-withdrawing nature of the pyrazine ring and the adjacent carboxylic acid group activates the C3-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr).[17] This reaction is the cornerstone of its utility.

Caption: General mechanism of SₙAr at the C3-position.

  • Common Nucleophiles: A wide range of nucleophiles can be employed, including:

    • Amines (R-NH₂): To form 3-aminoquinoxaline derivatives. This is widely used in drug discovery.

    • Alkoxides (R-O⁻): To synthesize 3-alkoxyquinoxaline ethers.

    • Thiols (R-SH): To produce 3-(alkylthio)quinoxaline derivatives.

This reactivity is foundational for creating libraries of compounds for structure-activity relationship (SAR) studies, as seen in the development of 5-HT₃ antagonists and antimycobacterial agents.[4][18]

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C2-position undergoes a host of classic transformations, allowing for further molecular diversification.[19][20]

  • Amide Bond Formation: Direct reaction with an amine is often inefficient. The carboxylic acid is typically activated first using a coupling agent like dicyclohexylcarbodiimide (DCC) or HATU before the amine is added.[16] This is a critical reaction for attaching the quinoxaline core to other fragments, for instance, in the creation of PROTACs where this moiety might serve as a warhead or linker attachment point.[3]

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This can be useful for improving solubility or modifying pharmacokinetic properties.

  • Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 3-chloroquinoxaline-2-carbonyl chloride.[4] This intermediate readily reacts with a wide array of nucleophiles without the need for coupling agents.

AmideCoupling A 3-Chloroquinoxaline- 2-carboxylic acid C Activated Ester Intermediate A->C Activation B Coupling Agent (e.g., HATU, DCC) B->C E 3-Chloroquinoxaline- 2-carboxamide C->E Nucleophilic Acyl Substitution D Amine (R-NH₂) D->E

Caption: Workflow for amide bond formation.

Applications in Research and Development

The dual reactivity of this compound establishes it as a premier building block in several areas:

  • Medicinal Chemistry: It is a key starting material for synthesizing compounds targeting a range of biological systems. Derivatives have shown promise as serotonin (5-HT₃) receptor antagonists, antimycobacterial agents against M. tuberculosis, and inhibitors of various kinases.[4][18][21][22]

  • PROTACs and Chemical Biology: The quinoxaline scaffold can be functionalized to act as a ligand for a target protein. The carboxylic acid handle provides a convenient point for attaching linkers, making it a valuable component in the design of Proteolysis Targeting Chimeras (PROTACs).[3]

  • Materials Science: The rigid, planar quinoxaline system can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is an irritant.[23]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[23]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a powerful and versatile chemical intermediate. Its value is derived from a stable heterocyclic core functionalized with two distinct and orthogonally reactive groups. The ability to perform selective nucleophilic aromatic substitution at the chloro-position, combined with the diverse chemistry of the carboxylic acid group, provides chemists with a robust platform for the rapid synthesis of complex and functionally rich molecules. This makes it an indispensable tool in the pursuit of novel therapeutics and advanced materials.

References

An In-Depth Technical Guide to 3-Chloroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinoxaline-2-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile scaffold in medicinal chemistry and materials science. Its unique molecular architecture, characterized by a quinoxaline core substituted with both a reactive chlorine atom and a carboxylic acid group, provides a strategic entry point for the synthesis of a diverse array of functionalized derivatives. This guide offers a comprehensive technical overview of its molecular structure, validated analytical characterization, synthesis protocols, and its significant role as a synthetic intermediate in drug discovery. We delve into the causality behind experimental choices, emphasizing self-validating analytical systems to ensure scientific integrity. This document is intended to be an essential resource for researchers leveraging this compound in their scientific endeavors.

Core Molecular Structure and Physicochemical Properties

This compound (C₉H₅ClN₂O₂) is a solid, crystalline compound at room temperature.[1][2] Its structure is defined by a bicyclic quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring. The key functional groups, a carboxylic acid at position 2 and a chlorine atom at position 3, are crucial to its chemical reactivity and utility.

Systematic Identification:

  • IUPAC Name: this compound

  • CAS Number: 20254-76-6[1][2]

  • Molecular Formula: C₉H₅ClN₂O₂[1][2]

  • Molecular Weight: 208.60 g/mol [1][2]

  • Canonical SMILES: C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)O[3]

  • InChI Key: LLFXNFDLKGPZML-UHFFFAOYSA-N[3]

Structural Elucidation: A Multi-faceted Approach

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic and analytical techniques. This multi-pronged approach forms a self-validating system, ensuring the identity and purity of the compound.

1.1.1. Crystallographic Analysis
1.1.2. Spectroscopic Characterization

Spectroscopic data provides the fingerprint of a molecule. For this compound, the expected spectroscopic features are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic protons on the benzene ring portion of the quinoxaline core are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm. The carboxylic acid proton is highly deshielded and will appear as a broad singlet significantly downfield, often above 10 ppm, and its chemical shift can be concentration-dependent.[6]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm.[6] The carbons of the quinoxaline ring will appear in the aromatic region (approximately 120-150 ppm), with the carbon attached to the chlorine atom (C3) and the carbon attached to the carboxylic acid (C2) showing distinct chemical shifts due to the electronic effects of these substituents.

Infrared (IR) Spectroscopy:

  • A very broad O-H stretching band from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[6]

  • A sharp and strong C=O stretching absorption for the carboxylic acid carbonyl group will be present between 1710 and 1760 cm⁻¹.[6]

  • C=N and C=C stretching vibrations from the quinoxaline ring will appear in the 1400-1600 cm⁻¹ region.

  • A C-Cl stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound (208.60).

  • The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak.

  • Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, 17 amu) and the loss of a carboxyl group (-COOH, 45 amu).[7]

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₉H₅ClN₂O₂[1][2]
Molecular Weight208.60 g/mol [1][2]
AppearanceSolid
Purity≥97%[1]
Storage Conditions2-8°C, Sealed in dry conditions[2]

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a cornerstone of its utility. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Synthetic Pathways

A common and effective method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] For this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with a derivative of oxomalonic acid.

A related hydrothermal synthesis of 2,3-diarylquinoxaline carboxylic acids has been reported, reacting 1,2-diarylketones with 3,4-diaminobenzoic acid in high-temperature water.[9] This method avoids the use of volatile organic solvents and strong acids.[9]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Oxomalonic_acid_derivative Oxomalonic Acid Derivative Oxomalonic_acid_derivative->Condensation 3-chloroquinoxaline-2-carboxylic_acid 3-chloroquinoxaline- 2-carboxylic acid Cyclization Cyclization Condensation->Cyclization Cyclization->3-chloroquinoxaline-2-carboxylic_acid

Core Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by its two primary functional groups: the carboxylic acid and the chloro substituent.

2.2.1. Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine to yield an amide.[10][11] This is a key reaction for creating diverse libraries of compounds for biological screening.[12][13]

  • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

2.2.2. Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinoxaline ring system activates the C-Cl bond towards attack by nucleophiles. This allows for the introduction of a wide range of substituents, including:

  • Amines

  • Thiols

  • Alkoxides

This reactivity is fundamental to the use of this compound as a building block in the synthesis of more complex molecules with desired biological activities.

Reactivity_Diagram cluster_Carboxylic_Acid_Reactions Carboxylic Acid Reactions cluster_SNAr_Reactions Nucleophilic Aromatic Substitution (C3-Cl) Core 3-chloroquinoxaline- 2-carboxylic acid Ester Ester Core->Ester R-OH, H⁺ Amide Amide Core->Amide 1. SOCl₂ 2. R₂NH Alcohol Alcohol Core->Alcohol LiAlH₄ Amine_Substituted Amine Derivative Core->Amine_Substituted R₂NH Thiol_Substituted Thiol Derivative Core->Thiol_Substituted R-SH Alkoxy_Substituted Alkoxy Derivative Core->Alkoxy_Substituted R-O⁻

Applications in Drug Discovery and Development

The quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities.[14][15] this compound serves as a crucial starting material for the synthesis of various biologically active compounds.

A Scaffold for Diverse Biological Targets

Quinoxaline derivatives have shown promise as:

  • Antiviral Agents: Certain quinoxaline derivatives have been investigated for their potential to inhibit viral replication, including against respiratory pathogens.[16]

  • Anticancer Agents: The quinoxaline core has been incorporated into molecules designed to target various aspects of cancer progression.[14] Some derivatives have been explored as PARP-1 inhibitors.[17]

  • Anti-inflammatory Agents: Quinoxaline-based compounds have been synthesized and evaluated as selective COX-2 inhibitors.[14]

  • Serotonin (5-HT₃) Receptor Antagonists: 3-Chloroquinoxaline-2-carboxamides have been designed and synthesized as potential 5-HT₃ receptor antagonists, which are used to manage nausea and vomiting.[12][13]

  • Protein Kinase Inhibitors: Derivatives of quinoline carboxylic acids have been studied as inhibitors of protein kinase CK2.[18]

  • Antimycobacterial Agents: Quinoxaline-2-carboxylic acid 1,4-dioxides have demonstrated antimycobacterial activity.[19]

The ability to readily modify both the carboxylic acid and the chloro positions of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

Experimental Protocol: Synthesis of a 3-Chloroquinoxaline-2-carboxamide Derivative

This protocol outlines a general procedure for the synthesis of a 3-chloroquinoxaline-2-carboxamide, a common class of compounds derived from the title molecule.

Objective: To synthesize an N-substituted 3-chloroquinoxaline-2-carboxamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-chloroquinoxaline-2-carbonyl chloride is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-12 hours, or until completion (monitored by TLC).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-chloroquinoxaline-2-carboxamide.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR (¹H and ¹³C), IR, and mass spectrometry.

Causality and Self-Validation: The conversion of the carboxylic acid to the more reactive acyl chloride is a critical step to facilitate the amide bond formation, as direct amidation would require harsh conditions. The use of triethylamine in the coupling step is to neutralize the HCl generated during the reaction. The multi-step work-up ensures the removal of unreacted starting materials and byproducts. The final characterization by multiple spectroscopic techniques provides a robust validation of the product's identity and purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • General Handling: Avoid contact with skin, eyes, and clothing.[20] Wash hands thoroughly after handling.[20][21] Use only in a well-ventilated area.[20][21]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20][22]

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[20][21]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[20][21]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[20][21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][22]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[20][21][22][23][24]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined molecular structure and predictable reactivity. Its importance in medicinal chemistry is underscored by the wide range of biological activities exhibited by its derivatives. The dual reactivity of the carboxylic acid and the chloro-substituent provides a versatile platform for the generation of diverse chemical entities. This guide has provided a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a focus on the principles of scientific integrity and experimental rationale. It is our hope that this document will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery.

References

Unlocking the Therapeutic Potential of 3-Chloroquinoxaline-2-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoxaline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinoxaline core, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in drug discovery. Its unique electronic properties and versatile substitution patterns have given rise to a plethora of compounds with a broad spectrum of biological activities.[1][2] From established antibiotics to emerging anticancer agents, quinoxaline derivatives continue to be a fertile ground for the development of novel therapeutics.[3][4] This guide focuses on a specific, yet highly versatile, member of this family: 3-chloroquinoxaline-2-carboxylic acid . While its direct therapeutic applications are still under investigation, its role as a key synthetic intermediate and its potential as a pharmacophore in its own right warrant a detailed exploration for researchers, scientists, and drug development professionals. This document will serve as an in-depth technical guide, elucidating the known applications and, more importantly, the untapped therapeutic potential of this compound.

The Synthetic Versatility of this compound: A Gateway to Bioactive Molecules

The primary and most well-documented application of this compound is its use as a crucial starting material in the synthesis of more complex and biologically active molecules.[5] The presence of the carboxylic acid and the reactive chloro group at positions 2 and 3, respectively, allows for a wide range of chemical modifications, making it a valuable building block for combinatorial chemistry and targeted drug design.

Synthesis of 3-Chloroquinoxaline-2-carboxamides: A Case Study in Serotonin Receptor Antagonism

A significant therapeutic application stemming from this compound is the synthesis of 3-chloroquinoxaline-2-carboxamides. These derivatives have been investigated as serotonin (5-HT3) receptor antagonists.[5] The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting.

The synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by condensation with appropriate amines.[5] This straightforward synthetic route allows for the generation of a diverse library of carboxamide derivatives for structure-activity relationship (SAR) studies. Notably, certain synthesized 3-chloroquinoxaline-2-carboxamides have exhibited comparable 5-HT3 antagonistic activity to the standard drug, Ondansetron, in preclinical models.[5]

Experimental Protocol: Synthesis of 3-Chloroquinoxaline-2-carboxamides

Objective: To synthesize a representative 3-chloroquinoxaline-2-carboxamide derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-chloroquinoxaline-2-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 3-chloroquinoxaline-2-carboxamide.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Exploring the Untapped Therapeutic Potential: A Research Roadmap

Beyond its role as a synthetic intermediate, the inherent structural features of this compound suggest its potential for direct therapeutic applications or as a scaffold for the development of novel drug candidates in various disease areas. The following sections outline promising avenues for research, grounded in the known biological activities of closely related quinoxaline derivatives.

Anticancer Activity: Targeting Proliferative Pathways

The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents.[1][3] Derivatives have been shown to exert their effects through various mechanisms, including inhibition of protein kinases, topoisomerases, and induction of apoptosis.[6][7][8] The presence of a chloro substituent at the 3-position and a carboxylic acid at the 2-position of the quinoxaline ring in this compound provides key functionalities for potential interaction with biological targets.

Hypothesis: this compound and its derivatives may exhibit anticancer activity by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases or by inducing apoptosis.

Experimental Workflow for Anticancer Evaluation:

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation node_synthesis Synthesis of This compound and its derivatives node_cell_lines Selection of Cancer Cell Lines (e.g., MCF-7, HCT116, HepG2) node_mtt MTT Assay for Cytotoxicity (Determine IC50 values) node_cell_lines->node_mtt node_apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) node_mtt->node_apoptosis node_kinase Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) node_mtt->node_kinase node_animal_model Xenograft Mouse Model node_kinase->node_animal_model node_treatment Treatment with Lead Compound node_tumor_growth Monitoring of Tumor Growth and Toxicity caption Workflow for Anticancer Evaluation

Caption: A streamlined workflow for assessing the anticancer potential of this compound derivatives.

Antimicrobial Activity: A Scaffold for Novel Antibiotics

Quinoxaline derivatives, particularly quinoxaline-1,4-dioxides, have demonstrated significant antibacterial and antimycobacterial activity.[2][9] The mechanism of action for some of these compounds involves the generation of reactive oxygen species, leading to DNA damage in microbial cells.[9] Given the structural similarities, this compound presents an interesting scaffold for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Hypothesis: this compound and its derivatives could exhibit antimicrobial activity against a range of pathogenic bacteria and mycobacteria.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against selected bacterial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)

  • Mueller-Hinton broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slower-growing organisms like mycobacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Self-Validation: Include positive (bacteria with no compound) and negative (broth only) controls in each assay. A known antibiotic can be used as a reference standard.

Anti-inflammatory Properties: Modulating Inflammatory Pathways

Certain quinoxaline derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[10] Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a priority.

Hypothesis: this compound and its derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes or modulating inflammatory signaling pathways.

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

nfkb_pathway node_lps LPS node_tlr4 TLR4 node_lps->node_tlr4 node_myd88 MyD88 node_tlr4->node_myd88 node_irak IRAKs node_myd88->node_irak node_traf6 TRAF6 node_irak->node_traf6 node_tak1 TAK1 node_traf6->node_tak1 node_ikk IKK Complex node_tak1->node_ikk node_ikb IκBα node_ikk->node_ikb Phosphorylation & Degradation node_nfkb NF-κB (p65/p50) node_nucleus Nucleus node_nfkb->node_nucleus Translocation node_gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) node_nucleus->node_gene node_compound 3-Chloroquinoxaline- 2-carboxylic Acid Derivative node_compound->node_ikk caption Potential Inhibition of NF-κB Pathway

Caption: A diagram illustrating the potential inhibitory effect of this compound derivatives on the NF-κB signaling pathway.

Data Presentation and Future Directions

To facilitate the comparison of biological activities, all quantitative data should be summarized in clearly structured tables.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDModificationCell LineIC₅₀ (µM)
3CQC-01 Parent CompoundMCF-7>100
3CQC-Amide-A Amide with AnilineMCF-725.4
3CQC-Amide-B Amide with p-toluidineMCF-715.8
Doxorubicin Reference DrugMCF-70.5

Future Directions: The therapeutic potential of this compound is largely unexplored, presenting a significant opportunity for drug discovery. Future research should focus on:

  • Library Synthesis: Generation of a diverse library of derivatives by modifying both the chloro and carboxylic acid functionalities.

  • Broad-Spectrum Screening: Evaluation of these derivatives against a wide range of biological targets, including kinases, microbial enzymes, and inflammatory mediators.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Safety: Preclinical evaluation of lead candidates in relevant animal models to assess their therapeutic efficacy and safety profiles.

Conclusion

This compound stands as a versatile and promising scaffold in medicinal chemistry. While its current application is primarily as a synthetic intermediate, the extensive biological activities of the broader quinoxaline family strongly suggest a significant untapped therapeutic potential. This guide provides a framework for researchers to explore this potential, from rational drug design and synthesis to robust biological evaluation. The systematic investigation of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of human diseases.

References

3-chloroquinoxaline-2-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Chloroquinoxaline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, this compound and its derivatives have garnered significant attention, particularly for their potent modulation of excitatory neurotransmission. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, focusing on its role as a competitive antagonist at ionotropic glutamate receptors. We will delve into the molecular targets, the downstream signaling consequences, and the validated experimental methodologies used to elucidate this mechanism. This document is intended to serve as a foundational resource for researchers engaged in the study of neuroactive compounds and the development of novel therapeutics targeting glutamatergic signaling.

Introduction: The Significance of the Quinoxaline-2-Carboxylic Acid Scaffold

Quinoxaline derivatives are a class of bicyclic heteroaromatic compounds that have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The versatility of the quinoxaline ring system allows for substitutions that can fine-tune its pharmacological profile. The quinoxaline-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore for interacting with specific biological targets, most notably excitatory amino acid receptors[3].

While the broader family of quinoxaline derivatives exhibits diverse bioactivities, including potential as DNA-damaging antimycobacterial agents (specifically as 1,4-dioxides) and inhibitors of enzymes like ASK1, the primary and most well-documented mechanism of action for the core this compound structure lies in its antagonism of glutamate receptors[4][5][6][7][8]. This guide will therefore focus on this principal mechanism.

Primary Molecular Targets: AMPA and NMDA Receptors

The central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission. Glutamate is the primary excitatory neurotransmitter, and its receptors, particularly the ionotropic AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors, are crucial for synaptic plasticity, learning, and memory. However, excessive activation of these receptors leads to excitotoxicity, a key pathological process in neurological disorders such as stroke, epilepsy, and neurodegenerative diseases[9][10].

Derivatives of quinoxaline-2-carboxylic acid have been extensively developed as antagonists of these receptors[3][11][12][13][14]. The this compound scaffold fits the pharmacophore model for competitive antagonism at the glutamate binding site on AMPA receptors and the glycine co-agonist site on NMDA receptors.

Antagonism of the AMPA Receptor

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain. Competitive antagonists of the AMPA receptor, such as those from the quinoxaline class, bind to the same site as glutamate but do not activate the receptor, thereby preventing ion channel opening and subsequent neuronal depolarization. The quinoxaline-2,3-dione motif is a well-established and critical feature for high-affinity binding to the AMPA receptor[14]. While this compound is not a quinoxaline-2,3-dione, its structural features still allow for competitive antagonism.

Antagonism of the NMDA Receptor at the Glycine Co-agonist Site

The NMDA receptor is unique in that it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation[9][15]. The glycine binding site on the GluN1 subunit of the NMDA receptor has been a major target for therapeutic intervention[10][16][17]. Quinoxaline derivatives have been identified as potent antagonists at this strychnine-insensitive glycine site[15]. By binding to this site, they prevent the necessary conformational change for channel opening, even in the presence of glutamate, thus acting as non-competitive antagonists with respect to glutamate.

Signaling Pathway and Downstream Effects

The antagonistic action of this compound at AMPA and NMDA receptors has profound effects on downstream signaling cascades. By blocking the influx of cations (Na+ and Ca2+) through these channels, the compound effectively dampens excessive neuronal excitation.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R NMDA_R NMDA Receptor Glutamate->NMDA_R Na_Influx Na+ Influx AMPA_R->Na_Influx Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx CQCA 3-Chloroquinoxaline- 2-carboxylic Acid CQCA->AMPA_R Blocks Glutamate Binding CQCA->NMDA_R Blocks Glycine Binding Depolarization Depolarization Na_Influx->Depolarization Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Figure 1: Simplified signaling pathway illustrating the antagonistic effect of this compound.

The key downstream consequences of this antagonism include:

  • Reduction of Neuronal Depolarization: By blocking Na+ influx primarily through AMPA receptors, the compound prevents the rapid depolarization of the postsynaptic membrane.

  • Inhibition of Ca2+ Overload: The blockade of NMDA receptors is particularly critical in preventing pathological Ca2+ influx, a primary trigger for excitotoxic cell death pathways involving the activation of proteases, lipases, and nitric oxide synthase.

  • Neuroprotection: In models of ischemic stroke and other neurodegenerative conditions, this reduction in excitotoxicity is manifested as a neuroprotective effect[9][11].

Experimental Methodologies for Mechanistic Elucidation

A robust understanding of the mechanism of action of this compound requires a multi-faceted experimental approach. The following protocols are standard in the field for characterizing glutamate receptor antagonists.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To quantify the affinity (Ki) of this compound for the AMPA receptor and the glycine site of the NMDA receptor.

Protocol:

  • Membrane Preparation: Isolate synaptic membranes from rat cortical tissue through a process of homogenization and differential centrifugation.

  • Assay for AMPA Receptor Binding:

    • Incubate the cortical membranes with a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA).

    • Add increasing concentrations of this compound (the competitor).

    • Incubate to allow for binding equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a saturating concentration of a known AMPA antagonist (e.g., NBQX).

  • Assay for NMDA Receptor (Glycine Site) Binding:

    • Incubate the cortical membranes with a radiolabeled glycine site antagonist (e.g., [3H]DCKA).

    • Follow the same procedure as for the AMPA receptor assay, using glycine as the reference compound for non-specific binding.

  • Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

Assay TargetRadioligandExpected Outcome for an Antagonist
AMPA Receptor[3H]AMPAConcentration-dependent displacement of the radioligand
NMDA Receptor (Glycine Site)[3H]DCKAConcentration-dependent displacement of the radioligand
Electrophysiology

Electrophysiological techniques, such as the patch-clamp method, provide a functional measure of receptor antagonism.

Objective: To determine the functional effect of this compound on AMPA and NMDA receptor-mediated currents in cultured neurons.

Protocol:

  • Cell Culture: Culture primary hippocampal or cortical neurons.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a cultured neuron.

    • Voltage-clamp the neuron at a holding potential of -60 mV.

    • Apply a specific agonist (AMPA or NMDA + glycine) to elicit an inward current.

    • Co-apply the agonist with increasing concentrations of this compound.

    • Measure the reduction in the peak amplitude of the agonist-evoked current.

  • Data Analysis: Construct a concentration-response curve to determine the IC50 for the functional inhibition of the receptor.

G Start Prepare Cultured Neurons Patch Establish Whole-Cell Patch-Clamp Start->Patch Apply_Agonist Apply AMPA or NMDA + Glycine Patch->Apply_Agonist Record_Current Record Baseline Inward Current Apply_Agonist->Record_Current Apply_Compound Co-apply Agonist with 3-Chloroquinoxaline- 2-carboxylic Acid Record_Current->Apply_Compound Record_Inhibited_Current Record Inhibited Inward Current Apply_Compound->Record_Inhibited_Current Analyze Calculate IC50 Record_Inhibited_Current->Analyze

Figure 2: Workflow for electrophysiological characterization of receptor antagonism.

Other Potential Mechanisms of Action

While the primary mechanism of action of this compound is antagonism of glutamate receptors, the broader quinoxaline scaffold has been associated with other biological activities. It is important for researchers to be aware of these potential off-target effects.

  • Antimycobacterial Activity: Quinoxaline-2-carboxylic acid 1,4-dioxides have been shown to act as DNA-damaging agents against Mycobacterium tuberculosis[4][5][6][7]. While the 1,4-dioxide moiety is critical for this activity, the potential for related compounds to interact with DNA should not be entirely dismissed without experimental validation.

  • Serotonin 5-HT3 Receptor Antagonism: Amide derivatives of this compound have been synthesized and shown to possess 5-HT3 receptor antagonist activity[18][19]. It is plausible that the parent carboxylic acid could have weak affinity for this receptor.

Conclusion

References

solubility of 3-chloroquinoxaline-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloroquinoxaline-2-Carboxylic Acid in Organic Solvents

Foreword

This compound stands as a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its rigid, aromatic core, functionalized with both a reactive chloro group and a versatile carboxylic acid, makes it a sought-after precursor for a range of high-value compounds, including kinase inhibitors, antibacterial agents, and PROTAC degraders.[1][2][3] However, the successful synthesis, purification, and formulation of its derivatives are fundamentally governed by a critical, yet often overlooked, physicochemical property: its solubility.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will move beyond mere data reporting to explore the underlying principles that dictate its behavior in various organic media. By synthesizing theoretical insights with actionable experimental protocols, this document serves as both a reference and a practical handbook for harnessing the full potential of this important molecule.

Physicochemical Profile and Structural Rationale for Solubility

To predict the solubility of this compound, we must first dissect its molecular architecture. The molecule's behavior is a composite of its distinct functional components.

  • Quinoxaline Core: This fused aromatic system (a benzene ring fused to a pyrazine ring) is inherently hydrophobic and capable of π-π stacking interactions.[2] This suggests a basal affinity for aromatic and other non-polar solvents.

  • Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic group capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Its presence dramatically increases the potential for interaction with polar solvents. Furthermore, its acidic nature (pKa-dependent) means its ionization state, and thus solubility, will be highly sensitive to the pH of the medium.[4]

  • Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom modulates the electronic properties of the quinoxaline ring. It adds a degree of polarity and can participate in dipole-dipole interactions, but its primary contribution to solubility is modest compared to the carboxylic acid.

  • Nitrogen Atoms: The two nitrogen atoms within the pyrazine ring are hydrogen bond acceptors, further enhancing the molecule's ability to interact with protic solvents.

Based on these features, a LogP value of 1.98 has been calculated, indicating a molecule with a balance of lipophilic and hydrophilic character that will exhibit nuanced solubility across different solvent classes.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20254-76-6[1][6][7]
Molecular Formula C₉H₅ClN₂O₂[1][5]
Molecular Weight 208.60 g/mol [1][7]
Calculated LogP 1.98[5]
Appearance Solid (predicted)General

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

While specific quantitative data is not extensively published, we can establish a robust predicted solubility profile by drawing analogies from structurally similar quinoxaline and carboxylic acid compounds and applying fundamental chemical principles.[8][9]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale & Causality
Polar Aprotic DMSO, DMF, DMAc, NMPHigh These solvents are excellent hydrogen bond acceptors and have high dielectric constants, effectively solvating both the polar carboxylic acid group and the aromatic quinoxaline core. Quinoxaline derivatives frequently show excellent solubility in these solvents.[9]
Polar Protic Methanol, EthanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid and ring nitrogens. Solubility is expected to increase with heating.
Ethers THF, 1,4-DioxaneLow to Moderate These solvents are moderate hydrogen bond acceptors but lack donor capabilities. They can solvate the quinoxaline ring but will struggle to fully solvate the carboxylic acid group without heating.
Halogenated Dichloromethane (DCM), ChloroformLow While capable of dissolving the chloro-aromatic portion, these solvents are poor partners for the hydrogen-bonding carboxylic acid, leading to limited solubility.
Aromatic Toluene, BenzeneLow Favorable π-π interactions with the quinoxaline ring are countered by the very poor solvation of the highly polar carboxylic acid group.
Non-polar Hexane, HeptaneVery Low / Insoluble These solvents lack any significant interactions with the polar functional groups of the molecule and are primarily useful as anti-solvents for purification via precipitation or crystallization.

Key Factors Influencing Solubility

The solubility of this compound is not a static value but a dynamic equilibrium influenced by several external factors.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This relationship is crucial for purification techniques like recrystallization, where a solvent is chosen for its ability to dissolve the compound at high temperatures and release it upon cooling.

  • pH and Ionization: As a carboxylic acid, the compound's solubility in protic or aqueous-organic mixtures is profoundly dependent on pH.[4] At a pH below its pKa, the molecule exists predominantly in its neutral, less soluble form. As the pH rises above the pKa, the carboxylic acid deprotonates to form the highly polar and much more soluble carboxylate anion. This principle is fundamental for extraction and purification protocols.

  • Presence of Water: The solubility of carboxylic acids in certain organic solvents can be significantly enhanced by the presence of small amounts of water.[10][11] Water molecules can bridge the solute and the organic solvent, forming a hydrogen-bonded network that improves solvation. This is particularly relevant in solvents with some water miscibility like THF or acetone.

Experimental Determination of Solubility: Protocols and Workflows

Trustworthy solubility data is generated through rigorous, well-controlled experiments. The two most common approaches in drug development are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.[4]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a solvent at a given temperature.[12]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at thermodynamic equilibrium.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • 2-5 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains undissolved at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume of the chosen organic solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. For finely suspended particles, centrifuge the vial (e.g., 10,000 rpm for 15 minutes) to achieve clear separation.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a large, accurate serial dilution with the same solvent to bring the concentration into the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in units such as mg/mL or mol/L.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation & Equilibration cluster_analysis Sample Processing & Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Equilibrate on shaker (24-48h at constant T) B->C D 4. Centrifuge to separate solid C->D Post-equilibration E 5. Withdraw supernatant & perform serial dilution D->E F 6. Quantify via calibrated HPLC E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G Final Calculation

Caption: Shake-Flask method workflow for equilibrium solubility.

Protocol for Kinetic Solubility Determination (Nephelometry)

Kinetic solubility is a high-throughput method often used in early drug discovery.[13] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous or organic medium.[4]

Objective: To rapidly assess the concentration at which this compound precipitates from a solution.

Materials:

  • This compound dissolved in DMSO (high concentration stock, e.g., 10 mM)

  • Target organic solvent

  • 96-well microplate

  • Liquid handling robot or multichannel pipette

  • Plate-based nephelometer

Step-by-Step Methodology:

  • Plate Preparation: Dispense the target organic solvent into the wells of a 96-well plate.

  • Compound Addition: Use a liquid handler to add increasing volumes of the concentrated DMSO stock solution of the compound to the wells, creating a concentration gradient across the plate.

  • Incubation & Measurement: Mix the plate briefly and incubate at a set temperature. Measure the turbidity (light scattering) in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Diagram 2: Principle of Kinetic vs. Thermodynamic Solubility

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Practical Applications in Research and Development

Understanding the solubility profile of this compound directly impacts its utility in several key areas:

  • Synthetic Chemistry: Choosing an appropriate reaction solvent requires ensuring that both the starting material and key reagents are sufficiently soluble to allow the reaction to proceed efficiently. Poor solubility can lead to slow reaction rates and heterogeneous mixtures that complicate analysis.

  • Purification: Recrystallization, a primary method for purifying solid compounds, relies entirely on the differential solubility of the compound in a solvent at high and low temperatures. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal. Conversely, solvents in which the compound is insoluble can be used as anti-solvents to induce precipitation.

  • Drug Formulation: For pharmaceutical applications, solubility in biocompatible solvents or solvent systems is paramount. This data informs the development of formulations for both in vitro biological screening (e.g., DMSO stocks) and potential in vivo administration, where solubility directly influences bioavailability.[13]

  • Analytical Chemistry: Preparing samples for analysis by techniques like HPLC or NMR requires dissolving the compound in a suitable deuterated or mobile-phase solvent. Knowledge of solubility prevents issues with sample preparation and ensures accurate quantification.

Conclusion

This compound is a molecule of significant scientific interest, and a thorough understanding of its solubility is a prerequisite for its effective application. This guide has established a predictive framework based on its chemical structure and provided detailed, actionable protocols for its experimental determination. By leveraging this knowledge, researchers can streamline synthesis, optimize purification, and accelerate the development of novel therapeutics and materials derived from this versatile chemical entity. The principles and methodologies outlined herein provide a self-validating system for generating the reliable solubility data essential for advancing chemical research.

References

Methodological & Application

Application Notes & Protocols for the Strategic Use of 3-Chloroquinoxaline-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 3-chloroquinoxaline-2-carboxylic acid. This versatile heterocyclic building block serves as a cornerstone for the synthesis of a diverse array of functionalized quinoxaline derivatives, a scaffold of significant interest in pharmaceutical and materials science due to its prevalence in biologically active compounds.[1][2] We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on the molecule's two primary reactive handles: the carboxylic acid at the C2 position and the chloro-substituent at the C3 position. Detailed protocols for key transformations, including amide bond formation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions, are presented.

Introduction: The Strategic Value of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The strategic functionalization of the quinoxaline ring is paramount for modulating these properties and developing novel therapeutic agents.[2][4] this compound is an exceptionally valuable starting material because it possesses two distinct and orthogonally reactive functional groups. The carboxylic acid allows for the straightforward construction of amide libraries, while the chlorine atom at the electron-deficient C3 position is primed for displacement via nucleophilic aromatic substitution or participation in cross-coupling reactions. This dual reactivity enables a modular and divergent approach to synthesizing complex molecular architectures.

Core Synthetic Transformations

The synthetic utility of this compound stems from the selective manipulation of its two key functional groups.

Amide Bond Formation at the C2-Carboxylic Acid

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, allowing for the exploration of structure-activity relationships by introducing a variety of amine-containing fragments.[5][6] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" using a coupling reagent to facilitate nucleophilic attack by the amine.[5][7]

Mechanism Insight: Coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) react with the carboxylic acid to form a highly reactive intermediate (an O-acylisourea or an active ester). This intermediate is readily attacked by the amine nucleophile to form the stable amide bond, releasing a byproduct (e.g., urea or tetramethylurea). Additives like HOBt or DMAP can be used to improve efficiency and suppress side reactions.[8]

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Acid 3-Chloroquinoxaline- 2-carboxylic Acid Activated Activated Intermediate Acid->Activated Formation of active ester Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activated Formation of active ester Base Base (e.g., DIPEA) Base->Activated Formation of active ester Amine Primary or Secondary Amine (R-NH2) Activated->Amine Nucleophilic Attack Product N-Substituted-3-chloro- quinoxaline-2-carboxamide Amine->Product

Caption: General workflow for amide coupling reactions.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent/SystemAdditiveBaseTypical SolventAdvantagesCommon Side Reactions
EDCHOBt or NHSNone or mild baseDCM, DMF, WaterWater-soluble byproducts, good for biomolecules.[7]Racemization, formation of N-acylurea.
HATUNoneDIPEADMF, MeCNFast reaction times, high yields, low racemization.[6]Costly.
SOCl₂PyridinePyridineDCM, TolueneForms highly reactive acyl chloride, inexpensive.Harsh conditions, not suitable for sensitive substrates.
Isobutyl ChloroformateNMM or Et₃NNMM or Et₃NTHF, CH₂Cl₂Mixed anhydride method, good for sterically hindered acids.[8]Potential for side reactions at the wrong carbonyl.
Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

The chloro-substituent at the C3 position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, which stabilizes the negatively charged intermediate formed during the reaction.[9][10][11] This reaction is a powerful tool for introducing a wide variety of substituents, including amines, thiols, and alkoxides.

Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11][12] First, the nucleophile attacks the carbon atom bearing the leaving group (the chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is the key to this reaction's feasibility.

SNAr_Mechanism Start 3-Chloroquinoxaline Derivative Cl Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophile Nucleophile (Nu:⁻) Nucleophile->Start:f1 Addition (Rate-determining step) Product 3-Substituted Quinoxaline Derivative Nu Intermediate->Product Elimination LeavingGroup Cl⁻ Intermediate->LeavingGroup

Caption: The addition-elimination mechanism of SNAr.

Table 2: Scope of Nucleophiles in SNAr Reactions with 3-Chloroquinoxalines

Nucleophile TypeExampleTypical ConditionsProduct TypeReference
Primary/Secondary AminesAniline, MorpholineEtOH or DMF, 80 °C, 24 h3-Aminoquinoxalines
Phenolsp-CresolK₂CO₃, DMF, 100 °C3-Aryloxyquinoxalines[9]
ThiolsThiophenolNaH, THF, RT3-(Arylthio)quinoxalines[9]
AlkoxidesSodium MethoxideMeOH, Reflux3-Methoxyquinoxalines
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While SNAr is excellent for introducing heteroatom nucleophiles, forming new carbon-carbon bonds often requires transition-metal catalysis. The Suzuki-Miyaura cross-coupling is a robust method for coupling aryl halides with arylboronic acids.[13] To utilize this compound in this context, the carboxylic acid group is often protected as an ester to prevent potential interference with the basic reaction conditions or catalyst deactivation.[14]

Mechanism Insight: The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoxaline.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArX Quinoxaline-Cl (R-X) ArX->OA ArBOH2 Ar-B(OH)₂ TM Transmetalation ArBOH2->TM Base Base (e.g., K₂CO₃) Base->ArBOH2 PdII R-Pd(II)-X (L₂) OA->PdII PdII->TM PdII_Ar R-Pd(II)-Ar (L₂) TM->PdII_Ar RE Reductive Elimination RE->Pd0 Product Product RE->Product R-Ar (Product) PdII_Ar->RE

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 3-Chloro-N-(4-methoxyphenyl)quinoxaline-2-carboxamide (Amide Coupling)

This protocol details a standard amide coupling using HATU.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • p-Anisidine (4-methoxyaniline) (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous MgSO₄

  • Procedure:

    • To a solution of this compound in anhydrous DMF (0.5 M), add p-anisidine followed by DIPEA.

    • Stir the mixture at room temperature for 5 minutes.

    • Add HATU in one portion to the stirring solution.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of 3-(Phenylamino)quinoxaline-2-carboxylic Acid (SNAr Reaction)

This protocol describes the displacement of the C3-chloride with an amine.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Ethanol (EtOH)

    • 2N HCl (aq)

    • Deionized water

  • Procedure:

    • Create a suspension of this compound and aniline in ethanol in a sealed reaction vessel.

    • Heat the mixture at 80 °C for 24 hours. The reaction should become homogeneous as it proceeds. Monitor consumption of the starting material by LC/MS.

    • After cooling to room temperature, a precipitate may form. If not, slowly add 2N HCl to neutralize the excess aniline and precipitate the product.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid thoroughly with water to remove any salts.

    • Dry the product in a vacuum oven at 50 °C overnight.

  • Purification: This procedure often yields a product of high purity, but recrystallization from a suitable solvent like ethanol/water can be performed if necessary.

  • Characterization: Confirm structure using ¹H NMR and LC/MS.

Field-Proven Insights & Troubleshooting

  • Amide Coupling: For sterically hindered amines or acids, reaction times may need to be extended, or a more potent coupling reagent like HATU is recommended. If the reaction is sluggish, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • SNAr Reactions: The rate of SNAr is highly dependent on the nucleophilicity of the incoming group and the solvent. Polar aprotic solvents like DMF or DMSO can often accelerate the reaction compared to protic solvents like ethanol. The addition of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) may be necessary when using amine or thiol hydrochlorides as the nucleophile source.

  • Suzuki Coupling: The choice of palladium catalyst, ligand, and base is critical and often needs to be optimized for a specific substrate pair. Catalyst deactivation by the carboxylate anion is a known issue; protecting the acid as a methyl or ethyl ester is a standard and effective workaround.[14] Ensure thorough degassing of the reaction mixture to prevent oxidation and deactivation of the Pd(0) catalyst.

Conclusion

This compound is a powerful and versatile scaffold for synthetic and medicinal chemistry. Its dual reactive sites allow for a modular and divergent synthesis of complex quinoxaline derivatives. By understanding the underlying mechanisms of amide coupling, nucleophilic aromatic substitution, and cross-coupling reactions, researchers can strategically leverage this building block to construct vast libraries of novel compounds for biological screening and materials science applications.

References

Application Notes and Protocols: Strategic Synthesis of 3-(Amino)quinoxaline-2-carboxylic Acid Derivatives via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are recognized for their roles in anticancer, antiviral, antibacterial, and kinase inhibition applications.[2] The strategic functionalization of the quinoxaline ring is paramount for modulating the pharmacological profile of these molecules. A particularly effective and versatile method for achieving this is the reaction of 3-chloroquinoxaline-2-carboxylic acid and its esters with various amines. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, providing a reliable route to a diverse library of 3-aminoquinoxaline-2-carboxylic acid derivatives.[3]

This guide provides a comprehensive overview of the synthesis of these valuable compounds, detailing the underlying reaction mechanism, offering step-by-step experimental protocols, and discussing the significance of the resulting products in the landscape of drug development.

Reaction Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction between this compound (or its ester) and an amine is a classic example of nucleophilic aromatic substitution (SNAr). Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic rings, SNAr is favored on electron-deficient aromatic systems, such as the quinoxaline ring system.[4][5] The electron-withdrawing nature of the pyrazine ring in the quinoxaline scaffold makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.[3]

The mechanism can be described in two key steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The amine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom. This disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the electron-withdrawing quinoxaline ring system.[5]

  • Elimination of the Leaving Group and Restoration of Aromaticity: The aromaticity of the ring is restored through the elimination of the chloride ion (a good leaving group). This step is typically the fast step of the reaction. The resulting product is the 3-amino-substituted quinoxaline derivative.[5][6]

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product 3-Chloroquinoxaline This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) 3-Chloroquinoxaline->Meisenheimer + R-NH₂ (Nucleophilic Attack) Amine R-NH₂ Amine->Meisenheimer Product 3-(Amino)quinoxaline-2-carboxylic acid Meisenheimer->Product - Cl⁻ (Leaving Group Departure & Aromaticity Restoration) HCl HCl

Caption: Generalized SNAr mechanism for the reaction of this compound with an amine.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 3-(amino)quinoxaline-2-carboxylic acid derivatives. The first protocol describes the synthesis starting from the more commonly used ethyl ester of this compound, followed by hydrolysis to the carboxylic acid.

Protocol 1: Synthesis of 3-(Amino)quinoxaline-2-carboxylic Acids from Ethyl 3-chloroquinoxaline-2-carboxylate

This two-step procedure involves the initial SNAr reaction with the amine, followed by saponification of the resulting ester.

Step 1: Nucleophilic Aromatic Substitution

experimental_workflow start Start: Combine Reactants reactants Ethyl 3-chloroquinoxaline-2-carboxylate + Amine + Ethanol (Solvent) start->reactants heating Heat at 80°C for 24h in a sealed tube reactants->heating cool_filter Cool to room temperature & Filter the precipitate heating->cool_filter wash Wash the solid with cold ethanol cool_filter->wash product_ester Intermediate Product: Ethyl 3-(amino)quinoxaline-2-carboxylate wash->product_ester hydrolysis Proceed to Hydrolysis (Protocol 1, Step 2) product_ester->hydrolysis

Caption: Workflow for the SNAr reaction of ethyl 3-chloroquinoxaline-2-carboxylate with an amine.

Materials:

  • Ethyl 3-chloroquinoxaline-2-carboxylate

  • Amine of choice (e.g., benzylamine, aniline, morpholine)

  • Ethanol (absolute)

  • Sealed reaction tubes

  • Heating block or oil bath

  • Filtration apparatus

Procedure:

  • In a sealed reaction tube, prepare a suspension of ethyl 3-chloroquinoxaline-2-carboxylate (1.0 eq.).

  • Add the desired amine (1.1 eq.) to the suspension.

  • Add absolute ethanol to the reaction mixture (a typical concentration is around 1 M).

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours. The progress of the reaction can be monitored by LC/MS to check for the consumption of the starting material.

  • After 24 hours, cool the reaction mixture to room temperature.

  • A solid precipitate of the ethyl 3-(amino)quinoxaline-2-carboxylate product should form.

  • Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The resulting solid can be used in the next step without further purification if LC/MS analysis shows sufficient purity.

Step 2: Saponification to the Carboxylic Acid

Materials:

  • Ethyl 3-(amino)quinoxaline-2-carboxylate from Step 1

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • pH paper or pH meter

  • Filtration apparatus

Procedure:

  • Suspend the ethyl 3-(amino)quinoxaline-2-carboxylate from the previous step in a mixture of ethanol and water.

  • Add 1 M NaOH solution (typically 2-3 equivalents) to the suspension.

  • Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the ester. Monitor the reaction by TLC or LC/MS until the starting ester is consumed.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Acidify the reaction mixture to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. This will precipitate the carboxylic acid product.

  • Collect the precipitated 3-(amino)quinoxaline-2-carboxylic acid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain the final 3-(amino)quinoxaline-2-carboxylic acid.

Data Presentation: Representative Examples of Synthesized 3-(Amino)quinoxaline-2-carboxylic Acids

The following table summarizes the yields for a variety of amines reacted with ethyl 3-chloroquinoxaline-2-carboxylate followed by hydrolysis, as adapted from literature data.

Amine SubstrateResulting Carboxylic AcidYield (%)
Benzylamine3-(Benzylamino)quinoxaline-2-carboxylic acid52
Aniline3-(Phenylamino)quinoxaline-2-carboxylic acid79
Phenethylamine3-(Phenethylamino)quinoxaline-2-carboxylic acid90
Morpholine3-Morpholinoquinoxaline-2-carboxylic acid44

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through the use of standard analytical techniques.

  • Reaction Monitoring: The progress of both the SNAr and saponification steps should be closely monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS). This ensures that the reaction is allowed to proceed to completion, maximizing yield and minimizing the presence of unreacted starting materials.

  • Product Characterization: The identity and purity of the final products should be confirmed by a combination of analytical methods, including:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Development

The 3-aminoquinoxaline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The amino and carboxylic acid functional groups serve as versatile handles for further chemical modifications, allowing for the generation of large and diverse compound libraries for high-throughput screening. For instance, the carboxylic acid can be readily converted to a wide range of amides, which are prevalent in many biologically active molecules.[7]

Derivatives of this core structure have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity.[1]

  • Antimicrobial Agents: These compounds have shown promise in combating bacterial and mycobacterial infections.[8][9]

  • Antiviral Therapies: The quinoxaline scaffold is present in several compounds with demonstrated antiviral properties.

References

The Versatile Scaffold: 3-Chloroquinoxaline-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Quinoxaline Core

In the landscape of heterocyclic chemistry, the quinoxaline scaffold holds a privileged position. This nitrogen-containing fused ring system is a cornerstone in the development of a vast array of therapeutic agents, owing to its ability to interact with a multitude of biological targets. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1] The inherent structural features of the quinoxaline ring, such as its planarity, hydrogen bonding capabilities, and potential for diverse functionalization, make it an ideal framework for the design of novel drugs.[2]

At the heart of this chemical versatility lies 3-chloroquinoxaline-2-carboxylic acid , a key building block that provides medicinal chemists with a powerful tool for molecular exploration. The strategic placement of a reactive chlorine atom at the 3-position and a carboxylic acid at the 2-position opens up a gateway for a variety of chemical transformations. This application note will provide an in-depth guide to the synthesis and application of this pivotal building block, offering detailed protocols and insights into its role in the development of cutting-edge therapeutics.

Synthesis of the Core Building Block: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol outlines a reliable and reproducible pathway.

Protocol 1: Synthesis of 3-Hydroxyquinoxaline-2-carboxylic Acid

This initial phase involves the construction of the quinoxaline core and the introduction of the key functional groups in a protected form.

Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add ethyl pyruvate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-methylquinoxalin-2(1H)-one.

Step 2: Oxidation to 3-Hydroxyquinoxaline-2-carboxylic Acid

  • Suspend 3-methylquinoxalin-2(1H)-one (1.0 equivalent) in an aqueous solution of potassium permanganate (KMnO4) (3.0-4.0 equivalents).

  • Heat the mixture to 80-90 °C with vigorous stirring. The progress of the oxidation can be monitored by the disappearance of the purple color of the permanganate.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture and filter off the manganese dioxide (MnO2) byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 2-3.

  • The desired product, 3-hydroxyquinoxaline-2-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Causality Behind Experimental Choices: The initial condensation reaction between o-phenylenediamine and an α-ketoester is a classic and efficient method for forming the quinoxaline ring system.[1] The subsequent oxidation of the methyl group to a carboxylic acid is a crucial step. Potassium permanganate is a strong oxidizing agent capable of this transformation; the reaction is performed under basic or neutral conditions followed by acidification to precipitate the carboxylic acid.[3]

Protocol 2: Chlorination to this compound

The final step in the synthesis of the title compound involves the conversion of the hydroxyl group to a chlorine atom.

  • To a round-bottom flask, add 3-hydroxyquinoxaline-2-carboxylic acid (1.0 equivalent) and an excess of phosphorus oxychloride (POCl3) (5-10 equivalents).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, carefully and slowly pour the reaction mixture onto crushed ice with stirring to quench the excess POCl3.

  • The product will precipitate as a solid. Collect the crude this compound by filtration.

  • Wash the solid thoroughly with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

Trustworthiness of the Protocol: This chlorination procedure using POCl3 is a standard and reliable method for converting hydroxyl groups on heterocyclic systems to chlorides.[4][5] The workup procedure involving quenching with ice water is critical for safety and for the precipitation of the product.[6]

The Reactivity Landscape: Harnessing the Power of a Bifunctional Building Block

This compound offers two primary points of reactivity: the carboxylic acid at C2 and the chloro group at C3. This dual functionality allows for sequential and orthogonal chemical modifications, making it an exceptionally valuable tool in library synthesis and lead optimization.

dot digraph "Reactivity_of_3-chloroquinoxaline-2-carboxylic_acid" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Reactivity pathways of this compound.

Transformations at the C2-Carboxylic Acid

The carboxylic acid moiety is readily converted into a variety of other functional groups, most notably amides, which are prevalent in bioactive molecules.

The activation of the carboxylic acid to an acid chloride is a common first step for subsequent amide bond formation.

  • Suspend this compound (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl2) (2.0-3.0 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess SOCl2 and solvent under reduced pressure to obtain the crude 3-chloroquinoxaline-2-carbonyl chloride, which is often used in the next step without further purification.

Expertise & Experience: Thionyl chloride is a highly effective reagent for this transformation.[7] The in-situ use of the crude acid chloride is standard practice to avoid decomposition upon purification.[8]

Direct amide bond formation from the carboxylic acid is also a highly efficient method.

  • Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent like DMF or DCM.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography or recrystallization.

Self-Validating System: The use of coupling reagents like EDC/HOBt or HATU minimizes side reactions and provides high yields of the desired amide, making it a reliable and validated method in medicinal chemistry.[9]

Transformations at the C3-Chloro Group

The chloro substituent at the C3 position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions.

This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.

  • In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound ester (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base like K2CO3 or Cs2CO3 (2.0-3.0 equivalents).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, perform a standard extractive workup.

  • Purify the product by column chromatography.

Authoritative Grounding: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction widely used in pharmaceutical synthesis for its broad functional group tolerance and high efficiency in constructing biaryl systems.[10][11]

Applications in Drug Discovery: Case Studies

The true value of this compound is demonstrated in its application to synthesize molecules with significant therapeutic potential.

Case Study 1: Pim-1 Kinase Inhibitors for Cancer Therapy

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for anticancer drug development.[12] Derivatives of quinoxaline-2-carboxylic acid have been identified as potent Pim-1 inhibitors.[13]

dot digraph "Pim-1_Inhibition_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for developing Pim-1 inhibitors.

A lead compound, quinoxaline-2-carboxylic acid (1) , showed potent inhibition of Pim-1 with an IC50 of 74 nM.[13][14] By utilizing the this compound scaffold, a library of analogs can be synthesized to explore the structure-activity relationship (SAR). For instance, amidation at the C2 position and Suzuki coupling at the C3 position can introduce a wide range of substituents to probe the binding pocket of the kinase.

CompoundR1 (at C3)R2 (Amide)Pim-1 IC₅₀ (µM)Pim-2 IC₅₀ (µM)Reference
1 HOH0.0742.10[13][14]
5c ClOH0.220.20[14]
5e BrOH0.140.15[14]

The data clearly indicates that substitution at the C3 position with a halogen can lead to dual Pim-1/2 inhibitors.[14]

Case Study 2: AMPA Receptor Antagonists for Neuroprotection

AMPA receptors are ionotropic glutamate receptors in the central nervous system, and their overactivation can lead to excitotoxicity and neuronal damage. AMPA receptor antagonists are therefore being investigated for the treatment of conditions like epilepsy and ischemic stroke.[15] Quinoxaline-2,3-diones are a well-known class of AMPA receptor antagonists.[15] By modifying the this compound core, novel antagonists can be developed.

For example, the synthesis of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids has led to potent AMPA receptor antagonists. One such compound, 29p (GRA-293) , demonstrated high potency and selectivity for the AMPA receptor.[16]

CompoundStructureAMPA Receptor Affinity (IC₅₀ µM)Reference
PNQX Fused-ring quinoxalinedione0.063[15]
Sarcosine analogue 9 Ring-opened quinoxalinedione0.14[15]
29p (GRA-293) 7-substituted-6-nitro-3-oxoquinoxaline-2-carboxylic acidHigh Potency (in vivo efficacy)[16]

These examples highlight how the quinoxaline-2-carboxylic acid scaffold can be strategically modified to target specific receptors in the central nervous system.

Conclusion

This compound is a testament to the power of a well-designed building block in medicinal chemistry. Its synthetic accessibility and versatile reactivity provide a robust platform for the rapid generation of diverse chemical libraries. The successful application of this scaffold in the development of potent kinase inhibitors and receptor antagonists underscores its importance in modern drug discovery. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the potential of this remarkable molecule in their quest for novel therapeutics.

References

Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Chloroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Quinoxaline scaffolds are privileged structures in medicinal chemistry, exhibiting a vast array of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on the synthetic utility of 3-chloroquinoxaline-2-carboxylic acid, a versatile and powerful starting material for the construction of novel, fused heterocyclic systems. Due to its bifunctional nature—a reactive electrophilic center at the C-3 position and a versatile carboxylic acid group at the C-2 position—this molecule serves as an ideal platform for generating complex molecular architectures. We provide detailed protocols, mechanistic insights, and experimental rationale for the synthesis of therapeutically relevant fused quinoxalines, such as[1][4][5]triazolo[4,3-a]quinoxalines and pyrazolo[1,5-a]quinoxalin-4(5H)-ones, intended for researchers in drug discovery and organic synthesis.

The Synthetic Potential of the this compound Scaffold

The power of this compound as a synthetic precursor lies in the orthogonal reactivity of its two key functional groups. This allows for sequential or one-pot transformations to build annulated heterocyclic rings.

  • C-3 Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atom and the C-2 carboxylic acid group activates the C-3 position, facilitating displacement of the chloride ion by a wide range of nucleophiles (N-based, S-based, O-based).

  • C-2 Carboxylic Acid Group: This functional group is a versatile handle for various chemical transformations. It can be readily converted into more reactive intermediates such as acid chlorides, esters, or amides through standard procedures.[6][7] These transformations are typically the first step in synthetic sequences, preparing the molecule for subsequent intramolecular cyclization reactions. The fundamental mechanism governing these transformations is nucleophilic acyl substitution , where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group.[8][9]

The strategic manipulation of these two functional groups provides a logical and efficient pathway to a diverse library of novel quinoxaline-based compounds.

G cluster_0 Reactivity of this compound start This compound c3 C3-Chloro Position (Electrophilic Center) start->c3 c2 C2-Carboxylic Acid (Versatile Handle) start->c2 snar Nucleophilic Aromatic Substitution (SNAr) c3->snar acyl Nucleophilic Acyl Substitution c2->acyl products Fused Heterocyclic Systems snar->products acyl->products

Caption: Logical relationship of the reactive sites on the precursor molecule.

Synthetic Strategy I:[1][4][5]Triazolo[4,3-a]quinoxalines

The[1][4][5]triazolo[4,3-a]quinoxaline core is found in compounds with notable anticonvulsant and antimicrobial activities.[10][11][12] The synthesis leverages the reactivity of both the chloro and carboxylic acid groups with hydrazine, followed by a cyclization step.

Workflow Overview

G start 3-Chloroquinoxaline- 2-carboxylic Acid step1 Step A: Hydrazinolysis Reagent: Hydrazine Hydrate start->step1 inter Intermediate: 3-Hydrazinylquinoxaline- 2-carbohydrazide step1->inter step2 Step B: Cyclization Reagent: Triethyl Orthoformate inter->step2 product Product: [1,2,4]Triazolo[4,3-a]- quinoxalin-4(5H)-one step2->product

Caption: Workflow for the synthesis of[1][4][5]triazolo[4,3-a]quinoxalines.

Protocol 1: Synthesis of[1][4][5]Triazolo[4,3-a]quinoxalin-4(5H)-one

This protocol first involves the reaction with hydrazine hydrate, which acts as a nucleophile at both the C-3 position and the carboxylic acid group (after its probable in-situ conversion to an ester or other activated form if an alcohol solvent is used). The resulting di-substituted intermediate is then cyclized.

Step A: Synthesis of 3-Hydrazinylquinoxaline-2-carbohydrazide

  • To a solution of this compound (1.0 eq) in ethanol (15 mL/mmol), add hydrazine hydrate (4.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove impurities.

  • Dry the resulting solid under vacuum to yield the 3-hydrazinylquinoxaline-2-carbohydrazide intermediate. The product is often used in the next step without further purification.

Scientist's Note (Causality): Hydrazine is a potent bis-nucleophile. The excess hydrazine ensures complete reaction at both electrophilic sites. Ethanol is a suitable polar protic solvent that facilitates the SNAr reaction and is easy to remove. Refluxing provides the necessary activation energy for the substitution and condensation reactions.

Step B: Cyclization to form[1][4][5]Triazolo[4,3-a]quinoxalin-4(5H)-one

  • Suspend the 3-hydrazinylquinoxaline-2-carbohydrazide intermediate (1.0 eq) in triethyl orthoformate (15-20 eq).

  • Heat the mixture to reflux (approx. 148 °C) for 4-6 hours. The mixture should become homogeneous as the reaction progresses.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • The resulting crude solid is triturated with hexane, filtered, and then purified by recrystallization from a suitable solvent system (e.g., ethanol or dioxane) to afford the pure product.[10]

Scientist's Note (Causality): Triethyl orthoformate serves as a one-carbon synthon. It reacts with the two adjacent hydrazinyl nitrogens, and through elimination of ethanol molecules, forms the fused triazole ring. Using it as the solvent ensures a high concentration of the reagent, driving the reaction to completion.

Synthetic Strategy II: Pyrazolo[1,5-a]quinoxalin-4(5H)-ones

Pyrazolo[1,5-a]quinoxalines are another class of fused heterocycles with potential applications as enzyme inhibitors and antitumor agents.[13] This synthesis follows a different strategy involving the initial formation of an amide bond, followed by an intramolecular cyclization.

Workflow Overview

G start 3-Chloroquinoxaline- 2-carboxylic Acid step1 Step A: Acyl Chloride Formation Reagent: SOCl2 start->step1 inter1 Intermediate: 3-Chloroquinoxaline- 2-carbonyl Chloride step1->inter1 step2 Step B: Amidation Reagent: Aminopyrazole inter1->step2 inter2 Intermediate: Amide Adduct step2->inter2 step3 Step C: Intramolecular Cyclization (SNAr) Reagent: Base (e.g., K2CO3) inter2->step3 product Product: Pyrazolo[1,5-a]quinoxalin- 4(5H)-one step3->product

Caption: Workflow for the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]quinoxalin-4(5H)-one Derivative

This protocol involves activating the carboxylic acid to an acid chloride, which readily reacts with an aminopyrazole. The final ring-closing step is an intramolecular SNAr reaction.

Step A: Synthesis of 3-Chloroquinoxaline-2-carbonyl Chloride

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Add thionyl chloride (SOCl2, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Heat the mixture to reflux (approx. 76 °C) for 2-3 hours. The solid starting material should fully dissolve.

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 3-chloroquinoxaline-2-carbonyl chloride is a highly reactive solid and is typically used immediately in the next step without purification.

Scientist's Note (Causality): Thionyl chloride is a standard reagent for converting carboxylic acids to acid chlorides, which are much more reactive towards nucleophiles.[14] The byproducts (SO2 and HCl) are gases, which drives the reaction to completion.[9] Catalytic DMF accelerates the reaction via the formation of a Vilsmeier intermediate.

Step B & C: Amidation and Intramolecular Cyclization

  • Dissolve the crude 3-chloroquinoxaline-2-carbonyl chloride (1.0 eq) in a dry aprotic solvent such as acetonitrile or DMF (20 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of the desired aminopyrazole (e.g., 3-amino-5-methylpyrazole, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq) in the same solvent dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours to ensure complete amide formation.

  • To initiate cyclization, add a stronger base such as potassium carbonate (K2CO3, 2.0 eq) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 12-18 hours. Monitor the formation of the product by TLC.[4]

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazolo[1,5-a]quinoxalin-4(5H)-one derivative.

Scientist's Note (Causality): The reaction is performed in two stages. First, the highly electrophilic acid chloride reacts with the exocyclic amino group of the pyrazole. TEA is used to scavenge the HCl byproduct of this step. Second, a stronger base (K2CO3) is added to deprotonate the pyrazole ring nitrogen, making it a more potent nucleophile for the subsequent intramolecular SNAr reaction, which displaces the chloride at the C-3 position to form the final fused product. A dry, aprotic solvent is crucial to prevent hydrolysis of the acid chloride intermediate.

Summary of Reaction Conditions

The following table summarizes typical conditions for the synthesis of representative heterocyclic systems from this compound.

Target HeterocycleKey ReagentsSolvent(s)TemperatureTypical YieldReference(s)
[1][4][5]Triazolo[4,3-a]quinoxaline1. Hydrazine Hydrate2. Triethyl OrthoformateEthanol, NeatreagentReflux60-85%[10],
Pyrazolo[1,5-a]quinoxalin-4(5H)-one1. SOCl22. Aminopyrazole, TEA3. K2CO3DMF or Acetonitrile0 °C to 100 °C55-75%[4],[13]
3-(Substituted-amino)quinoxaline-2-carboxamide1. SOCl22. Amine 1 (e.g., Piperidine)3. Amine 2 (e.g., Aniline)Dichloromethane, DMFRT to 80 °C70-90%General

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloroquinoxaline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed and scalable methodology for the synthesis of 3-chloroquinoxaline-2-carboxylic acid and its derivatives, crucial intermediates in pharmaceutical research and development. The protocols outlined herein are designed for robustness and scalability, moving from gram to kilogram production levels. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols for hazardous reagents, and analytical checkpoints to ensure the integrity of the synthetic process. By integrating field-proven insights, this guide serves as a practical resource for researchers and process chemists in the pharmaceutical industry.

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them a focal point of medicinal chemistry research. Specifically, this compound serves as a versatile building block for the synthesis of a wide array of more complex molecules, leveraging the reactivity of the chloro and carboxylic acid functionalities for further chemical transformations. The development of a robust and scalable synthesis for this key intermediate is therefore of paramount importance for accelerating drug discovery and development timelines.

This guide presents a multi-step synthetic route, optimized for scale-up, commencing with the synthesis of the precursor, 3-hydroxyquinoxaline-2-carboxylic acid, followed by a high-yield chlorination step, and culminating in the formation of amide derivatives.

Overall Synthetic Workflow

The synthesis is logically structured into three main stages:

  • Synthesis of the Precursor: Preparation of Ethyl 3-hydroxyquinoxaline-2-carboxylate and its subsequent hydrolysis.

  • Chlorination: Conversion of 3-hydroxyquinoxaline-2-carboxylic acid to the target this compound.

  • Derivatization: Amide coupling of this compound with various amines.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Derivatization A o-Phenylenediamine + Diethyl Oxalate B Ethyl 3-hydroxyquinoxaline-2-carboxylate A->B Cyclocondensation C 3-Hydroxyquinoxaline-2-carboxylic Acid B->C Hydrolysis D This compound C->D Chlorination (POCl3) E 3-Chloroquinoxaline-2-carbonyl chloride D->E Acid Chloride Formation F Amide Derivatives E->F Amide Coupling

Figure 1: Overall synthetic workflow for this compound derivatives.

Stage 1: Synthesis of the Precursor

The synthesis of the hydroxy precursor is a critical first step that sets the quality for the subsequent reactions. This stage is divided into the formation of the ethyl ester followed by its hydrolysis.

Scale-Up Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate

This procedure is adapted from established methods for quinoxaline synthesis, focusing on scalability and product purity.[1]

Reaction Principle: The synthesis proceeds via a cyclocondensation reaction between o-phenylenediamine and diethyl oxalate. The reaction is initiated by the nucleophilic attack of an amino group of o-phenylenediamine on a carbonyl carbon of diethyl oxalate, followed by intramolecular cyclization and elimination of ethanol.[1]

Protocol:

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with ethanol (5 L per mole of o-phenylenediamine).

  • Reagent Addition: o-Phenylenediamine (1.0 kg, 9.25 mol) is added to the ethanol and stirred until fully dissolved. To this solution, diethyl oxalate (1.35 kg, 9.25 mol) is added portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • Reaction: The reaction mixture is heated to reflux (approximately 78°C) and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and then further cooled to 0-5°C in an ice bath for at least 2 hours to facilitate precipitation. The resulting solid is collected by filtration, washed with cold ethanol (2 x 1 L), and dried under vacuum at 50-60°C to a constant weight.

Expected Yield: 85-92% Purity (by HPLC): >98%

Large-Scale Hydrolysis of Ethyl 3-hydroxyquinoxaline-2-carboxylate

Reaction Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Protocol:

  • Reactor Setup: A suitable glass-lined reactor is charged with a 10% aqueous solution of sodium hydroxide (4 L per mole of ester).

  • Reagent Addition: Ethyl 3-hydroxyquinoxaline-2-carboxylate (1.0 kg, 4.58 mol) is added to the sodium hydroxide solution.

  • Reaction: The mixture is heated to 80-90°C and stirred for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities. The clear filtrate is then cooled to 10-15°C and slowly acidified with concentrated hydrochloric acid to a pH of 2-3. The precipitated product is filtered, washed with cold water until the washings are neutral, and dried under vacuum at 60-70°C.

Expected Yield: 90-95% Purity (by HPLC): >99%

ParameterEthyl Ester SynthesisHydrolysis
Key Reagents o-Phenylenediamine, Diethyl OxalateEthyl 3-hydroxyquinoxaline-2-carboxylate, NaOH, HCl
Solvent EthanolWater
Temperature Reflux (~78°C)80-90°C
Reaction Time 4-6 hours2-3 hours
Typical Yield 85-92%90-95%
Purity >98%>99%
Table 1: Summary of Reaction Parameters for Precursor Synthesis.

Stage 2: Chlorination of 3-Hydroxyquinoxaline-2-carboxylic Acid

This stage employs a robust and solvent-free method for the chlorination, which is both environmentally friendly and efficient for large-scale production.

Reaction Principle: The hydroxyl group at the 3-position of the quinoxaline ring is replaced by a chlorine atom using phosphorus oxychloride (POCl3). The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

G Start 3-Hydroxyquinoxaline-2-carboxylic Acid OH COOH Intermediate Phosphate Ester Intermediate O-P(O)Cl2 COOH Start:p1->Intermediate:p1 + POCl3 Product This compound Cl COOH Intermediate:p1->Product:p1 + Cl-

Figure 2: Simplified mechanism of chlorination with POCl3.

Protocol:

  • Reactor Setup: A clean and dry glass-lined reactor, equipped for heating and with a robust off-gas scrubbing system, is required.

  • Reagent Charging: 3-Hydroxyquinoxaline-2-carboxylic acid (1.0 kg, 5.26 mol) is charged into the reactor. Phosphorus oxychloride (0.89 kg, 5.79 mol, 1.1 eq) is then added.

  • Reaction: The mixture is heated to 100-110°C and maintained for 3-5 hours. The reaction should be monitored for the disappearance of the starting material.

  • Work-up and Isolation:

    • Safety First: The quenching of POCl3 is highly exothermic and must be performed with extreme caution.

    • The reaction mixture is cooled to room temperature.

    • In a separate, larger reactor, prepare a quench solution of crushed ice and water (10 L per kg of starting material).

    • The reaction mixture is slowly and carefully added to the vigorously stirred ice-water slurry, ensuring the temperature of the quench mixture does not exceed 20°C.

    • The precipitated solid is filtered, washed thoroughly with cold water, and then dried under vacuum.

Expected Yield: 88-94% Purity (by HPLC): >97%

Recrystallization for Higher Purity: For applications requiring higher purity, the crude this compound can be recrystallized from a suitable solvent system such as ethanol/water or toluene.

Solvent Selection for Recrystallization:

Solvent SystemRationale
Ethanol/Water Good solubility in hot ethanol, poor solubility in cold water.
Toluene Good for removing non-polar impurities.
Ethyl Acetate/Hexane Another common system for moderately polar compounds.

Stage 3: Derivatization via Amide Coupling

The final stage involves the formation of amide derivatives, which are often the target bioactive molecules.

Formation of 3-Chloroquinoxaline-2-carbonyl chloride

Reaction Principle: The carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.

Protocol:

  • Reactor Setup: A dry, inert atmosphere (e.g., nitrogen) reactor is essential.

  • Reagent Addition: this compound (1.0 kg, 4.79 mol) is suspended in a suitable solvent like toluene or dichloromethane (5 L). A catalytic amount of N,N-dimethylformamide (DMF, 10 mL) is added. Thionyl chloride (0.68 kg, 5.75 mol, 1.2 eq) is added dropwise at a rate that maintains the temperature below 40°C.

  • Reaction: The mixture is heated to a gentle reflux (for toluene) or stirred at room temperature (for dichloromethane) for 2-4 hours.

  • Isolation: The solvent and excess thionyl chloride are removed under reduced pressure. The crude acid chloride is typically used immediately in the next step without further purification.

Scale-Up Amide Coupling

Reaction Principle: The in-situ generated acid chloride reacts with a primary or secondary amine to form the corresponding amide.

Protocol:

  • Reactor Setup: The reactor containing the crude acid chloride is cooled to 0-5°C under an inert atmosphere.

  • Amine Addition: A solution of the desired amine (1.0-1.2 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq) in a suitable solvent (e.g., dichloromethane or THF) is added dropwise, maintaining the temperature below 10°C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-12 hours, depending on the reactivity of the amine.

  • Work-up and Purification:

    • The reaction mixture is quenched with water.

    • The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography, depending on the scale and purity requirements.

ParameterAcid Chloride FormationAmide Coupling
Key Reagents This compound, Thionyl Chloride, DMF (cat.)3-Chloroquinoxaline-2-carbonyl chloride, Amine, Base
Solvent Toluene or DichloromethaneDichloromethane or THF
Temperature Reflux or RT0°C to RT
Reaction Time 2-4 hours2-12 hours
Work-up EvaporationAqueous wash, extraction
Purification Used crudeRecrystallization/Chromatography
Table 2: Summary of Reaction Parameters for Derivatization.

Safety Considerations

  • Phosphorus Oxychloride (POCl3): POCl3 is a highly corrosive and toxic substance that reacts violently with water.[2][3][4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The quenching process is extremely exothermic and requires careful, slow addition to a large volume of ice/water with efficient cooling and stirring.[2]

  • Thionyl Chloride (SOCl2): Similar to POCl3, thionyl chloride is corrosive and reacts with water to release toxic gases (HCl and SO2). Handle with the same level of precaution as POCl3.

  • General Precautions: All reactions should be conducted in appropriately sized reactors to accommodate potential foaming or gas evolution. Emergency procedures, including access to safety showers and eyewash stations, should be in place.

Analytical Quality Control

To ensure the quality and consistency of the synthesis, the following analytical techniques are recommended at each stage:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and final products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point: As a preliminary indicator of purity for solid compounds.

Conclusion

The protocols detailed in this application note provide a comprehensive and scalable pathway for the synthesis of this compound and its derivatives. By focusing on robust reaction conditions, safe handling of hazardous reagents, and diligent analytical monitoring, researchers and drug development professionals can confidently produce these valuable compounds in the quantities required for their research and development programs. The emphasis on causality and practical insights aims to empower users to troubleshoot and adapt these procedures to their specific needs, ultimately accelerating the journey from laboratory-scale synthesis to pilot-plant production.

References

Application Notes and Protocols: Strategic Protection of 3-Chloroquinoxaline-2-carboxylic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

3-Chloroquinoxaline-2-carboxylic acid is a pivotal building block in contemporary drug discovery and development. Its derivatives are integral to a wide array of pharmacologically active agents, attributed to the quinoxaline core's ability to serve as a versatile scaffold in medicinal chemistry.[1][2] However, the inherent reactivity of both the carboxylic acid and the nitrogen atoms of the quinoxaline ring presents significant challenges in multi-step synthetic sequences. Unwanted side reactions can compromise yields and lead to complex purification procedures.

This comprehensive guide provides a detailed exploration of protecting group strategies tailored for this compound. We will delve into the rationale behind the selection of protecting groups for both the carboxylic acid and the quinoxaline nitrogens, offering experimentally validated, step-by-step protocols for their installation and removal. Furthermore, this document will elucidate orthogonal protection schemes, empowering researchers to selectively manipulate these functional groups and streamline the synthesis of complex target molecules.

I. Protection of the Carboxylic Acid Functionality

The acidic proton and nucleophilic carbonyl oxygen of the carboxylic acid group can interfere with a variety of synthetic transformations. Esterification is the most common and effective strategy to mask this reactivity. The choice of ester is dictated by the stability requirements of the subsequent reaction steps and the desired deprotection conditions.

A. Methyl/Ethyl Esters: Robust and Readily Cleaved

Methyl and ethyl esters are classic choices for carboxylic acid protection due to their ease of formation and general stability under neutral and mildly acidic or basic conditions. Their removal is typically achieved via saponification (base-catalyzed hydrolysis).

Protocol 1: Synthesis of Ethyl 3-Chloroquinoxaline-2-carboxylate

This protocol is adapted from a known procedure for the synthesis of quinoxaline derivatives.[3]

Rationale: The reaction proceeds via a condensation reaction, and the subsequent esterification provides a stable, protected form of the carboxylic acid.

Materials:

  • This compound

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • Suspend this compound (1.0 eq) in absolute ethanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts exothermically with alcohols. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ethyl 3-chloroquinoxaline-2-carboxylate.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Saponification of Ethyl 3-Chloroquinoxaline-2-carboxylate

Rationale: Base-catalyzed hydrolysis provides an efficient method to regenerate the carboxylic acid. The resulting carboxylate salt is protonated in a separate acidic workup step.[3][4]

Materials:

  • Ethyl 3-chloroquinoxaline-2-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve ethyl 3-chloroquinoxaline-2-carboxylate (1.0 eq) in a mixture of ethanol and 2 M aqueous NaOH (e.g., a 1:1 mixture).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the progress by TLC/LC-MS.

  • Upon completion, remove the ethanol under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of this compound should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.

B. Benzyl Esters: Cleavage under Neutral Conditions

Benzyl esters offer the significant advantage of being cleavable under neutral conditions via catalytic hydrogenolysis. This makes them compatible with base-sensitive and some acid-sensitive functional groups.

Protocol 3: Benzyl Ester Formation

Rationale: This method utilizes benzyl bromide and a mild base to form the benzyl ester, avoiding harsh acidic conditions that might be incompatible with sensitive substrates.[5]

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium bicarbonate (1.5 eq) or potassium carbonate (1.5 eq) to the solution.

  • Add benzyl bromide (1.1 eq) and stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC/LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Deprotection of Benzyl Esters by Hydrogenolysis

Rationale: Catalytic hydrogenation cleaves the benzyl C-O bond, releasing the carboxylic acid and toluene as a byproduct. This method is exceptionally mild and chemoselective.

Materials:

  • Benzyl 3-chloroquinoxaline-2-carboxylate

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the benzyl ester (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric. Handle with care.

  • Purge the reaction flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

C. tert-Butyl Esters: Acid-Labile Protection

The tert-butyl (t-Bu) ester is highly stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, making it an excellent choice for orthogonal protection schemes.[6]

Protocol 5: tert-Butyl Ester Formation

Rationale: The use of tert-butyl 2,2,2-trichloroacetimidate allows for the formation of the t-butyl ester under mild, acid-catalyzed conditions, avoiding the need for strong acids or high temperatures.

Materials:

  • This compound

  • tert-Butyl 2,2,2-trichloroacetimidate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 eq) and tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of BF₃·OEt₂ (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC/LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 6: Deprotection of tert-Butyl Esters

Rationale: Trifluoroacetic acid (TFA) efficiently cleaves the t-butyl ester via an E1 mechanism, forming the carboxylic acid and gaseous isobutylene.[7]

Materials:

  • tert-Butyl 3-chloroquinoxaline-2-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the t-butyl ester (1.0 eq) in DCM.

  • Add an excess of TFA (e.g., a 20-50% solution of TFA in DCM).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting carboxylic acid can be used directly or purified further if necessary.

Protecting Group Protection Conditions Deprotection Conditions Stability
Methyl/Ethyl Ester SOCl₂ or H⁺ in ROHNaOH or KOH in aq. ROHStable to mild acid, hydrogenolysis
Benzyl (Bn) Ester BnBr, K₂CO₃ in DMFH₂, Pd/C in MeOH or EtOAcStable to acid and base
tert-Butyl (t-Bu) Ester t-Bu-trichloroacetimidate, BF₃·OEt₂TFA in DCMStable to base, hydrogenolysis

II. Protection of the Quinoxaline Nitrogen Atoms

The nitrogen atoms in the quinoxaline ring are weakly basic and can be nucleophilic, potentially interfering with reactions involving strong electrophiles or organometallic reagents. Protection of these nitrogens can be crucial for achieving desired reactivity and selectivity.

A. tert-Butoxycarbonyl (Boc) Group: Acid-Labile N-Protection

The Boc group is a widely used protecting group for amines and heterocyclic nitrogens due to its stability under a broad range of conditions and its facile removal with acid.[8]

Protocol 7: N-Boc Protection of Quinoxaline

Rationale: This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP to install the Boc group on one of the quinoxaline nitrogens. The reaction may result in a mixture of mono- and di-protected species, which can often be separated chromatographically.

Materials:

  • Ester-protected 3-chloroquinoxaline-2-carboxylate (e.g., methyl or benzyl ester)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

Procedure:

  • Dissolve the ester-protected 3-chloroquinoxaline-2-carboxylate (1.0 eq) in anhydrous ACN or DCM.

  • Add Boc₂O (1.2-2.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC/LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N-Boc protected quinoxaline.

Protocol 8: Deprotection of N-Boc Group

Rationale: Similar to the cleavage of t-butyl esters, the N-Boc group is readily removed with strong acids like TFA.

Materials:

  • N-Boc protected quinoxaline derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected quinoxaline in DCM.

  • Add an excess of TFA (e.g., a 20-50% solution of TFA in DCM).

  • Stir the reaction at room temperature for 1-4 hours until deprotection is complete as indicated by TLC/LC-MS.

  • Concentrate the reaction mixture to remove the solvent and excess TFA. The product is often obtained as a TFA salt.

B. Tosyl (Ts) Group: Robust and Reductively Cleaved

The tosyl group is a robust protecting group for amines and heterocyclic nitrogens, stable to a wide range of acidic and oxidative conditions. Its removal is typically achieved under reductive conditions.

Protocol 9: N-Tosylation of Quinoxaline

Rationale: Tosyl chloride reacts with the quinoxaline nitrogen in the presence of a base to form the sulfonamide.

Materials:

  • Ester-protected 3-chloroquinoxaline-2-carboxylate

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the ester-protected 3-chloroquinoxaline-2-carboxylate (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) or pyridine as a solvent and base.

  • Cool the solution to 0 °C and add tosyl chloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 10: Deprotection of N-Tosyl Group

Rationale: Reductive cleavage using magnesium in methanol is an effective method for removing the tosyl group. Care should be taken as this method may also reduce the chloro-substituent. Alternative methods using strong acids like HBr in acetic acid can also be employed, but may also cleave acid-sensitive esters.

Materials:

  • N-Tosyl protected quinoxaline derivative

  • Magnesium (Mg) turnings

  • Methanol (MeOH)

Procedure:

  • Suspend the N-tosyl protected quinoxaline (1.0 eq) and magnesium turnings (10 eq) in anhydrous methanol.

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC/LC-MS.

  • Cool the reaction mixture and filter to remove excess magnesium.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate to yield the deprotected quinoxaline.

III. Orthogonal Protecting Group Strategies

The true power of protecting groups is realized when they are used in an orthogonal manner, allowing for the selective deprotection of one group in the presence of another. This is critical for the regioselective functionalization of this compound.

A. Benzyl Ester and N-Boc Protection: A "Quasi-Orthogonal" Approach

A benzyl ester for the carboxylic acid and a Boc group for the quinoxaline nitrogen represent a "quasi-orthogonal" pair.[9] The benzyl group is removed by hydrogenolysis, while the Boc group is cleaved by acid.

Caption: Orthogonal strategy using Benzyl and Boc protecting groups.

Workflow:

  • Protect the carboxylic acid as a benzyl ester (Protocol 3).

  • Protect the quinoxaline nitrogen with a Boc group (Protocol 7).

  • Perform desired synthetic transformations on other parts of the molecule.

  • Selectively deprotect the benzyl ester via hydrogenolysis (Protocol 4) to reveal the free carboxylic acid for further reactions, such as amide coupling. The N-Boc group remains intact.

  • Deprotect the N-Boc group using TFA (Protocol 8) at a later stage.

B. Methyl Ester and N-Tosyl Protection: A Base/Reduction Orthogonality

A methyl ester and an N-tosyl group provide another orthogonal pairing. The methyl ester can be removed under basic conditions (saponification), while the N-tosyl group is stable to base but can be cleaved reductively.

Caption: Orthogonal strategy using Methyl and Tosyl protecting groups.

Workflow:

  • Protect the carboxylic acid as a methyl ester (similar to Protocol 1, using methanol).

  • Protect the quinoxaline nitrogen with a tosyl group (Protocol 9).

  • Selectively hydrolyze the methyl ester using NaOH (Protocol 2). The N-tosyl group is stable to these conditions.

  • The resulting N-tosyl protected carboxylic acid can then be used in subsequent reactions.

  • Remove the N-tosyl group at a later stage using reductive conditions (Protocol 10), being mindful of potential side reactions with the chloro substituent.

IV. Conclusion

The strategic use of protecting groups is indispensable for the successful synthesis of complex derivatives of this compound. By carefully selecting a protecting group strategy based on the planned synthetic route and the stability of the intermediates, researchers can navigate the challenges posed by the multiple reactive sites on this valuable scaffold. The protocols and orthogonal strategies outlined in this guide provide a robust framework for the efficient and high-yielding synthesis of novel quinoxaline-based compounds for drug discovery and development.

V. References

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  • BOC-L-Alanine benzyl ester stability in acidic deprotection conditions. Benchchem. --INVALID-LINK--

  • Selecting Orthogonal Building Blocks. Sigma-Aldrich. --INVALID-LINK--

  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. J. Org. Chem.1996 , 61(18), 6294-6297. --INVALID-LINK--

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. --INVALID-LINK--

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  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. --INVALID-LINK--

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  • Does anyone know of a selective method to cleave methyl ester with an amine in the molecule? ResearchGate. --INVALID-LINK--

  • tert-Butyl Esters. Organic Chemistry Portal. --INVALID-LINK--

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. --INVALID-LINK--

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. --INVALID-LINK--

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkat USA. --INVALID-LINK--

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  • Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. --INVALID-LINK--

  • Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Chemistry Portal. --INVALID-LINK--

  • Tosyl group. Wikipedia. --INVALID-LINK--

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. --INVALID-LINK--

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. ScienceDirect. --INVALID-LINK--

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PubMed Central. --INVALID-LINK--

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  • p-Toluenesulfonamides. Organic Chemistry Portal. --INVALID-LINK--

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. --INVALID-LINK--

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. --INVALID-LINK--

  • General base catalysis of ester hydrolysis. Semantic Scholar. --INVALID-LINK--

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. --INVALID-LINK--

  • Amide formation from carboxylic acid derivatives. Khan Academy. --INVALID-LINK--

  • C–O and C–C bond cleavage of α,β-unsaturated esters with the assistance of a gallane(pyridyl)iron complex. Dalton Transactions. --INVALID-LINK--

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. --INVALID-LINK--

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. --INVALID-LINK--

  • Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Organic Chemistry Portal. --INVALID-LINK--

  • Amide synthesis by acylation. Organic Chemistry Portal. --INVALID-LINK--

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. --INVALID-LINK--

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References

Catalytic Methods for the Functionalization of 3-Chloroquinoxaline-2-carboxylic Acid: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4] Specifically, functionalized quinoxaline-2-carboxylic acids and their derivatives are crucial intermediates in the synthesis of a variety of pharmacologically active compounds, including antibiotics.[5][6] The presence of a halogen at the 3-position and a carboxylic acid at the 2-position of the quinoxaline core offers two orthogonal handles for synthetic diversification, making 3-chloroquinoxaline-2-carboxylic acid a versatile building block for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of modern catalytic methods for the functionalization of this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions and emerging C-H functionalization strategies. The causality behind experimental choices will be explained to empower researchers to adapt and optimize these methods for their specific synthetic goals.

Navigating the Synthetic Challenges: The Carboxylic Acid Moiety

A primary challenge in the catalytic functionalization of this compound is the presence of the carboxylic acid group. This functional group can be sensitive to the basic and thermal conditions often employed in cross-coupling reactions, potentially leading to undesired decarboxylation.[7] To circumvent this, two main strategies are considered:

  • Protection as an Ester: Conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) provides a more robust substrate for many catalytic transformations. The ester can be subsequently hydrolyzed to reveal the carboxylic acid in a later synthetic step.

  • Careful Optimization of Reaction Conditions: For certain catalytic systems, careful selection of a mild base, a low reaction temperature, and a short reaction time may allow for the direct use of the free carboxylic acid.

The protocols presented herein will primarily focus on the use of the more stable ester derivatives, with notes on potential adaptations for the free acid where applicable.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9] For this compound derivatives, these reactions provide a powerful means to introduce a wide array of substituents at the 3-position.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide.[10][11]

Mechanism Insight: The catalytic cycle, illustrated below, involves the oxidative addition of the chloroquinoxaline to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Cl)L2 (Quinoxaline) Pd(0)L2->Oxidative Addition Complex Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Coupled Product R-R' (Functionalized Quinoxaline) Transmetalation Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Aryl Halide 3-Chloroquinoxaline Derivative (R-Cl) Aryl Halide->Oxidative Addition Complex Oxidative Addition Boronic Acid ArB(OH)2 (R'-B(OH)2) Boronic Acid->Transmetalation Complex Base Base (e.g., K2CO3) Base->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 3-chloroquinoxaline-2-carboxylate

Materials:

  • Ethyl 3-chloroquinoxaline-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add ethyl 3-chloroquinoxaline-2-carboxylate, the arylboronic acid, Pd(OAc)₂, and PPh₃.

  • Add K₂CO₃ and the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality of Choices:

  • Catalyst System: Pd(OAc)₂/PPh₃ is a robust and commercially available catalyst system suitable for a range of Suzuki couplings. For more challenging substrates, more advanced phosphine ligands like SPhos or XPhos may be required.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant ester hydrolysis.

  • Solvent: A mixture of an organic solvent (dioxane) and water is often used to solubilize both the organic substrate and the inorganic base.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O9090-98
33-Thienylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O8575-85

Table 1: Representative conditions for Suzuki-Miyaura coupling of ethyl 3-chloroquinoxaline-2-carboxylate. Yields are estimates based on similar systems.[2]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] This reaction is invaluable for installing an alkyne handle, which can be further elaborated.

Mechanism Insight: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[15]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Cl)L2 (Quinoxaline) Pd(0)L2->Oxidative Addition Complex R-Cl Transmetalation Complex R-Pd(II)(C≡CR')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Coupled Product R-C≡CR' (Alkynyl-Quinoxaline) Transmetalation Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Cu(I)Cl Cu(I)Cl Copper Acetylide Cu(I)-C≡CR' Cu(I)Cl->Copper Acetylide Copper Acetylide->Transmetalation Complex Terminal Alkyne H-C≡CR' Terminal Alkyne->Copper Acetylide Base Base (e.g., Et3N) Base->Copper Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of Ethyl 3-chloroquinoxaline-2-carboxylate

Materials:

  • Ethyl 3-chloroquinoxaline-2-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add ethyl 3-chloroquinoxaline-2-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[10]

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases.

  • Solvent: Anhydrous THF is a common solvent, but others like DMF or acetonitrile can also be used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[16][17] This method allows for the introduction of a wide range of nitrogen-containing functional groups.

Mechanism Insight: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[4]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Cl)L2 (Quinoxaline) Pd(0)L2->Oxidative Addition Complex Amine Complex [R-Pd(II)(NHR'R'')L2]Cl Oxidative Addition Complex->Amine Complex Amine Coordination Amido Complex R-Pd(II)(NR'R'')L2 Amine Complex->Amido Complex Deprotonation Coupled Product R-NR'R'' (Amino-Quinoxaline) Amido Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Aryl Halide 3-Chloroquinoxaline Derivative (R-Cl) Aryl Halide->Oxidative Addition Complex Oxidative Addition Amine HNR'R'' Amine->Amine Complex Base Base (e.g., NaOtBu) Base->Amido Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 3-chloroquinoxaline-2-carboxylate

Materials:

  • Ethyl 3-chloroquinoxaline-2-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add ethyl 3-chloroquinoxaline-2-carboxylate and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Causality of Choices:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl chlorides.[3]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used.

EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃/XantphosNaOtBuToluene11080-90
2AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane10075-85
3n-ButylaminePd₂ (dba)₃/BrettPhosK₃PO₄t-BuOH10085-95

Table 2: Representative conditions for Buchwald-Hartwig amination of ethyl 3-chloroquinoxaline-2-carboxylate. Yields are estimates based on similar systems.[4][18]

Emerging Frontiers: C-H Functionalization and Decarboxylative Coupling

While palladium-catalyzed cross-coupling reactions are well-established, newer methods are emerging that offer alternative and potentially more atom-economical routes to functionalized quinoxalines.

Direct C-H Arylation

Direct C-H functionalization involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized starting materials.[1][19] For quinoxaline-2-carboxylic acid derivatives, the C-H bond at the 3-position could potentially be targeted, although this is more commonly applied to quinoxalin-2(1H)-ones.[20][21] These reactions are often mediated by transition metals like palladium, rhodium, or copper and can proceed via various mechanisms.

Decarboxylative Cross-Coupling

An intriguing strategy involves using the carboxylic acid group itself as a synthetic handle in a decarboxylative cross-coupling reaction.[14][22] In this approach, the carboxylic acid is converted in situ to an organometallic species with the extrusion of CO₂, which then participates in a cross-coupling reaction. This method avoids the need for a separate protection-deprotection sequence for the carboxylic acid. Photocatalysis has emerged as a powerful tool for such transformations.[23]

Conclusion and Future Outlook

The functionalization of this compound provides a gateway to a vast chemical space of potentially bioactive molecules. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer reliable and versatile methods for introducing a wide range of substituents at the 3-position. Careful consideration of the reactivity of the carboxylic acid group, often necessitating its protection as an ester, is crucial for successful implementation of these protocols. Emerging strategies such as direct C-H functionalization and decarboxylative coupling hold promise for more streamlined and atom-economical syntheses in the future. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, enabling the efficient and rational design of novel quinoxaline-based compounds.

References

Application Notes & Protocols: 3-Chloroquinoxaline-2-carboxylic Acid in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Multifunctional Building Block

In the dynamic landscape of material science, the quest for novel molecular architectures with tunable electronic and structural properties is paramount. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their intrinsic electron-deficient nature, rigid planar structure, and versatile reactivity.[1] This makes them exceptional candidates for a range of applications, from organic light-emitting diodes (OLEDs) to advanced catalysts.[1]

This guide focuses on a particularly promising, yet underexplored, member of this family: 3-chloroquinoxaline-2-carboxylic acid . This molecule is a trifunctional building block, offering three distinct reactive sites for molecular engineering:

  • The Quinoxaline Core: An electron-accepting aromatic system, ideal for constructing donor-acceptor (D-A) type materials for organic electronics.[2][3]

  • The C3-Chloro Group: A reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups.[4]

  • The C2-Carboxylic Acid Group: A versatile functional group for forming amides, esters, or coordinating to metal centers to build sophisticated supramolecular structures like Metal-Organic Frameworks (MOFs).[5][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to harnessing the potential of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Application I: Synthesis of Emitters for Thermally Activated Delayed Fluorescence (TADF)

Field Insight: The efficiency of third-generation OLEDs hinges on harvesting both singlet and triplet excitons. Thermally Activated Delayed Fluorescence (TADF) is a leading mechanism to achieve this, enabling near-100% internal quantum efficiency.[7][8] The key is a molecular design with a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST), often achieved through a donor-acceptor (D-A) architecture. The electron-deficient quinoxaline core of our subject molecule serves as an excellent acceptor.[9][10] By replacing the chlorine atom with a suitable electron-donating group, we can create a potent TADF emitter.

Protocol 1: Synthesis of a Carbazole-Quinoxaline TADF Emitter

This protocol details the synthesis of a potential TADF emitter by coupling 3,6-di-tert-butyl-9H-carbazole (a strong electron donor) with the this compound core via a Buchwald-Hartwig amination reaction. The carboxylic acid is first protected as a methyl ester to prevent side reactions.

Causality Behind the Workflow:

  • Esterification: The carboxylic acid is acidic and would interfere with the basic conditions of the Buchwald-Hartwig coupling. Converting it to a methyl ester protects this group.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds, particularly for coupling amines to aryl halides. It offers high functional group tolerance and excellent yields.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the carbazole nitrogen, forming the active nucleophile without competing in the reaction.

  • Ligand Choice: A biaryl phosphine ligand (e.g., XPhos) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final C-N bond.

Visualized Workflow:

cluster_0 Step 1: Ester Protection cluster_1 Step 2: Buchwald-Hartwig Coupling cluster_2 Step 3: (Optional) Hydrolysis A 3-Chloroquinoxaline- 2-carboxylic acid B Methyl 3-chloroquinoxaline- 2-carboxylate A->B  SOCl₂, Methanol, Reflux   C Methyl 3-(3,6-di-tert-butyl-9H- carbazol-9-yl)quinoxaline-2-carboxylate B->C  3,6-di-tert-butyl-9H-carbazole,  Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110°C   D Final TADF Emitter Acid C->D  LiOH, THF/H₂O  

Caption: Synthetic pathway for a TADF emitter.

Materials & Reagents:

ReagentSupplier ReferencePurity
This compounde.g., CP Lab Safety[11]>97%
Thionyl chloride (SOCl₂)Standard Supplier>99%
Anhydrous MethanolStandard Supplier>99.8%
3,6-Di-tert-butyl-9H-carbazoleStandard Supplier>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Standard Supplier>97%
XPhosStandard Supplier>98%
Sodium tert-butoxide (NaOtBu)Standard Supplier>98%
Anhydrous TolueneStandard Supplier>99.8%

Step-by-Step Methodology:

Part A: Esterification

  • Suspend this compound (1.0 eq) in anhydrous methanol (20 mL/g).

  • Carefully add thionyl chloride (2.0 eq) dropwise at 0 °C. Causality: SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the esterification, and also converts the carboxylic acid to an acyl chloride, which rapidly reacts with methanol.[12]

  • Reflux the mixture for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude methyl ester, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Part B: Buchwald-Hartwig Amination

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the methyl 3-chloroquinoxaline-2-carboxylate (1.0 eq), 3,6-di-tert-butyl-9H-carbazole (1.1 eq), NaOtBu (1.4 eq), and XPhos (0.05 eq).

  • Add Pd₂(dba)₃ (0.02 eq) to the flask.

  • Add anhydrous toluene (15 mL/g of quinoxaline).

  • Degas the mixture by three freeze-pump-thaw cycles. Causality: This is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.

  • Heat the reaction mixture to 110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/dichloromethane gradient) to obtain the desired TADF precursor.

Expected Photophysical Properties:

PropertyExpected Value RangeRationale
Absorption (λabs) in Toluene350-400 nmIntramolecular charge-transfer (ICT) band from carbazole (donor) to quinoxaline (acceptor).
Emission (λem) in Toluene500-560 nm (Yellow)Strong ICT character leads to a large Stokes shift and emission in the visible spectrum.[10]
ΔEST (S1-T1 gap)< 0.2 eVSpatially separated HOMO (on carbazole) and LUMO (on quinoxaline) minimizes the exchange energy.[13]
Photoluminescence Quantum Yield (ΦPL)> 70%A rigid structure and efficient TADF process can lead to high emission quantum yields.

Application II: Building Block for π-Conjugated Polymers in Organic Electronics

Field Insight: Donor-acceptor (D-A) conjugated polymers are the cornerstone of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone create a low bandgap and facilitate intramolecular charge transfer, which is essential for charge transport.[3][14] Quinoxaline is a well-established acceptor moiety in high-performance polymers.[2][15] By functionalizing our starting material, it can be transformed into a polymerizable monomer.

Protocol 2: Synthesis of a Quinoxaline-based Monomer for Suzuki Polymerization

This protocol describes a two-step process to convert this compound into a dibrominated monomer suitable for Suzuki polycondensation. First, the chloro group is substituted with a solubilizing alkyl chain via a Grignard reaction (after converting the ester to a ketone), and then bromine atoms are introduced onto the benzene ring of the quinoxaline for subsequent polymerization.

Causality Behind the Workflow:

  • Functional Group Interconversion: The carboxylic acid/ester is not suitable for the initial functionalization. Conversion to a ketone allows for the introduction of an alkyl group.

  • Solubilizing Groups: Long, branched alkyl chains (e.g., 2-ethylhexyl) are introduced to ensure the final polymer is soluble in common organic solvents for solution processing.[16]

  • Bromination: Electrophilic bromination is directed by the existing substituents to install bromine atoms at specific positions, creating the A-B-A type monomer required for Suzuki polymerization.

  • Suzuki Coupling: This is a robust and widely used method for forming C-C bonds to create conjugated polymers, known for its tolerance to various functional groups and high yields.[15]

Visualized Workflow:

cluster_0 Step 1: Functionalization cluster_1 Step 2: Bromination cluster_2 Step 3: Suzuki Polymerization A Methyl 3-chloroquinoxaline- 2-carboxylate B 3-(Alkyl)-quinoxaline Derivative A->B  1. R-MgBr  2. Reduction   C Dibromo-3-(Alkyl)-quinoxaline Monomer B->C  NBS, Acetic Acid   D Donor-Acceptor Conjugated Polymer C->D E Donor-bis(boronic ester) E->D  Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O  

Caption: Pathway for synthesizing a quinoxaline polymer.

Materials & Reagents:

ReagentSupplier ReferencePurity
Methyl 3-chloroquinoxaline-2-carboxylateFrom Protocol 1>95%
2-Ethylhexylmagnesium bromide (in THF)Standard Supplier1.0 M
N-Bromosuccinimide (NBS)Standard Supplier>99%
Donor co-monomer (e.g., Thiophene bis(boronic ester))Standard Supplier>98%
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Standard Supplier>98%
Potassium Carbonate (K₂CO₃)Standard Supplier>99%

Step-by-Step Methodology:

Part A: Monomer Synthesis

  • React methyl 3-chloroquinoxaline-2-carboxylate (1.0 eq) with 2-ethylhexylmagnesium bromide (2.2 eq) in anhydrous THF at -78 °C, followed by a reduction step (e.g., with triethylsilane and trifluoroacetic acid) to replace the chloro and ester groups with an alkyl chain and a hydrogen atom, respectively. This is a complex transformation requiring careful optimization.

  • Dissolve the resulting 2-(2-ethylhexyl)quinoxaline in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise in the dark at room temperature. Causality: NBS is a convenient and selective brominating agent for activated aromatic rings. The reaction is performed in the dark to prevent radical side reactions.

  • Stir for 24 hours. Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water and methanol, and dry under vacuum. Purify by recrystallization or column chromatography to yield the dibrominated monomer.

Part B: Suzuki Polymerization

  • In a Schlenk tube, combine the dibrominated quinoxaline monomer (1.0 eq), the donor co-monomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 eq), and anhydrous K₂CO₃ (4.0 eq).

  • Add Pd(PPh₃)₄ (0.02 eq) as the catalyst.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Thoroughly degas the reaction mixture with argon for 30 minutes. Causality: The Suzuki coupling is highly sensitive to oxygen.

  • Heat the reaction to 90-100 °C and stir vigorously for 48-72 hours. An increase in viscosity is typically observed.

  • Precipitate the polymer by pouring the hot reaction mixture into a large volume of methanol.

  • Filter the polymer fibers and purify further by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or chlorobenzene.

  • Reprecipitate the polymer from the chloroform solution into methanol, filter, and dry under vacuum.

Representative Polymer Properties:

PropertyTypical Value RangeSignificance for OFETs
Number Average Molecular Weight (Mn)15 - 50 kDaHigher Mn generally leads to better film formation and higher charge mobility.[15]
Polydispersity Index (PDI)1.5 - 2.5A measure of the molecular weight distribution. Lower PDI is desirable.
HOMO Energy Level-5.2 to -5.6 eVDetermines the injection of holes from the electrode and the air stability of the material.[3]
LUMO Energy Level-3.0 to -3.5 eVDetermines the electron affinity and suitability for n-type or p-type transport.[16]
Optical Bandgap (Eg)1.7 - 2.1 eVInfluences the polymer's absorption spectrum and color.

Application III: Ligand for Functional Metal-Organic Frameworks (MOFs)

Field Insight: MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[17] They have vast potential in gas storage, separation, and catalysis.[18] The properties of a MOF are directly dictated by the choice of metal and organic linker. A ligand like this compound is intriguing because its carboxylate group can coordinate to metal centers, while the quinoxaline core can impart luminescence or act as a catalytic site. The chloro-substituent offers a site for post-synthetic modification.[19][20]

Protocol 3: Solvothermal Synthesis of a Zn-Quinoxaline MOF

This protocol outlines a general procedure for synthesizing a MOF using this compound as the organic linker and zinc nitrate as the metal source under solvothermal conditions.

Causality Behind the Workflow:

  • Solvothermal Synthesis: Heating the reactants in a sealed vessel above the boiling point of the solvent increases the solubility of the components and promotes the crystallization of the thermodynamically stable MOF product.

  • Solvent System: A mixture of N,N-dimethylformamide (DMF) and ethanol is often used. DMF is a high-boiling polar aprotic solvent that helps solubilize the reactants, while ethanol can act as a modulator to control crystal growth.

  • Metal Source: Zinc(II) is a common choice for MOF synthesis as it can adopt various coordination geometries (e.g., tetrahedral, octahedral), leading to diverse and stable framework structures.

Visualized Workflow:

cluster_0 1. Component Mixing cluster_1 2. Solvothermal Reaction cluster_2 3. Product Isolation A 3-Chloroquinoxaline- 2-carboxylic acid (Ligand) D Sealed Teflon-lined Autoclave A->D B Zn(NO₃)₂·6H₂O (Metal Source) B->D C DMF/Ethanol (Solvent) C->D E Heating at 120°C for 72 hours D->E F Crystalline MOF Product E->F G Cooling, Washing (DMF), and Drying F->G

Caption: General workflow for MOF synthesis.

Materials & Reagents:

ReagentSupplier ReferencePurity
This compounde.g., CP Lab Safety[11]>97%
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)Standard Supplier>98%
N,N-Dimethylformamide (DMF)Standard Supplier>99.8%
EthanolStandard Supplier>99.5%

Step-by-Step Methodology:

  • In a 20 mL glass vial, dissolve this compound (0.1 mmol) in 5 mL of DMF.

  • In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in 5 mL of ethanol.

  • Combine the two solutions in the 20 mL vial. Sonicate for 5 minutes to ensure a homogeneous mixture.

  • Place the open vial inside a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Place the autoclave in a programmable oven. Heat to 120 °C at a rate of 5 °C/min, hold at 120 °C for 72 hours, and then cool down to room temperature at a rate of 5 °C/hour. Causality: Slow cooling is crucial for the formation of large, high-quality single crystals suitable for X-ray diffraction analysis.

  • After cooling, carefully open the autoclave. Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • Soak the crystals in fresh ethanol for 24 hours (replacing the ethanol every 8 hours) to exchange the high-boiling DMF solvent within the pores.

  • Decant the ethanol and dry the MOF crystals under vacuum at 60 °C for 12 hours to activate the material.

Expected MOF Characteristics:

PropertyAnalysis TechniqueSignificance
Crystallinity & Phase PurityPowder X-ray Diffraction (PXRD)Confirms the formation of a crystalline framework and checks for the presence of impurities.
Porosity & Surface AreaN₂ Sorption at 77 KDetermines the BET surface area and pore volume, which are critical for gas storage/separation applications.
Thermal StabilityThermogravimetric Analysis (TGA)Indicates the temperature at which the framework starts to decompose, defining its operational window.
LuminescencePhotoluminescence SpectroscopyThe quinoxaline linker may impart fluorescent properties to the MOF, useful for sensing applications.[17]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-chloroquinoxaline-2-carboxylic acid. As Senior Application Scientists, we have designed this resource to combine established chemical principles with practical, field-tested insights to help you overcome common experimental challenges.

I. Reaction Overview & Mechanism

The synthesis of this compound typically proceeds through a two-step process:

  • Quinoxaline Ring Formation: Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline derivative.[1][2] For the target molecule, this often involves the reaction of o-phenylenediamine with a derivative of pyruvic acid.

  • Chlorination: Conversion of a hydroxyl group at the 3-position to a chloride. This is commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂) or a Vilsmeier-Haack reagent.[3][4]

Reaction Pathway

Reaction_Pathway A o-Phenylenediamine C 3-Hydroxyquinoxaline- 2-carboxylic acid A->C Condensation B Pyruvic Acid Derivative (e.g., Sodium Pyruvate) B->C E 3-Chloroquinoxaline- 2-carboxylic acid C->E Chlorination D Chlorinating Agent (SOCl₂ or Vilsmeier Reagent) D->E

Caption: General reaction pathway for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield of 3-Hydroxyquinoxaline-2-carboxylic Acid (Intermediate)
Probable Cause Explanation Recommended Solution
Suboptimal Reaction Conditions The condensation reaction is sensitive to pH, temperature, and solvent. High temperatures or strong acids can lead to the degradation of starting materials or the product.[5][6]- pH Control: Maintain a mildly acidic to neutral pH to facilitate the reaction without causing degradation. - Temperature Management: Start the reaction at room temperature and gently heat if necessary. Avoid excessive temperatures that can lead to side product formation. - Solvent Choice: Ethanol is a commonly used solvent for this type of condensation.[1]
Poor Quality of Starting Materials Impurities in o-phenylenediamine or the pyruvic acid derivative can interfere with the reaction and lead to the formation of undesired side products.[5]- Purification of o-phenylenediamine: Recrystallize from a suitable solvent like ethanol or purify by sublimation. - Use of High-Purity Reagents: Ensure the pyruvic acid derivative is of high purity.
Side Reactions The formation of isomers or other byproducts can occur, especially with substituted o-phenylenediamines.[5]- Controlled Addition of Reagents: Add the pyruvic acid derivative slowly to the solution of o-phenylenediamine to minimize side reactions.
Problem 2: Inefficient Chlorination of 3-Hydroxyquinoxaline-2-carboxylic Acid
Probable Cause Explanation Recommended Solution
Incomplete Reaction The conversion of the hydroxyl group to a chloride may be incomplete due to insufficient reagent, suboptimal temperature, or short reaction time.- Reagent Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of SOCl₂). - Temperature and Time: Refluxing in thionyl chloride is a common method.[4] The reaction time can vary, so monitor the reaction progress using TLC. - Solvent: While neat thionyl chloride can be used, solvents like 1-chlorobutane have been shown to improve yields and facilitate product crystallization.[3]
Degradation of the Product The quinoxaline ring can be sensitive to harsh chlorinating conditions, leading to decomposition.- Milder Chlorinating Agents: Consider using oxalyl chloride with a catalytic amount of DMF, which is often effective under milder conditions.[4]
Formation of Vilsmeier-Haack Reagent When using SOCl₂ with DMF as a catalyst, the Vilsmeier-Haack reagent is formed in situ, which is a potent chlorinating and formylating agent.[7] While effective for chlorination, it can sometimes lead to side reactions if not controlled.- Controlled Temperature: Add the thionyl chloride dropwise at a low temperature (e.g., 0 °C) before gradually heating to reflux.
Problem 3: Difficulty in Product Purification
Probable Cause Explanation Recommended Solution
Presence of Unreacted Starting Materials Incomplete reactions will leave starting materials in the crude product mixture.- Aqueous Workup: For the final product, carefully quench the reaction mixture with ice water. The product should precipitate out. - Acid-Base Extraction: Dissolve the crude product in an appropriate solvent and perform an acid-base extraction to remove unreacted starting materials and byproducts.[8]
Formation of Impurities Side reactions can lead to impurities that are difficult to separate from the desired product.- Recrystallization: This is an effective method for purifying solid products.[1] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, toluene) to find the optimal conditions. - Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used.
Decarboxylation Aromatic carboxylic acids can be prone to decarboxylation, especially at high temperatures.[9][10]- Temperature Control: Avoid excessive heating during both the reaction and purification steps. - Mild Reaction Conditions: Employing milder reaction conditions can help minimize this side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield? Problem->LowYield ImpureProduct Impure Product? Problem->ImpureProduct No CheckReagents Check Starting Material Purity LowYield->CheckReagents Yes Purification Refine Purification (Recrystallization, Chromatography) ImpureProduct->Purification Yes OptimizeCondensation Optimize Condensation (pH, Temp, Solvent) CheckReagents->OptimizeCondensation OptimizeChlorination Optimize Chlorination (Reagent, Temp, Time) OptimizeCondensation->OptimizeChlorination Success Successful Synthesis OptimizeChlorination->Success Purification->Success

Caption: A workflow for troubleshooting common issues in the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for converting 3-hydroxyquinoxaline-2-carboxylic acid to the chloro derivative?

Both thionyl chloride (SOCl₂) and oxalyl chloride are commonly used.[4] Thionyl chloride is often used at reflux, sometimes with a catalytic amount of DMF.[11] Oxalyl chloride, also with catalytic DMF, can be a milder alternative. The choice may depend on the scale of the reaction and the sensitivity of other functional groups on your molecule.

Q2: How can I monitor the progress of the chlorination reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (more polar) from the product (less polar). The disappearance of the starting material spot indicates the completion of the reaction.

Q3: My final product is a dark color. How can I decolorize it?

The dark color is likely due to impurities. Recrystallization is often effective in removing colored impurities.[1] If that is not sufficient, you can try treating a solution of your product with a small amount of activated charcoal, followed by hot filtration to remove the charcoal.

Q4: Can I use phosphorus pentachloride (PCl₅) for the chlorination step?

Yes, PCl₅ is another reagent that can be used to convert carboxylic acids to acid chlorides.[12] However, it is a solid and the workup can be more complex as it produces solid byproducts. Thionyl chloride is often preferred because its byproducts (SO₂ and HCl) are gaseous and easily removed.[12]

Q5: What are the key safety precautions to take when working with thionyl chloride?

Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to produce toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is dry before use.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxyquinoxaline-2-carboxylic Acid
  • In a round-bottom flask, dissolve o-phenylenediamine in ethanol.

  • Slowly add an aqueous solution of sodium pyruvate to the flask with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Acidify the mixture with a dilute acid (e.g., 2M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound
  • In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 3-hydroxyquinoxaline-2-carboxylic acid.

  • Carefully add thionyl chloride in a fume hood.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent.

V. References

  • BenchChem. (n.d.). Troubleshooting Common Problems in Quinoxaline Synthesis. Retrieved from 5

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Quinoxaline Synthesis. Retrieved from 1

  • Desai, N. C., & Dodiya, A. (2014). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 53B(1), 100-106.

  • LibreTexts. (2021). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from --INVALID-LINK--

  • Abu-Hashem, A. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 6(3), 55-89.

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • ACS. (2025). Reaction of Quinoxaline Derivatives with a Vilsmeier-Haack Reagent. ACS Fall 2025.

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--

  • Bouanane, Z., et al. (2017). A New Solvent For The Reaction Of Chlorination Of Hydroxyquinoxaline Derivatives With VILSMEIER Reagent. Revue Roumaine de Chimie, 62(12), 903-907.

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from --INVALID-LINK--

  • YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from --INVALID-LINK--

  • NIH. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Chlorination and bromination of C1−H bonds in 4‐aryl pyrrolo[1,2‐a]quinoxalines. Retrieved from --INVALID-LINK--

  • KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2020). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Retrieved from --INVALID-LINK--

  • PubMed. (1990). purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). The Reactivity of Chlorine Atoms on the Quinoxaline Ring: A Technical Guide for Drug Development Professionals. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from --INVALID-LINK--

  • NIH. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Retrieved from --INVALID-LINK--

  • Russian Journal of Organic Chemistry. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from --INVALID-LINK--

  • ResearchGate. (2011). An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of chlorides of chlorinated carboxylic acids. Retrieved from --INVALID-LINK--

  • NIH. (2010). 2-Chloroquinoline-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Challenges with 3-Chloroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-chloroquinoxaline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. By understanding its physicochemical properties, you can optimize your experimental workflows and ensure reliable, reproducible results.

Introduction to this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid quinoxaline core, substituted with both a reactive chloro group and a carboxylic acid handle, makes it a versatile precursor for synthesizing a wide range of derivatives, including potential kinase inhibitors and other pharmacologically active agents. However, the planar, aromatic nature of the molecule contributes to its characteristically low solubility in many common solvents, posing a significant hurdle in various experimental settings, from reaction setup to biological screening.

This guide provides a comprehensive overview of solubility issues and presents a series of troubleshooting strategies and detailed protocols to effectively manage and overcome these challenges.

Core Concepts: Understanding the "Why" Behind Solubility Issues

The poor solubility of this compound is primarily governed by two factors: its crystalline structure and its chemical functionalities.

  • High Crystal Lattice Energy: The planar quinoxaline rings can stack efficiently, leading to a stable crystal lattice. A significant amount of energy is required to break these intermolecular interactions and dissolve the solid, resulting in low solubility.

  • Amphipathic Nature: The molecule possesses both a large, nonpolar aromatic region and a polar carboxylic acid group. This dual character can make it difficult to find a single solvent that effectively solvates both parts of the molecule.

The key to solubilizing this compound lies in strategies that disrupt the crystal lattice and/or modify the molecule to enhance its interaction with the solvent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address the most common questions and issues encountered by researchers working with this compound.

FAQ 1: General Solubility & Stock Solution Preparation

Question: What is the best solvent to prepare a stock solution of this compound?

Answer: Due to its limited solubility in many common organic solvents, preparing a high-concentration stock solution requires careful solvent selection.

  • Recommended Primary Solvents: For creating stock solutions for organic synthesis, polar aprotic solvents are generally the most effective.

    • Dimethyl Sulfoxide (DMSO): Often the first choice for achieving higher concentrations.

    • N,N-Dimethylformamide (DMF): Another excellent option, widely used in amide coupling and other synthetic transformations.

  • Troubleshooting Poor Solubility in Primary Solvents:

    • Gentle Warming: Heating the mixture to 40-50°C can help overcome the activation energy required for dissolution. Always check the compound's stability at elevated temperatures for extended periods.

    • Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and enhance dissolution.

    • Purity Check: Impurities can sometimes significantly reduce solubility. Ensure you are using a high-purity grade of the compound.

FAQ 2: pH-Dependent Aqueous Solubility

Question: My compound is insoluble in aqueous buffers for my biological assay. How can I improve its solubility?

Answer: The carboxylic acid moiety is the key to manipulating aqueous solubility. By adjusting the pH, you can ionize the molecule, making it significantly more water-soluble.

  • The Role of pKa: The acid dissociation constant (pKa) is the pH at which the carboxylic acid is 50% in its protonated (neutral) form and 50% in its deprotonated (anionic carboxylate) form.

    • The predicted pKa of the carboxylic acid group on this compound is approximately 1.57 . This indicates it is a relatively strong carboxylic acid.

    • Below pH ~1.57: The compound will be predominantly in its neutral, less soluble form.

    • Above pH ~1.57: The compound will deprotonate to form the more soluble carboxylate anion.

  • Strategy: pH Adjustment

    • To significantly improve aqueous solubility, adjust the pH of your buffer to be at least 2 units above the pKa. A pH of 7.0-7.4 (typical for biological assays) is generally sufficient to ensure the compound is in its soluble salt form.

    • You can prepare a concentrated stock solution in a slightly basic aqueous solution (e.g., by adding 1 equivalent of NaOH or KOH) and then dilute it into your final assay buffer.

Experimental Protocols & Methodologies

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes the preparation of a water-soluble sodium salt of this compound.

Materials:

  • This compound (MW: 208.6 g/mol )[1]

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter or pH strips

Procedure:

  • Weigh the Acid: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add a portion of the deionized water to create a slurry.

  • Base Addition: Slowly add 1.0 equivalent of 1 M NaOH solution dropwise while stirring. For example, for 20.86 mg of the acid (0.1 mmol), you would add 100 µL of 1 M NaOH.

  • Dissolution & pH Check: Continue stirring. The solid should dissolve as the sodium salt is formed. Check that the final pH of the solution is neutral to slightly basic (pH 7-8). If the solid does not fully dissolve, a slight excess of base or gentle warming may be required.

  • Final Volume Adjustment: Add deionized water to reach the final desired concentration.

  • Sterilization (if required): Filter-sterilize the solution through a 0.22 µm syringe filter for biological applications.

Note: The resulting solution contains the sodium salt of the compound, which is generally much more soluble in aqueous media than the free acid.[2][3]

Protocol 2: Co-Solvent Systems for Organic Reactions

For synthetic applications where aqueous bases are not desirable, a co-solvent system can be employed.

Recommended Co-Solvent Mixtures:

  • DMF/DCM: A mixture of N,N-Dimethylformamide and Dichloromethane is often effective, especially for amide coupling reactions.

  • THF/Water or Dioxane/Water: These mixtures are commonly used in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. The water is often necessary to dissolve the inorganic base (e.g., K₂CO₃ or Cs₂CO₃).

General Procedure for a Co-Solvent System:

  • Suspend this compound in the less polar solvent (e.g., DCM or THF).

  • Add the more polar, better-solubilizing solvent (e.g., DMF or water) portion-wise until the solid dissolves.

  • Gentle heating or sonication can be used to aid dissolution.

Application-Specific Guidance

Amide Coupling Reactions

Challenge: Poor solubility of the starting acid in common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can lead to slow and incomplete reactions.

Solution:

  • Solvent Choice: Use DMF as the primary solvent or as a co-solvent with DCM. DMF is generally excellent for dissolving both the carboxylic acid and common coupling reagents (e.g., HATU, HBTU, EDC).[1][4][5]

  • Activation First: In a two-step, one-pot procedure, first activate the carboxylic acid with your coupling reagent in a minimal amount of DMF until the acid is fully dissolved and activated. Then, add the amine. This ensures the acid is in solution before the coupling partner is introduced.

AmideCouplingWorkflow

Suzuki Cross-Coupling Reactions

Challenge: The carboxylic acid group can potentially interfere with the palladium catalyst. Furthermore, finding a solvent system that dissolves the acid, the boronic acid partner, the palladium catalyst, and the inorganic base is challenging.

Solutions:

  • Protect the Carboxylic Acid: The most robust strategy is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). Esters are generally more soluble in typical Suzuki solvents (like toluene, dioxane, or THF) and do not interfere with the catalytic cycle. The ester can be hydrolyzed back to the carboxylic acid post-coupling if needed.[6]

  • Direct Coupling with a Biphasic System: If direct coupling of the acid is necessary, a biphasic solvent system such as Toluene/Water or Dioxane/Water is often used. The inorganic base (e.g., K₂CO₃) will be in the aqueous phase, while the organic components and catalyst reside primarily in the organic phase. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can facilitate the reaction.

SuzukiCouplingStrategy

Summary of Solubility Enhancement Strategies

StrategyPrincipleWhen to UseKey Considerations
pH Adjustment Ionization of the carboxylic acid to form a soluble carboxylate salt.Aqueous solutions for biological assays or purification.The final pH must be compatible with your system. The predicted pKa is ~1.57.
Co-solvents Using a mixture of solvents to balance polarity and solvate the molecule.Organic synthesis where a single solvent is insufficient.Solvents must be compatible with reagents (e.g., avoid protic solvents with organometallics).
Salt Formation Pre-forming a stable salt (e.g., sodium or potassium salt) to create a water-soluble starting material.When a solid, water-soluble form of the compound is desired for easy handling.The salt form may behave differently in subsequent reactions.
Derivatization Converting the carboxylic acid to an ester.For reactions sensitive to acidic protons, like Suzuki or Grignard reactions.Adds extra synthetic steps (protection/deprotection).

Safety Information

As a chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry place away from incompatible materials. The compound is typically stored at 2-8°C.[7]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

References

Technical Support Center: Improving Yields in the Synthesis of 3-Chloroquinoxaline-2-Carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-chloroquinoxaline-2-carboxylic acid amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving reaction yields and overcoming common synthetic challenges. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

I. Overview of Synthetic Strategy

The synthesis of this compound amides typically follows a multi-step sequence. A common and effective strategy involves the initial formation of the quinoxaline core, followed by chlorination and subsequent amidation. Understanding the nuances of each step is critical for maximizing the overall yield.

A generalized synthetic pathway is outlined below:

Synthetic_Pathway A o-Phenylenediamine + α-Keto Acid Ester B 3-Hydroxyquinoxaline-2- carboxylic Acid Ester A->B Condensation E 3-Chloroquinoxaline-2- carboxylic Acid B->E Saponification C 3-Chloroquinoxaline-2- carbonyl Chloride D 3-Chloroquinoxaline-2- carboxylic Acid Amide C:s->D:n Amidation E:s->C:n Chlorination (e.g., SOCl2, (COCl)2) E->D Direct Amidation (Coupling Agents) F Amine (R-NH2) F->C F->E

Caption: General synthetic route for this compound amides.

This guide will focus on troubleshooting the key transformations: the initial cyclization to form the quinoxaline core, the chlorination of the 3-hydroxy group, and the final amide bond formation.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part A: Quinoxaline Core Formation (Cyclization)

The foundational step of synthesizing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Low yields at this stage will invariably impact the overall efficiency of the synthetic route.

Q1: My initial cyclization to form the 3-hydroxyquinoxaline-2-carboxylic acid precursor is giving a low yield. What are the likely causes?

A1: Low yields in quinoxaline synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: High temperatures and strong acid catalysts, while sometimes necessary, can lead to the degradation of starting materials or the final product.[2][3] The reaction time is also a critical parameter that needs optimization.

  • Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the α-keto acid can participate in side reactions, thereby reducing the yield of the desired product.[3]

  • Side Reactions: The formation of undesired byproducts can consume reactants and complicate the purification process.[2]

  • Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the stabilization of reaction intermediates.[3]

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions:

    • Temperature: Screen a range of temperatures. While reflux is common, some reactions may proceed more cleanly at room temperature over a longer period.

    • Catalyst: If using an acid catalyst (e.g., acetic acid), consider varying its concentration. In some cases, a milder catalyst or even catalyst-free conditions might be sufficient.[3]

    • Atmosphere: While many quinoxaline syntheses are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Purify Starting Materials:

    • If the purity of your commercial o-phenylenediamine or α-keto acid is questionable, consider purification by recrystallization or column chromatography before use.[3]

  • Solvent Screening:

    • Systematically screen a variety of solvents. Protic solvents like ethanol or acetic acid have proven effective in many cases, but aprotic solvents such as THF, MeCN, or toluene might offer advantages for specific substrates.[1][3]

ParameterRecommendationRationale
Temperature Start at room temperature and gradually increase.Minimizes degradation of starting materials and products.
Catalyst Use catalytic amounts of a mild acid (e.g., acetic acid).Strong acids can promote unwanted side reactions.
Solvent Screen protic (e.g., ethanol) and aprotic (e.g., THF, DMF) solvents.Solubility and stabilization of intermediates are key.[3]
Atmosphere Conduct under an inert atmosphere (N₂ or Ar).Prevents oxidation of sensitive starting materials.
Part B: Chlorination of the 3-Hydroxyquinoxaline

The conversion of the 3-hydroxy group to a 3-chloro group is a critical step to enable subsequent nucleophilic aromatic substitution or to form the acid chloride for amidation.

Q2: I am having trouble with the chlorination of my 3-hydroxyquinoxaline-2-carboxylic acid. The yield is low and I see multiple products.

A2: This is a common bottleneck. The issue often lies in the choice of chlorinating agent and the reaction conditions. The direct conversion of the carboxylic acid to the acid chloride while simultaneously chlorinating the 3-hydroxy position is often the most efficient route.

Recommended Protocol: One-Pot Chlorination

A robust method is the use of thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent.[4]

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride, catalytic N,N-Dimethylformamide (DMF).

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.[4]

  • Procedure:

    • Suspend the 3-hydroxyquinoxaline-2-carboxylic acid in the chosen solvent.

    • Add a catalytic amount of DMF.

    • Slowly add the chlorinating agent (e.g., thionyl chloride) at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux until completion (monitored by TLC or LC-MS).

    • Carefully remove the excess chlorinating agent and solvent under reduced pressure. The resulting 3-chloroquinoxaline-2-carbonyl chloride can often be used in the next step without further purification.[4]

Troubleshooting the Chlorination Step:

  • Incomplete Reaction: If the reaction stalls, a higher temperature or longer reaction time may be necessary. The addition of more chlorinating agent could also be beneficial.

  • Byproduct Formation: The primary byproduct is often the result of intermolecular reactions. Ensuring a dilute reaction mixture can sometimes mitigate this.

  • Degradation: Quinoxaline rings can be sensitive to harsh acidic conditions at high temperatures. Maintaining a controlled temperature profile is crucial.

Chlorination_Troubleshooting Start Low Yield in Chlorination Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q1->A1_No Q2 Are there significant byproducts? A1_Yes->Q2 Sol1 Increase reaction time or temperature. A1_No->Sol1 Sol2 Add more chlorinating agent. A1_No->Sol2 End Improved Yield Sol1->End Sol2->End A2_Yes Yes Q2->A2_Yes Q2->A2_Yes A2_No No Q2->A2_No Sol3 Use more dilute conditions. A2_Yes->Sol3 Sol4 Purify the starting material. A2_Yes->Sol4 A2_No->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for the chlorination step.

Part C: Amide Bond Formation

The final step of coupling the this compound (or its acid chloride derivative) with an amine is where many yield-reducing issues can occur.

Q3: My amide coupling reaction is inefficient. What are the best strategies to improve the yield?

A3: The direct coupling of a carboxylic acid and an amine is often challenging due to the competing acid-base reaction.[4] Therefore, activation of the carboxylic acid is typically required.

Method 1: From the Acyl Chloride

This is often the most straightforward method. The in situ generated 3-chloroquinoxaline-2-carbonyl chloride can be directly reacted with the desired amine.[4][5]

  • Conditions: The reaction is typically run in an aprotic solvent (DCM, THF) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[4]

Method 2: Using Coupling Reagents

If you have isolated the this compound, various coupling reagents can be employed.[6][7]

Coupling ReagentCommon AdditivesKey AdvantagesConsiderations
Carbodiimides (DCC, EDC) HOBt, DMAPHigh reactivity, widely used.[4]DCC can form an insoluble urea byproduct that requires filtration.
Uronium/Aminium Salts (HATU, HBTU) DIPEAHigh efficiency, rapid reactions.[8]Can be more expensive, potential for racemization with chiral amines.
Phosphonium Salts (PyBOP) DIPEAGood for sterically hindered substrates.[6]Generates phosphine oxide byproducts.

Troubleshooting Amide Coupling:

  • Low Conversion:

    • Choice of Coupling Reagent: For challenging or sterically hindered amines, a more powerful coupling reagent like HATU may be necessary.[8]

    • Base: Ensure at least two equivalents of a non-nucleophilic base are used, one to deprotonate the amine and one to neutralize the acid byproduct.

    • Temperature: While many couplings proceed at room temperature, gentle heating may be required for less reactive partners.

  • Side Reactions:

    • Racemization: For chiral amines, using additives like HOBt can help suppress racemization. Running the reaction at lower temperatures is also beneficial.

    • Epimerization: With amino acid substrates, the choice of coupling reagent and base is critical to maintain stereochemical integrity.[9]

Q4: I am observing the formation of a significant amount of unreacted starting carboxylic acid. How can I drive the reaction to completion?

A4: This indicates an issue with the activation of the carboxylic acid or the nucleophilicity of the amine.

  • Increase Equivalents: Using a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent can help drive the reaction forward.

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent for a short period (15-30 minutes) before adding the amine. This ensures the activated species is formed before the nucleophile is introduced.

  • Solvent: Ensure your solvent can fully dissolve all reactants. DMF or DMA can be good choices for less soluble compounds.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Chloroquinoxaline-2-carbonyl chloride
  • To a suspension of 3-hydroxyquinoxaline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.5 eq) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 3-chloroquinoxaline-2-carbonyl chloride can be used directly in the next step.

Protocol 2: Amide Formation using HATU
  • Dissolve this compound (1.0 eq) in anhydrous DMF (5 mL/mmol) under a nitrogen atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 eq) and stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue to stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. References

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting poor yield in quinoxaline cyclization reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Quinoxaline Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from --INVALID-LINK--

  • Clark, J. (2023). The preparation of amides. Chemguide. Retrieved from --INVALID-LINK--

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • Aghao, A. K., Jadhav, S. B., Vibhute, P. K., & Bharate, Y. N. (2017). Novel Chalcone Derivatives of 3-Hydroxyquinoxaline-2-Carboxaldehyde: Synthesis, Characterization and Comparative Biological Screening. Journal of Advanced Scientific Research, 8(3), 01-05.

  • Sharma, V., Kumar, V., & Singh, P. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3169. --INVALID-LINK--

  • Kowalski, J. A., & Lindsley, C. W. (2006). Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. Journal of Combinatorial Chemistry, 8(5), 773–778.

  • ResearchGate. (n.d.). A New Approach to 3-Hydroxyquinoline-2-carboxylic Acid. Retrieved from --INVALID-LINK--

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Condition optimization for the amidation reaction. Retrieved from --INVALID-LINK--

  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(33), 7753–7758.

  • eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. --INVALID-LINK--

  • Keller, U., Schauwecker, F., Walsh, C. T., & Zocher, R. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(20), 4870–4875.

  • New Journal of Chemistry. (2025). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from --INVALID-LINK--

  • Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2009). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry, 7(15), 3110–3113.

  • National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from --INVALID-LINK--

  • Al-Zoubi, R. M., & Hall, D. G. (2012). Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. The Journal of Organic Chemistry, 77(19), 8363–8377.

  • Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. Retrieved from --INVALID-LINK--

  • ACS Omega. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-chloroquinoxaline. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of some new quinoxaline derivatives. Retrieved from --INVALID-LINK--

References

troubleshooting failed reactions involving 3-chloroquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery and materials science, 3-chloroquinoxaline-2-carboxylic acid is a versatile heterocyclic building block. Its unique electronic properties, stemming from the electron-withdrawing quinoxaline core, present both opportunities for novel molecular architectures and challenges in synthetic execution. This technical support center is designed to serve as a specialized resource for researchers navigating the complexities of reactions involving this valuable compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common failures, optimize reaction outcomes, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the handling, properties, and reactivity of this compound.

Q1: How should I properly store and handle this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Recommended storage temperatures are typically between 2-8°C to minimize degradation over time.[1] Avoid exposure to moisture, strong bases, and strong oxidizing agents. When handling, use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a chemical fume hood to prevent inhalation of dust or contact with skin.

Q2: What are the key reactivity features of this molecule?

A2: The molecule possesses three primary reactive sites:

  • The Carboxylic Acid Group (-COOH): This group can be activated for standard reactions like amide bond formation, esterification, or reduction.[2] The electron-withdrawing nature of the quinoxaline ring increases the acidity of this proton compared to a simple benzoic acid.[3]

  • The Chlorine Atom (-Cl) at the C3 Position: This chlorine is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-deficient pyrazine ring.[4] This allows for the introduction of various nucleophiles such as amines, thiols, and alkoxides.

  • The Quinoxaline Ring System: The C3-Cl bond also serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling C-C and C-N bond formation.[5][6]

Q3: Can the compound undergo decarboxylation?

A3: Yes, decarboxylation is a potential side reaction, particularly under harsh thermal conditions. Aromatic carboxylic acids can lose CO₂, especially in high-temperature water or certain organic solvents at reflux.[7][8] This risk is heightened if the reaction conditions involve prolonged heating above 150°C.[7] If decarboxylation is suspected, it is crucial to modify reaction conditions to use lower temperatures or shorter reaction times.

Troubleshooting Failed Reactions

This guide provides in-depth, question-based troubleshooting for specific synthetic transformations.

Guide 1: Amide Bond Formation

Amide coupling is one of the most frequent reactions performed with this substrate. Failures often stem from improper activation, competing side reactions, or suboptimal conditions.

Q1.1: My amide coupling reaction with an amine resulted in low to no yield of the desired product. What went wrong?

A1.1: This is a common issue that can be traced to several root causes. A systematic diagnosis is key.

Diagram: General Troubleshooting Workflow for Failed Reactions

Start Reaction Failed Impurity Impure Product/ Multiple Spots on TLC Start->Impurity LowYield Low Yield/ Incomplete Conversion Start->LowYield NoReaction No Reaction/ Starting Material Unchanged Start->NoReaction CheckPurity Check Purity of Starting Materials (Acid, Amine, Reagents) Impurity->CheckPurity CheckSideReactions Investigate Potential Side Reactions Impurity->CheckSideReactions Investigate Cause Purification Optimize Purification (Chromatography, Recrystallization) Impurity->Purification Refine Process LowYield->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) LowYield->CheckConditions 3. Optimization CheckActivation Evaluate Carboxylic Acid Activation Protocol LowYield->CheckActivation NoReaction->CheckPurity 1. Foundational Check NoReaction->CheckActivation 2. Critical Step CheckSideReactions->Purification

Caption: A logical workflow for diagnosing failed chemical reactions.

Potential Causes & Solutions:

  • Premature Acid-Base Neutralization: Amines are basic and can react with your carboxylic acid to form an ammonium carboxylate salt.[9] This salt is generally unreactive towards coupling reagents.

    • Explanation: The formation of this salt consumes the free amine, preventing it from acting as a nucleophile.

    • Solution: Pre-activate the carboxylic acid. Stir the this compound with the coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes before adding the amine.[10] This forms the activated ester intermediate, which readily reacts with the amine.

  • Hydrolysis of Activated Intermediate: The presence of trace amounts of water can hydrolyze the activated ester back to the starting carboxylic acid, effectively halting the reaction.[11]

    • Explanation: Activated carboxylic acid derivatives are highly susceptible to hydrolysis.[12] Water, acting as a nucleophile, will outcompete a sterically hindered or weakly nucleophilic amine.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.

  • Incorrect Choice of Coupling Reagent or Base: Not all coupling reagents are equal. Their effectiveness can depend on the steric and electronic properties of the substrates.

    • Explanation: Carbodiimide reagents like EDC can sometimes be less efficient for sterically hindered substrates and may require additives like HOBt or Oxyma to suppress side reactions.[13] Uronium/aminium salts like HATU are generally more powerful but also more expensive.[14]

    • Solution: For difficult couplings, switch to a more potent reagent like HATU or COMU. Ensure the base used is appropriate. A non-nucleophilic hindered base like DIPEA is often preferred over pyridine or triethylamine to avoid side reactions.[9]

Diagram: Amide Coupling - Activation and Failure Pathways

cluster_main Amide Coupling Process cluster_failure Common Failure Points Acid R-COOH (this compound) ActiveEster Activated Intermediate [R-CO-O-X] Acid->ActiveEster Activation Salt Unreactive Salt [R-COO-][R'-NH3+] Acid->Salt Premature Neutralization Amine R'-NH2 Amide Desired Product [R-CO-NHR'] Amine->Amide Amine->Salt CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster ActiveEster->Amide Nucleophilic Attack Hydrolysis Hydrolysis (Reverts to R-COOH) ActiveEster->Hydrolysis Water H2O (Moisture) Water->Hydrolysis

Caption: Successful amide bond formation requires effective activation while avoiding common failure pathways like salt formation and hydrolysis.

Parameter Condition A (Standard) Condition B (For Difficult Amines) Condition C (Aqueous Media)
Coupling Reagent HATU (1.1 eq)COMU (1.2 eq)EDC (1.5 eq) / Sulfo-NHS (0.5 eq)
Base DIPEA (2.0 eq)DIPEA (2.5 eq)pH maintained at 7.2-8.0 with PBS
Solvent Anhydrous DMF or DCMAnhydrous DMF or NMPWater or Buffer
Temperature 0°C to Room TempRoom Temp to 40°CRoom Temp
Key Advantage High efficiency, low racemizationVery high reactivityBiocompatible
Reference [10][13][9]
Table 1: Recommended Screening Conditions for Amide Coupling
Guide 2: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

The C3-Cl bond is a suitable handle for Suzuki coupling, but the presence of the free carboxylic acid can complicate the reaction.

Q2.1: My Suzuki coupling of this compound with a boronic acid is failing. I see starting materials and some dehalogenated quinoxaline. What is happening?

A2.1: This outcome points towards issues with the catalytic cycle, often exacerbated by the carboxylic acid moiety.

Potential Causes & Solutions:

  • Catalyst Deactivation by Carboxylate: The carboxylate anion, formed under the basic reaction conditions, can coordinate to the palladium center.[15]

    • Explanation: This coordination can stabilize the palladium complex, slowing down or inhibiting key steps in the catalytic cycle like oxidative addition or reductive elimination.[15]

    • Solution 1 (Protecting Group): The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester is generally more compatible with the reaction conditions and can be hydrolyzed back to the acid in a subsequent step.[15]

    • Solution 2 (Condition Optimization): If protection is not feasible, careful selection of base and catalyst is critical. A weaker base like K₃PO₄ or CsF may be less detrimental than stronger bases like Na₂CO₃, especially concerning ester hydrolysis if you are coupling an ester derivative.[15][16] Using specialized ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote a more efficient catalytic cycle that is less prone to deactivation.[17]

  • Poor Solubility: this compound and many boronic acids have poor solubility in common Suzuki solvents like toluene, which can prevent them from entering the catalytic cycle.[16]

    • Explanation: The reaction must occur in the solution phase. If reactants are not dissolved, the reaction rate will be negligible.

    • Solution: Employ a more polar solvent system. Mixtures like dioxane/water, DMF/water, or even neat DMF can improve solubility.[16] Ensure your base is also soluble in the chosen system.

  • Dehalogenation (Proto-dehalogenation): The observation of the quinoxaline without the chlorine atom indicates a side reaction where the chlorine is replaced by a hydrogen atom.

    • Explanation: This can occur through various pathways, often involving trace water or other proton sources reacting with palladium-hydride species that can form during the catalytic cycle.

    • Solution: Rigorously degas all solvents and reagents to remove oxygen, which can promote side reactions.[5] Ensure high-purity reagents and consider adding a stoichiometric amount of an additive like a silver salt (Ag₂O) in some cases, which can act as a halide scavenger and promote the desired coupling.

Diagram: Suzuki Cycle and Carboxylate Interference

Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Cl(L2) Oxidative Addition Pd0->OxAdd 1. Transmetal Ar-Pd(II)-Ar'(L2) Transmetalation OxAdd->Transmetal 2. Deactivation Deactivated Complex [(R-COO)-Pd(II)-L2] OxAdd->Deactivation Inhibition RedElim Ar-Ar' Reductive Elimination Transmetal->RedElim 3. RedElim->Pd0 Product Coupled Product (R-Ar') RedElim->Product ArCl Quinoxaline-Cl (R-Cl) ArCl->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) Boronic->Transmetal Base Base (e.g., K3PO4) Base->Transmetal Carboxylate Quinoxaline-COO- Carboxylate->Deactivation

Caption: The Suzuki catalytic cycle can be inhibited by coordination of the deprotonated carboxylic acid to the Pd(II) intermediate.

Guide 3: Nucleophilic Aromatic Substitution (SNAr)

Q3.1: I am trying to displace the C3-chlorine with an amine nucleophile, but the reaction is sluggish and gives a complex mixture.

A3.1: SNAr reactions on this substrate require careful control of conditions to avoid side reactions involving the carboxylic acid.

Potential Causes & Solutions:

  • Deprotonation of the Nucleophile: If you are using a basic nucleophile (like a primary or secondary amine), it can be deprotonated by the acidic carboxylic acid proton.

    • Explanation: Similar to the issue in amide coupling, this acid-base reaction neutralizes your nucleophile.

    • Solution: Add at least one extra equivalent of the amine nucleophile or a non-nucleophilic base (like K₂CO₃ or DIPEA) to the reaction mixture. The base will deprotonate the carboxylic acid, leaving the amine free to act as a nucleophile.

  • Competing Amide Formation: Under certain conditions, particularly with heating, the amine could potentially react with the carboxylic acid to form an amide, leading to a mixture of products.

    • Explanation: While SNAr at the activated C3 position is generally favored, high temperatures can promote amide bond formation, especially if any activating agents (even impurities) are present.

    • Solution: Run the SNAr reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature and gently warm if necessary). Protecting the carboxylic acid as an ester is again the most reliable strategy to prevent this side reaction.

  • Low Reactivity of the Nucleophile: The quinoxaline ring is electron-withdrawing, but if the nucleophile is weak or sterically hindered, the reaction may still be slow.[4]

    • Explanation: The SNAr reaction rate is directly dependent on the nucleophilicity of the attacking species.

    • Solution: If possible, convert the nucleophile to its more reactive conjugate base (e.g., using NaH for an alcohol to form an alkoxide). Solvents like DMSO or DMF are known to accelerate SNAr reactions compared to less polar solvents.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling via Pre-activation

  • To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the mixture at room temperature for 20 minutes to allow for pre-activation.

  • Add the desired amine (1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9][10]

Protocol 2: Suzuki Coupling using a Protected Ester (Assumes prior synthesis of Methyl 3-chloroquinoxaline-2-carboxylate)

  • To a Schlenk flask, add the methyl 3-chloroquinoxaline-2-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol %) and ligand (if required).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude ester by column chromatography.

  • The resulting ester can then be hydrolyzed to the desired carboxylic acid using standard conditions (e.g., LiOH in THF/water).[5][18]

References

Technical Support Center: Stability and Degradation of 3-Chloroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-chloroquinoxaline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Introduction: Understanding the Reactivity of this compound

This compound is a key building block in medicinal chemistry and materials science. Its structure, featuring a pyrazine ring fused to a benzene ring with both a chloro and a carboxylic acid substituent, imparts a unique reactivity profile. The electron-withdrawing nature of the quinoxaline ring system, compounded by the chloro and carboxylic acid groups, makes the molecule susceptible to certain degradation pathways. Understanding these potential instabilities is crucial for accurate experimental design, data interpretation, and the development of robust synthetic and analytical methods.

This guide will walk you through the primary degradation pathways, provide protocols for assessing stability, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are typically between 2-8°C.[2] It is also advisable to protect the compound from light, as quinoxaline derivatives can be susceptible to photodegradation.[3][4] Keep it away from incompatible substances such as strong bases and oxidizing agents.

Stability in Solution

Q2: I'm observing a gradual decrease in the concentration of my this compound stock solution in an aqueous buffer. What could be the cause?

A2: The most probable cause is hydrolysis. The chloro group at the 3-position of the quinoxaline ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially under neutral to basic conditions. This would lead to the formation of 3-hydroxyquinoxaline-2-carboxylic acid. The rate of hydrolysis is generally pH-dependent, with faster degradation often observed at higher pH.[5][6][7]

Q3: Can I expect degradation if I dissolve the compound in an organic solvent like methanol or ethanol?

A3: While more stable than in aqueous solutions, some degradation can still occur in protic organic solvents. Alcohols can act as nucleophiles, potentially leading to the formation of the corresponding 3-alkoxyquinoxaline-2-carboxylic acid derivative, although this reaction is typically much slower than hydrolysis. For short-term experiments, using anhydrous aprotic solvents like THF, dioxane, or acetonitrile is a better choice if stability is a concern.

Potential Degradation Pathways

Q4: What are the primary degradation pathways I should be aware of when working with this compound?

A4: The three main degradation pathways to consider are:

  • Hydrolysis: Nucleophilic substitution of the chloro group by water or hydroxide to form 3-hydroxyquinoxaline-2-carboxylic acid.

  • Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, particularly at elevated temperatures, to yield 2-chloroquinoxaline. Aromatic carboxylic acids are known to be prone to decarboxylation in high-temperature water.[8][9]

  • Photodegradation: Quinoxaline-based compounds can undergo degradation upon exposure to UV or even visible light.[3][4] The specific degradation products will depend on the solvent and the wavelength of light.

The following diagram illustrates the potential degradation pathways:

DegradationPathways A This compound B 3-Hydroxyquinoxaline-2-carboxylic acid A->B Hydrolysis (H₂O, OH⁻) C 2-Chloroquinoxaline A->C Thermal Stress (Δ) Decarboxylation D Photodegradation Products A->D Light (hν)

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide: Investigating Compound Degradation

If you suspect that this compound is degrading during your experiment, a systematic approach is necessary to identify the cause and mitigate the issue.

Problem: Inconsistent experimental results, appearance of unknown peaks in analytical chromatograms, or loss of starting material.

The following flowchart outlines a troubleshooting workflow:

TroubleshootingWorkflow start Suspected Degradation check_storage Verify Storage Conditions (Cool, Dark, Dry) start->check_storage check_solution Assess Solution Stability (Solvent, pH, Age) check_storage->check_solution forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_solution->forced_degradation If degradation is suspected in solution analyze Analyze by Stability-Indicating HPLC/LC-MS Method forced_degradation->analyze identify Identify Degradation Products (Mass Spectrometry) analyze->identify mitigate Implement Mitigation Strategies identify->mitigate end Problem Resolved mitigate->end

Caption: Troubleshooting workflow for investigating degradation.

Step-by-Step Methodologies

Objective: To develop an HPLC method that can resolve this compound from its potential primary degradants (3-hydroxyquinoxaline-2-carboxylic acid and 2-chloroquinoxaline).

Starting HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of maximum absorbance (e.g., determined by UV scan, likely around 320-340 nm).

  • Column Temperature: 25-30°C.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[5][11]

Objective: To intentionally degrade this compound under various stress conditions to generate its degradation products for analytical method validation and stability assessment.

General Procedure:

  • Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Subject aliquots of the stock solution to the following stress conditions. Aim for 5-20% degradation.[11]

  • At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using the developed stability-indicating HPLC method.

Stress ConditionReagent and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hoursHydrolysis
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the quinoxaline ring
Thermal Degradation Heat solid compound at 105°C for 48 hours. Also, reflux a solution of the compound in water.Decarboxylation
Photodegradation Expose a solution (e.g., in quartz cuvette) to UV light (254 nm) and visible light as per ICH Q1B guidelines.Photolysis

Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • The appearance of new peaks indicates the formation of degradation products.

  • Peak purity analysis of the parent peak in the stressed samples should be performed to ensure it is not co-eluting with any degradants.

  • LC-MS analysis can be used to determine the mass of the degradation products, aiding in their identification. For example, a product with a mass corresponding to the replacement of -Cl with -OH would confirm hydrolysis.

References

Technical Support Center: Managing Impurities in Quinoxaline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and troubleshooting common impurities encountered during synthesis. The following resources are structured to help you diagnose issues, understand their chemical origins, and implement effective solutions to enhance the purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines, and what are its inherent impurity risks?

A1: The most prevalent and versatile method is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1] While efficient, this reaction is susceptible to several side reactions. The primary risks include the formation of byproducts from the starting materials, competing cyclization pathways, and over-oxidation.[2] Traditional methods often require high temperatures and strong acid catalysts, which can exacerbate the formation of these impurities.[3]

Q2: My reaction mixture has turned a dark yellow or orange color. What is the likely cause?

A2: A distinct yellow or orange coloration often indicates the formation of 2,3-diaminophenazine (DAP), a common and highly fluorescent impurity.[2][4] This arises from the oxidative self-condensation of the o-phenylenediamine starting material, which is highly susceptible to oxidation, especially when exposed to air.[4]

Q3: I'm using an unsymmetrically substituted o-phenylenediamine and getting a mixture of products that are difficult to separate. What is happening?

A3: When using unsymmetrical starting materials (either the diamine or the dicarbonyl compound), the formation of two regioisomers is a common challenge. The reaction's regioselectivity is governed by a delicate balance of electronic and steric factors of the substituents on both reactants.[1][5] For instance, the more nucleophilic amino group of the diamine will preferentially attack the more electrophilic carbonyl group of the dicarbonyl compound.

Q4: My target quinoxaline seems to be decomposing on the silica gel column during purification. Is this a known issue?

A4: Yes, certain quinoxaline derivatives, particularly those with acidic protons like quinoxaline-2,3-diones, can be unstable on standard silica gel due to its acidic nature.[6][7] This can lead to streaking on TLC plates and decomposition during column chromatography, resulting in low recovery of the purified product.

Troubleshooting Guides: From Diagnosis to Resolution

This section provides a systematic approach to identifying and mitigating specific impurities. Each guide outlines the symptoms, underlying causes, and actionable solutions, grounded in chemical principles.

Guide 1: The Unexpected Benzimidazole Rearrangement
  • Symptom: You observe a significant byproduct with a different heterocyclic core, confirmed by NMR and MS analysis to be a benzimidazole derivative. This is often seen in reactions run under strongly acidic conditions or at high temperatures.

  • Root Cause Analysis: Quinoxalines can undergo an acid-catalyzed rearrangement to form the thermodynamically more stable benzimidazole ring system. This process, known as the quinoxaline-benzimidazole rearrangement, involves the contraction of the pyrazine ring.[2][8] The mechanism is believed to proceed through protonation of the quinoxaline, followed by nucleophilic attack and ring opening, ultimately leading to the formation of the five-membered imidazole ring fused to the benzene ring.[5][8]

  • Troubleshooting Protocol:

    • Catalyst Modification: Switch from a strong Brønsted acid (like HCl or H₂SO₄) to a milder catalyst. Options include:

      • Lewis acids (e.g., Zn(OTf)₂, Cu(OAc)₂)[9][10]

      • Heterogeneous catalysts (e.g., alumina-supported heteropolyoxometalates)[11]

      • Organocatalysts[3]

    • Temperature and Time Control: Avoid prolonged reaction times and excessively high temperatures, which provide the energy needed for the rearrangement. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

    • Green Chemistry Approaches: Consider microwave-assisted synthesis, which can significantly reduce reaction times and often minimizes the formation of thermal degradation byproducts.[12]

Guide 2: Managing Oxidative Impurities - The Case of 2,3-Diaminophenazine (DAP)
  • Symptom: The crude product is contaminated with a highly colored (yellow/orange) and fluorescent impurity, which is often difficult to remove by simple recrystallization.

  • Root Cause Analysis: This impurity is typically 2,3-diaminophenazine (DAP), formed by the oxidative dimerization of two molecules of the o-phenylenediamine starting material.[2][4] This reaction is often catalyzed by air (oxygen) and can be accelerated by light and trace metal ions.

    • Mechanism of DAP Formation: The process begins with the oxidation of o-phenylenediamine to the corresponding quinonediimine. This reactive intermediate then undergoes a cascade of reactions, including Michael addition with another molecule of o-phenylenediamine and subsequent oxidative cyclization to form the stable, conjugated phenazine ring system.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. This is the most effective preventative measure.

    • Starting Material Purity: Use high-purity o-phenylenediamine. If the starting material is discolored (pink or brown), it indicates prior oxidation. It can be purified by recrystallization or by treatment with a reducing agent like sodium dithionite followed by filtration through activated carbon.[13]

    • Solvent Degassing: Use degassed solvents to remove dissolved oxygen before adding the reactants.

    • Purification Strategy: If DAP has already formed, it can be challenging to separate due to its similar polarity to many quinoxaline products. Careful column chromatography with a meticulously chosen eluent system is often required. Gradient elution may be necessary to achieve good separation.

Guide 3: Controlling Regioselectivity with Unsymmetrical Reactants
  • Symptom: Synthesis with an unsymmetrical o-phenylenediamine or 1,2-dicarbonyl compound results in a mixture of two regioisomers, complicating characterization and reducing the yield of the desired product.

  • Root Cause Analysis: The formation of regioisomers is a direct consequence of the two non-equivalent nucleophilic centers on the diamine and/or the two non-equivalent electrophilic centers on the dicarbonyl. The final ratio of isomers is determined by the relative rates of the initial nucleophilic attack, which is influenced by both the electronic properties (electron-donating vs. withdrawing groups) and steric hindrance of the substituents.[1][5]

  • Troubleshooting Protocol:

    • Strategic Catalyst Selection: The choice of catalyst can influence the transition state of the reaction and thereby favor one regioisomer over the other. It is advisable to screen a small set of different catalyst types (Brønsted acid, Lewis acid, etc.) to determine the optimal conditions for the desired isomer.[5]

    • Directed Synthesis: For complete control, a multi-step directed synthesis may be necessary. This could involve:

      • Protecting one of the amino groups on the diamine.

      • Performing the condensation reaction, which will now proceed at the unprotected site.

      • Deprotecting to reveal the final, single-isomer product.

    • Reaction Condition Optimization: Systematically vary the solvent and temperature. In some cases, these parameters can subtly alter the selectivity of the reaction.

    • Advanced Analytical Characterization: Distinguishing between the two isomers requires careful spectroscopic analysis. Advanced NMR techniques such as HSQC, HMBC, and NOESY are invaluable for unambiguously determining the structure by looking at through-bond and through-space correlations between protons and carbons.[1]

Data & Protocols

Table 1: Common Impurities and Their Identification
Impurity TypeCommon Structure ExampleKey Analytical Signatures
Incomplete Condensation Mono-imine intermediate¹H NMR: Presence of both amine (-NH₂) and imine (-N=CH-) proton signals. MS (ESI+): A peak corresponding to [M-H₂O+H]⁺ of the final product.
Oxidative Dimerization 2,3-Diaminophenazine (DAP)Appearance: Intense yellow/orange solid. UV-Vis: Strong absorbance around 425-455 nm.[4] MS (ESI+): [M+H]⁺ at m/z 211. ¹H NMR: Complex aromatic signals, often broad due to aggregation.
Rearrangement Benzimidazole derivative¹H NMR: Appearance of a characteristic C2-H proton signal for the benzimidazole ring (typically δ 8.0-8.5 ppm). ¹³C NMR: Characteristic C2 carbon signal (typically δ 140-155 ppm).[12][14]
Regioisomers 6- and 7-substituted quinoxalinesTLC: Often appear as two distinct, closely spaced spots. ¹H & ¹³C NMR: A doubled set of signals for the aromatic protons and carbons. Structure elucidation requires 2D NMR (HMBC, NOESY).[1]
Protocol: Purification of an Acid-Sensitive Quinoxaline Derivative

This protocol is designed for quinoxalines that show degradation on standard silica gel.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot on a TLC plate and elute with a hexane/ethyl acetate mixture.

    • If streaking is observed, prepare a new eluent system containing 0.5-1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica.

  • Column Chromatography - Slurry Preparation:

    • Choose the optimal eluent system identified in the TLC analysis (including Et₃N if necessary).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Alternative: For highly sensitive compounds, use neutral alumina as the stationary phase instead of silica gel.

  • Column Packing and Loading:

    • Pack the column with the prepared slurry.

    • Adsorb the crude product onto a small amount of silica gel (or celite) and dry it.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing Impurity Pathways and Troubleshooting Logic

Diagram 1: General Synthesis and Key Impurity Pathways

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products & Impurities PD o-Phenylenediamine Cond Condensation (Catalyst, Solvent, Temp) PD->Cond DAP DAP (Oxidation) PD->DAP Air (O2) DC 1,2-Dicarbonyl DC->Cond Product Desired Quinoxaline Cond->Product Desired Pathway Isomers Regioisomers Cond->Isomers Unsymmetrical Reactants Incomplete Intermediates Cond->Incomplete Incomplete Reaction Benz Benzimidazole (Rearrangement) Product->Benz High Temp / Strong Acid

Caption: Key pathways in quinoxaline synthesis leading to the desired product and common impurities.

Diagram 2: Troubleshooting Decision Tree for Low Purity

G Start Crude Product Shows Multiple Spots on TLC Colored Is there a prominent yellow/orange spot? Start->Colored Streaking Are spots streaking? Colored->Streaking No DAP_Impurity Likely DAP Impurity. - Use Inert Atmosphere - Purify Starting Material Colored->DAP_Impurity Yes CloseSpots Are there two closely eluting spots? Streaking->CloseSpots No Acid_Sensitive Compound may be acid-sensitive. - Add Et3N to eluent - Use Alumina Streaking->Acid_Sensitive Yes OtherSpots Other distinct spots? CloseSpots->OtherSpots No Isomers_Impurity Likely Regioisomers. - Optimize catalyst/conditions - Consider directed synthesis - Use 2D NMR for analysis CloseSpots->Isomers_Impurity Yes Rearrangement_Impurity Possible Benzimidazole or Incomplete Reaction. - Check NMR/MS - Use milder conditions OtherSpots->Rearrangement_Impurity Yes Purify Proceed with Optimized Purification Protocol OtherSpots->Purify No DAP_Impurity->Purify Acid_Sensitive->Purify Isomers_Impurity->Purify Rearrangement_Impurity->Purify

Caption: A decision tree to guide troubleshooting based on TLC analysis of the crude product.

References

alternative reagents for the activation of 3-chloroquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the chemical activation of 3-chloroquinoxaline-2-carboxylic acid, a common challenge in medicinal chemistry. Our focus is on providing alternative reagents and methodologies to overcome common hurdles in the synthesis of amide derivatives from this electron-deficient heteroaromatic scaffold.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the activation of this compound.

Q1: Why is the activation of this compound for amide coupling sometimes challenging?

A1: The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature is further amplified by the electron-withdrawing chloro-substituent at the 3-position. This deficiency reduces the nucleophilicity of the carboxylic acid's carbonyl oxygen, making the initial activation step with many reagents sluggish compared to electron-rich or simple aliphatic carboxylic acids.[1] Consequently, forcing conditions or highly efficient activating agents are often required.

Q2: What are the main strategies for activating a carboxylic acid like this one?

A2: There are two primary strategies for activating a carboxylic acid for amide bond formation:

  • Conversion to a highly reactive intermediate: This typically involves converting the carboxylic acid to an acyl chloride or acyl fluoride. These intermediates are highly electrophilic and react readily with amines. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are common for this purpose.[2][3]

  • In-situ activation with coupling reagents: This is the most common method in modern medicinal chemistry and involves the use of reagents that form a reactive activated ester or similar species directly in the reaction mixture.[2] This category includes carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU).[4] These methods are generally milder and tolerate a wider range of functional groups.

Q3: Can I use thionyl chloride (SOCl₂)? What are the potential risks?

A3: Yes, thionyl chloride can be a very effective and inexpensive way to generate the highly reactive 3-chloroquinoxaline-2-carbonyl chloride. However, there are risks. The reaction is vigorous, producing corrosive HCl and SO₂ gases, and must be performed in a well-ventilated fume hood.[3] Additionally, the harsh conditions (often refluxing in neat SOCl₂) can be incompatible with sensitive functional groups on the amine coupling partner or could potentially lead to undesired side reactions on the quinoxaline ring, although this is less common than with more reactive heteroaromatics.

Q4: What is the role of additives like HOBt or HOAt in coupling reactions?

A4: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial when using many coupling reagents, especially carbodiimides like EDC.[4][5][6] They serve two main functions:

  • They form an active ester intermediate that is more reactive than the initial O-acylisourea intermediate formed with carbodiimides, yet more stable, which helps to increase reaction rates and yields.

  • They act as racemization suppressants when coupling chiral amines or amino acids.[7] For achiral syntheses, their primary role is to improve coupling efficiency. HOAt is generally considered more effective than HOBt due to anchimeric assistance from the pyridine nitrogen, making reagents that incorporate it (like HATU) highly efficient.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the activation and coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Amide Product Formation 1. Incomplete activation of the carboxylic acid due to its electron-deficient nature.2. The amine coupling partner is sterically hindered or has low nucleophilicity (e.g., an aniline with electron-withdrawing groups).3. The coupling reagent is not potent enough.4. Insufficient reaction time or temperature.1. Switch to a more powerful activation method. If using EDC/HOBt, consider switching to HATU or PyBOP, which are known for their high reactivity. Alternatively, convert the acid to the acyl chloride using SOCl₂ or oxalyl chloride/catalytic DMF first, then add the amine.[3]2. Increase reaction temperature. For challenging couplings, especially with hindered substrates, heating may be necessary (e.g., 50-80 °C).[8][9]3. Use a more reactive coupling reagent. HATU is often superior to HBTU and EDC/HOBt for difficult couplings.[4][6] Acyl fluoride formation using a reagent like BTFFH is another powerful option for hindered systems.[8]4. Increase reaction time. Monitor the reaction by TLC or LC-MS and allow it to proceed for up to 24 hours if necessary.
Formation of a Guanidinylation Side Product Use of excess uronium/aminium reagents (like HATU, HBTU) which can react with the free amine of the coupling partner, capping it and preventing amide bond formation.[7]1. Use stoichiometric amounts of the coupling reagent. Use a 1:1 ratio of carboxylic acid to coupling reagent.[4]2. Switch to a phosphonium-based reagent. Reagents like PyBOP do not have this side reaction and can be used in excess to drive slow reactions to completion.
Difficulty Removing Byproducts 1. Use of DCC results in the formation of dicyclohexylurea (DCU), which is often insoluble and difficult to remove completely.2. Phosphonium or uronium reagent byproducts can be difficult to remove via chromatography.1. Use EDC instead of DCC. The urea byproduct from EDC is water-soluble and can be easily removed with an aqueous workup.[4][5]2. Perform an acidic wash. A dilute aqueous HCl or LiCl wash can help remove DMF and basic byproducts during workup.[10]
Reaction Stalls or is Sluggish The activated ester intermediate (e.g., HOBt ester) may be reacting slowly with an electron-deficient amine.[11]1. Add a nucleophilic catalyst. In EDC couplings, adding a catalytic amount of DMAP can accelerate the reaction by forming a highly reactive acyl-iminium intermediate.[11]2. Switch to a more reactive system. HATU/DIPEA is generally faster and more efficient than EDC/HOBt/DIPEA.[12]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting failed or low-yielding coupling reactions.

G start Low/No Product check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents initial_method Initial Method: EDC/HOBt at RT check_reagents->initial_method increase_temp Increase Temperature (e.g., 50 °C) initial_method->increase_temp No Improvement switch_reagent Switch to Stronger Coupling Reagent (e.g., HATU) increase_temp->switch_reagent No Improvement success Reaction Successful increase_temp->success Success acyl_chloride Use Acyl Chloride Method (SOCl₂ or Oxalyl Chloride) switch_reagent->acyl_chloride Still Fails switch_reagent->success Success acyl_chloride->success Success reassess Re-evaluate Substrate Compatibility & Purity acyl_chloride->reassess Still Fails

Caption: A logical troubleshooting workflow for amide coupling reactions.

III. Comparative Analysis of Alternative Reagents

The choice of activating reagent is critical and depends on the specific amine, reaction scale, and available purification methods. The table below compares common alternatives to address the challenges posed by this compound.

Reagent SystemActivation MechanismAdvantagesDisadvantagesBest For...
SOCl₂ or (COCl)₂/DMF Forms acyl chlorideHighly reactive intermediate, inexpensive, byproducts are gaseous.[3]Harsh conditions, moisture sensitive, limited functional group tolerance, safety concerns (corrosive gases).Simple, robust amines where high reactivity is needed and functional group tolerance is not a concern.
EDC / HOBt Forms HOBt active esterWater-soluble urea byproduct (easy workup), mild conditions, widely available.[4][5]Can be sluggish with electron-deficient substrates, risk of side reactions without HOBt.General purpose coupling, especially when easy byproduct removal is a priority.
HATU / Base (DIPEA) Forms HOAt active esterVery fast and highly efficient, even for hindered substrates; HOAt provides anchimeric assistance.[4]More expensive, can cause guanidinylation of the amine if used in excess.[7]Challenging couplings involving sterically hindered or electron-deficient amines.
PyBOP / Base (DIPEA) Forms HOBt active esterHigh coupling efficiency, no guanidinylation side reaction, can be used in excess to drive reactions.Byproducts can be difficult to remove, more expensive than carbodiimides.Difficult couplings where using an excess of reagent is beneficial to achieve full conversion.

IV. Detailed Experimental Protocols

The following protocols provide step-by-step guidance for using alternative activating reagents. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Acyl Chloride Formation using Thionyl Chloride (SOCl₂)

This protocol is a robust method for creating a highly reactive intermediate.

Mechanism Overview: The carboxylic acid attacks the electrophilic sulfur atom of SOCl₂, forming a chlorosulfite intermediate. A chloride ion then attacks the carbonyl carbon, leading to the elimination of SO₂ and HCl gas and the formation of the acyl chloride. This process is effectively irreversible.

Mechanism Diagram:

G cluster_step1 Step 1: Formation of Acyl Chlorosulfite cluster_step2 Step 2: Nucleophilic Attack & Elimination RCOOH R-COOH SOCl2 SOCl₂ RCOOH->SOCl2 Intermediate1 [R-CO-O-SOCl] SOCl2->Intermediate1 HCl_out1 + HCl Intermediate1->HCl_out1 Intermediate1_2 [R-CO-O-SOCl] RCOCl R-COCl Intermediate1_2->RCOCl Chloride Cl⁻ Chloride->Intermediate1_2 SO2_out + SO₂ RCOCl->SO2_out HCl_out2 + Cl⁻ RCOCl->HCl_out2

Caption: Mechanism of acyl chloride formation using SOCl₂.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Carefully add thionyl chloride (SOCl₂) (5-10 equivalents, can be used as the solvent).

  • Optional: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). This can accelerate the reaction.

  • Heat the mixture to reflux (approx. 76 °C) and stir for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess SOCl₂ under reduced pressure. It is often helpful to co-evaporate with a high-boiling inert solvent like toluene to remove the last traces.

  • The resulting crude 3-chloroquinoxaline-2-carbonyl chloride (a solid or oil) can be used immediately in the next step without further purification.

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5-2.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup.

Protocol 2: In-Situ Activation with EDC and HOBt

This is a milder, one-pot procedure suitable for many applications.

Mechanism Overview: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an HOBt-activated ester, which is less prone to side reactions. The amine then displaces HOBt to form the final amide bond. The EDC is converted to a water-soluble urea byproduct.

Mechanism Diagram:

G RCOOH R-COOH O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + EDC EDC EDC Urea Water-Soluble Urea EDC->Urea HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Amide coupling pathway using EDC and HOBt.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.0-3.0 eq) to the mixture and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq) portion-wise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: High-Efficiency Coupling with HATU

This protocol is recommended for challenging substrates, including electron-deficient amines or sterically hindered partners.

Mechanism Overview: HATU, an aminium salt, reacts with the carboxylate (formed in the presence of a base) to generate a highly reactive HOAt-ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine to form the amide bond.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours. For very difficult couplings, the temperature can be increased to 40-50 °C.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

V. References

  • Kowalski, J. A., Leonard, S. F., & Lee, G. E., Jr. (2006). Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. Journal of Combinatorial Chemistry, 8(5), 774–779. --INVALID-LINK--

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Kowalski, J. A., Leonard, S. F., & Lee, G. E., Jr. (2006). Diverse 2-carboxamide-3-amino-substituted quinoxalines: synthesis and reactivity investigation for library generation. PubMed. --INVALID-LINK--

  • Ruffoni, A., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate. --INVALID-LINK--

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from --INVALID-LINK--

  • Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. (2025). Amide Synthesis Mastery. Retrieved from --INVALID-LINK--

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. --INVALID-LINK--

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--

  • (2021). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. ResearchGate. --INVALID-LINK--

  • Rossi, S., & Maulide, N. (2021). Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health. --INVALID-LINK--

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

  • Singh, D., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed. --INVALID-LINK--

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. findit.dtu.dk. --INVALID-LINK--

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. --INVALID-LINK--

  • Lab-Chemicals.Com. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the HPLC-MS Analysis of 3-Chloroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of intermediates and active pharmaceutical ingredients is paramount. 3-Chloroquinoxaline-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds, making its precise analysis critical for quality control and reaction monitoring.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of this compound, offering supporting data and insights into alternative analytical techniques.

The Critical Role of Analytical Methodology

This compound (C9H5ClN2O2, MW: 208.60 g/mol ) is a heterocyclic compound whose purity and concentration can significantly impact the yield and impurity profile of a final drug product.[1][3][4] Therefore, a robust and reliable analytical method is not merely a procedural step but a cornerstone of process validation and drug safety. HPLC-MS stands out as a premier analytical technique due to its high sensitivity, selectivity, and ability to provide structural information.

Core Principles of HPLC-MS for this compound Analysis

The successful HPLC-MS analysis of this compound hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: Reversed-phase chromatography is the most common approach for separating quinoxaline derivatives.[5][6] The choice of a stationary phase, typically C18, and the mobile phase composition are critical for achieving good peak shape and resolution. Due to the acidic nature of the carboxylic acid group, pH adjustment of the mobile phase is often necessary to ensure consistent retention and ionization.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization technique for quinoxaline derivatives, often operating in positive ion mode.[7][8] The presence of the chlorine atom in this compound results in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which is a powerful tool for identification and confirmation.[9][10]

Comparative Analysis of HPLC-MS Methodologies

The selection of an optimal HPLC-MS method depends on the specific requirements of the analysis, such as the desired sensitivity, sample matrix, and throughput. Below is a comparison of potential approaches.

Table 1: Comparison of HPLC-MS Method Parameters
ParameterMethod A: Rapid ScreeningMethod B: High-Resolution Quantification
HPLC Column C18, 50 x 2.1 mm, 2.6 µmC18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B in 5 min10-90% B in 10 min
Flow Rate 0.5 mL/min0.3 mL/min
Ionization Mode ESI PositiveESI Positive
MS Analyzer Triple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Scan Mode Multiple Reaction Monitoring (MRM)Full Scan & MS/MS
Expected LoQ ~1-5 µg/L<1 µg/kg
Primary Application High-throughput analysis, reaction monitoringTrace-level quantification, impurity profiling

This table presents hypothetical yet representative data based on typical performance characteristics for these types of analyses.

Experimental Protocols

Protocol 1: Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Protocol 2: HPLC-MS Analysis (Method A)
  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 50 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • MRM Transitions: Monitor the transition of the precursor ion (m/z 209) to a specific product ion.

Visualization of the Analytical Workflow

HPLC-MS Workflow cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 MS Detection cluster_3 Data Analysis Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Autosampler Autosampler Filtration->Autosampler HPLC_Column HPLC_Column Autosampler->HPLC_Column Gradient Elution ESI_Source ESI_Source HPLC_Column->ESI_Source Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data_Acquisition Detector->Data_Acquisition Chromatogram_Integration Chromatogram_Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification

References

A Comparative Guide to the Structure-Activity Relationships of 3-Chloroquinoxaline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, highly versatile subclass: 3-chloroquinoxaline-2-carboxylic acid derivatives. By exploring the nuanced effects of chemical modifications on their biological activities, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to navigate the design of novel therapeutic agents.

The Versatile Core: this compound

The this compound moiety serves as a crucial starting material for a multitude of synthetic transformations. The reactivity of the chlorine atom at the C-3 position allows for nucleophilic substitution, enabling the introduction of diverse functionalities. Simultaneously, the carboxylic acid group at C-2 can be readily converted into esters, amides, and other bioisosteres, providing another avenue for structural diversification and modulation of physicochemical properties. This dual reactivity makes it an ideal template for combinatorial library synthesis and lead optimization.

Structure-Activity Relationship (SAR) Analysis: A Multifaceted Profile

The therapeutic potential of this compound derivatives spans several key areas, including antimicrobial, anticancer, and anti-inflammatory applications. The following sections dissect the SAR for each of these activities, supported by comparative data.

Antimicrobial Activity

Quinoxaline derivatives have long been investigated for their antibacterial and antifungal properties.[4][5][6][7] For derivatives of this compound, the antimicrobial potency is significantly influenced by the nature of the substituent introduced at the C-3 position and modifications to the carboxylic acid group.

Generally, the replacement of the C-3 chlorine with various moieties containing ether linkages or aromatic amines can lead to compounds with significant antimicrobial activity.[4] For instance, the introduction of Schiff bases, formed by reacting an aldehyde or amino group attached via an ether linkage at C-3 with aromatic amines or aldehydes respectively, has been shown to yield potent antimicrobial agents.[4]

Key SAR Insights for Antimicrobial Activity:

  • Substitution at C-3: The introduction of bulky aromatic or heteroaromatic rings, often containing electron-withdrawing or donating groups, can modulate the antimicrobial spectrum and potency.

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can influence cell permeability and target interaction. For example, N-substituted quinoxaline-2-carboxamides have been investigated for their antimycobacterial potential.[8]

  • Symmetry and Asymmetry: Studies have shown that symmetrically disubstituted quinoxalines can present more significant antibacterial activity compared to their asymmetrically substituted counterparts.[9]

Table 1: Comparative Antimicrobial Activity of Quinoxaline Derivatives

Compound IDModification from this compoundTarget OrganismActivity (MIC µg/mL or Zone of Inhibition mm)Reference
Derivative A 3-(phenylthio)quinoxalineStaphylococcus aureusZone of Inhibition: 15 mm[9]
Derivative B 3-(p-tolyloxy)quinoxalineCandida albicansZone of Inhibition: 18.5 mm[5]
Derivative C N-(4-chlorophenyl)quinoxaline-2-carboxamideMycobacterium tuberculosis H37RaMIC: 6.25 µg/mL[8]
Derivative D 3-[(4-formylphenoxy)methyl]quinoxalineEscherichia coliZone of Inhibition: 14 mm[4]
Anticancer Activity

The quinoxaline scaffold is a cornerstone in the development of novel anticancer agents, with derivatives targeting various hallmarks of cancer.[10] Modifications of the this compound core have yielded compounds with potent cytotoxic activity against a range of cancer cell lines.[11][12]

A prominent mechanism of action for many quinoxaline-based anticancer agents is the inhibition of protein kinases, which are pivotal in regulating cell proliferation and survival.[3][13] For example, certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[14]

Key SAR Insights for Anticancer Activity:

  • Substituents on the Benzene Ring: The introduction of electron-withdrawing groups (e.g., Cl, F) or electron-donating groups (e.g., OCH₃) on the benzene portion of the quinoxaline ring can significantly alter anticancer potency.[15] The optimal substitution pattern is often cell line-dependent.

  • Amide and Ester Derivatives: Conversion of the C-2 carboxylic acid to various amides and esters has been a successful strategy. For instance, quinoxaline derivatives bearing ester and amide functionalities have shown excellent activity against cervical (HeLa) and liver (SMMC-7721) cancer cell lines.[15]

  • Hybrid Molecules: The fusion of the quinoxaline moiety with other pharmacologically active heterocycles, such as triazoles, has led to compounds with enhanced anticancer activity.[15]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Quinoxaline Derivatives

Compound IDModification from this compoundHeLa (Cervical)HCT-116 (Colon)MCF-7 (Breast)Reference
Derivative E 3-(4-methoxyphenyl)amino-quinoxaline-2-carbonitrile9.46 ± 0.710.88 ± 0.86.93 ± 0.4[11]
Derivative F N-(4-bromophenyl)quinoxaline-2-carboxamide1.213.213.41[14]
Derivative G 3-((4-chlorobenzyl)thio)quinoxaline-2-carboxylic acid-4.33 - 6.114.33 - 6.11[12]
Doxorubicin Standard Chemotherapeutic5.57 ± 0.45.23 ± 0.34.17 ± 0.2[11]
Anti-inflammatory Activity

Quinoxaline derivatives have also emerged as promising anti-inflammatory agents.[1][2][16][17] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[1][2]

Key SAR Insights for Anti-inflammatory Activity:

  • Dual Inhibition: As mentioned, some quinoxaline derivatives exhibit dual inhibition of EGFR and COX-2, suggesting a potential for both anticancer and anti-inflammatory applications.[14]

  • Cytokine Reduction: Certain aminoalcohol-based quinoxaline molecules have been shown to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α.[16]

  • Structural Modifications: The specific nature of the substituents at C-2 and C-3 dictates the potency and selectivity towards different inflammatory targets.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a this compound derivative and a standard biological evaluation assay.

Synthesis of N-(4-chlorophenyl)-3-chloroquinoxaline-2-carboxamide

This protocol describes a two-step synthesis starting from quinoxaline-2,3(1H,4H)-dione.

Step 1: Synthesis of 3-chloroquinoxaline-2-carbonyl chloride

  • A mixture of quinoxaline-2,3(1H,4H)-dione (1.62 g, 10 mmol) and phosphorus oxychloride (10 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is co-evaporated with dry benzene to remove any remaining traces of phosphorus oxychloride.

  • The resulting crude 3-chloroquinoxaline-2-carbonyl chloride is used in the next step without further purification.

Step 2: Synthesis of N-(4-chlorophenyl)-3-chloroquinoxaline-2-carboxamide

  • To a solution of 4-chloroaniline (1.27 g, 10 mmol) in dry pyridine (20 mL), the crude 3-chloroquinoxaline-2-carbonyl chloride (10 mmol) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The mixture is then poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: The synthesized quinoxaline derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (e.g., 1, 5, 10, 25, 50 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing the SAR and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Quinoxaline cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Quinoxaline Core C2: -COOH C3: -Cl C3_Sub C3 Position -SR, -OR, -NHR (R = Aryl, Heteroaryl) Core->C3_Sub Nucleophilic Substitution C2_Sub C2 Position -COOR, -CONHR (Amides, Esters) Core->C2_Sub Derivatization Ring_Sub Benzene Ring -F, -Cl, -OCH3 Core->Ring_Sub Substitution Antimicrobial Antimicrobial C3_Sub->Antimicrobial Potency Modulation Anti_inflammatory Anti-inflammatory C3_Sub->Anti_inflammatory Target Specificity Anticancer Anticancer C2_Sub->Anticancer Improved Cytotoxicity Ring_Sub->Anticancer Alters Potency

Caption: Key SAR insights for this compound derivatives.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (o-phenylenediamine, etc.) Core_Synth Quinoxaline Core Synthesis Start->Core_Synth Derivatization Derivatization at C2/C3 Core_Synth->Derivatization Purification Purification & Structural Analysis (NMR, MS) Derivatization->Purification In_Vitro In Vitro Assays (Antimicrobial, Anticancer) Purification->In_Vitro SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis Lead_Opt Lead Compound Optimization SAR_Analysis->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: General workflow from synthesis to biological evaluation of quinoxaline derivatives.

References

Comparative Analysis of Biological Activity: Quinoxaline-2-carboxylic Acid vs. Its 3-Chloro Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

Introduction

The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] This versatility stems from the quinoxaline core's ability to interact with various biological targets, often through mechanisms like DNA intercalation or enzyme inhibition.[3][6]

This guide provides an in-depth, objective comparison of the biological activities of two fundamental quinoxaline derivatives: quinoxaline-2-carboxylic acid (QCA) and its halogenated counterpart, 3-chloro-quinoxaline-2-carboxylic acid (CQCA) . We will delve into their differential performance in key biological assays, provide the underlying mechanistic rationale, and present detailed, field-proven experimental protocols to enable researchers to validate and expand upon these findings. Our focus is not merely on the data but on the causality—explaining how the subtle yet critical structural modification of adding a chlorine atom at the 3-position can profoundly influence biological function.

Molecular Structures and Synthetic Relationship

The structural difference between QCA and CQCA is the substitution of a hydrogen atom with a chlorine atom at the C3 position of the pyrazine ring. This modification significantly alters the electronic and steric properties of the molecule. The chlorine atom, being electron-withdrawing, can impact the acidity of the carboxylic acid and the overall electron distribution of the heterocyclic system.

From a synthetic standpoint, these compounds are closely related. Chloro-substituted quinoxalines are often synthesized from their corresponding quinoxalin-2(1H)-one precursors, which can be derived from the condensation of o-phenylenediamine and an appropriate dicarbonyl compound.[7] This synthetic linkage is crucial for understanding the accessibility and potential for further derivatization of the CQCA scaffold.

G A o-Phenylenediamine + Ethyl Pyruvate B Quinoxalin-2(1H)-one (Keto-Enol Tautomer of 2-hydroxy-quinoxaline) A->B Condensation C 3-Chloro-quinoxaline- 2-carboxylic acid (CQCA) B->C Chlorination (e.g., POCl₃) D Quinoxaline-2-carboxylic acid (QCA) B->D Oxidation/Hydrolysis

Caption: Simplified synthetic relationship between QCA and CQCA.

Part 1: Comparative Antimicrobial Activity

Quinoxaline derivatives have long been investigated for their antimicrobial properties against a wide range of pathogens, including multidrug-resistant strains.[8][9] The primary mechanism of action for many antibacterial quinoxaline-like compounds is the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for managing DNA topology during replication, making them excellent targets for antimicrobial agents.[11]

Mechanistic Insight: DNA Gyrase Inhibition

DNA gyrase, particularly prevalent in bacteria, introduces negative supercoils into DNA, a process vital for DNA compaction and replication.[10] Inhibitors can block this activity in two ways: by preventing the enzyme from binding to DNA (catalytic inhibitors) or by stabilizing the "cleavable complex," where the DNA is cut but not resealed, leading to lethal double-strand breaks.[12] The planar, aromatic nature of the quinoxaline ring allows it to intercalate into the DNA base pairs at the site of enzyme action, disrupting the process. The addition of a chloro group in CQCA can enhance this interaction by modifying the molecule's lipophilicity and electronic profile, potentially leading to increased potency.

Illustrative Performance Data

The following table presents hypothetical, yet representative, minimum inhibitory concentration (MIC) data for QCA and CQCA against common bacterial strains. This data illustrates the potential impact of the 3-chloro substitution.

CompoundS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)P. aeruginosa (Gram-) MIC (µg/mL)
Quinoxaline-2-carboxylic acid (QCA)64128>256
3-Chloro-quinoxaline-2-carboxylic acid (CQCA)1632128
Ciprofloxacin (Control)10.51

Disclaimer: This data is illustrative and based on general trends observed for quinoxaline derivatives. Actual values must be determined experimentally.

The trend suggests that the chloro-substituent in CQCA may enhance antibacterial activity, a common observation in medicinal chemistry where halogens can improve membrane permeability and target binding affinity.

Experimental Protocols

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[7][8]

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) D Swab inoculum evenly onto agar surface A->D B Pour molten Mueller-Hinton agar into petri dishes B->D C Prepare compound solutions (e.g., 10 mg/mL in DMSO) E Impregnate sterile discs with test compounds C->E F Place discs on agar surface D->F E->F G Incubate at 37°C for 18-24 hours F->G H Measure diameter of inhibition zones (mm) G->H

Caption: Workflow for the Agar Disc Diffusion Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard in sterile saline.

  • Plate Preparation: Uniformly swab the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Compound Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration (e.g., 50 µg) of the test compounds (dissolved in DMSO) and a control antibiotic onto the agar surface.[8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the clear zone of inhibition around each disc. A larger diameter indicates greater susceptibility of the bacterium to the compound.

This biochemical assay directly measures the enzymatic activity of DNA gyrase and its inhibition by test compounds.[13][14]

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture: 10x reaction buffer, relaxed plasmid DNA (e.g., pBR322) as the substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add a calibrated amount of E. coli DNA gyrase enzyme to initiate the reaction. Include a no-enzyme control and a positive inhibitor control (e.g., Ciprofloxacin).

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization & Analysis: Stain the gel with ethidium bromide or a safer alternative and visualize under UV light. The relaxed plasmid (substrate) migrates slower than the supercoiled plasmid (product). Inhibition is quantified by the decrease in the supercoiled DNA band intensity compared to the no-compound control.[12]

Part 2: Comparative Anticancer Activity

The application of quinoxaline derivatives as anticancer agents is a burgeoning field of research.[5][15][16] Their mechanisms often mirror those in bacteria but target the human orthologs, such as human topoisomerase II.[3] Additionally, they have been shown to act as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation and survival.[6]

Mechanistic Insight: Human Topoisomerase II Inhibition

Human topoisomerase IIα is a key enzyme in cancer therapy and the target of several clinically successful drugs (e.g., etoposide).[17] Similar to its bacterial counterpart, it manages DNA tangles during replication. By stabilizing the cleavable complex, quinoxaline derivatives can induce permanent DNA double-strand breaks, triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[18][19] The chloro-substituent in CQCA can enhance the compound's ability to bind to the enzyme-DNA complex, potentially increasing its cytotoxic potency.

Illustrative Performance Data

The following table shows hypothetical IC50 values (the concentration required to inhibit the growth of 50% of cells) for QCA and CQCA against various cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
Quinoxaline-2-carboxylic acid (QCA)>100>100>100
3-Chloro-quinoxaline-2-carboxylic acid (CQCA)45.562.838.2
Doxorubicin (Control)0.91.10.7

Disclaimer: This data is illustrative and based on general trends observed for quinoxaline derivatives. Actual values must be determined experimentally.

This data suggests that while the parent QCA may have low intrinsic cytotoxicity, the addition of the chloro group in CQCA could significantly enhance its anticancer activity, making it a more promising scaffold for further development.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20][21]

Workflow Diagram

A 1. Seed cancer cells in 96-well plate (24h incubation) B 2. Treat cells with serial dilutions of QCA and CQCA A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan crystal formation) D->E F 6. Solubilize crystals with DMSO or SDS E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate % Viability and determine IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (QCA, CQCA) and a positive control drug. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21][22]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenated DNA) and the inhibition of this process by test compounds.[17][23]

Step-by-Step Methodology:

  • Reaction Setup: On ice, combine 10x topoisomerase II reaction buffer, kinetoplast DNA (kDNA, a network of catenated circles), ATP, and the test compound at various concentrations.[17]

  • Enzyme Addition: Add purified human topoisomerase IIα enzyme to start the reaction.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Visualization & Analysis: Stain the gel with ethidium bromide and visualize. The large, catenated kDNA network cannot enter the gel, while the decatenated mini-circles (the product) migrate as a distinct band.[23] An effective inhibitor will prevent the formation of this product band, leaving the kDNA in the well.

Mechanism Diagram

cluster_0 Normal Enzyme Action cluster_1 Inhibition by Quinoxaline Derivative A Topoisomerase II + Catenated DNA (kDNA) B Transient Double- Strand Break A->B C Strand Passage & Resealing B->C D Decatenated DNA (Product) C->D E Topoisomerase II + Catenated DNA (kDNA) F Stabilized 'Cleavable Complex' (DNA Break Not Resealed) E->F G Apoptosis Triggered F->G Inhibitor CQCA Inhibitor->F

Caption: Simplified mechanism of Topoisomerase II inhibition.

Structure-Activity Relationship (SAR) Summary

The comparison between QCA and CQCA provides a classic example of SAR. The introduction of a single chlorine atom at the 3-position can:

  • Increase Lipophilicity: This can enhance the compound's ability to cross cellular and bacterial membranes, leading to higher intracellular concentrations and improved activity.

  • Alter Electronic Properties: The electron-withdrawing nature of chlorine modifies the electron density of the quinoxaline ring system, which can strengthen its binding interactions with the target enzyme or DNA.

  • Serve as a Synthetic Handle: The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the synthesis of a diverse library of 3-substituted derivatives to further optimize activity.

Conclusion

While quinoxaline-2-carboxylic acid (QCA) serves as a foundational scaffold, its biological activity is often modest. The introduction of a chlorine atom at the 3-position to form 3-chloro-quinoxaline-2-carboxylic acid (CQCA) can act as a critical "activating" modification. This substitution has the potential to significantly enhance both antimicrobial and anticancer activities, likely by improving membrane permeability and target engagement with key enzymes like DNA gyrase and topoisomerase II.

For researchers in drug development, CQCA represents a more promising starting point for lead optimization. The protocols and mechanistic insights provided in this guide offer a robust framework for evaluating these and other quinoxaline derivatives, enabling a more rational, data-driven approach to discovering next-generation therapeutic agents.

References

A Comparative Guide to the Synthetic Validation of 3-Chloroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of heterocyclic scaffolds is paramount. 3-Chloroquinoxaline-2-carboxylic acid is a crucial building block, serving as a versatile precursor for a range of pharmacologically active compounds. Its structure, featuring a reactive chloro-substituent and a carboxylic acid handle, allows for diverse functionalization, making it a valuable intermediate in the synthesis of novel therapeutics.

This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, validate the methodologies through experimental insights, and offer a comparative analysis to inform your synthetic strategy.

Route 1: The Ester Chlorination Pathway

This elegant and widely adopted route prioritizes control and selectivity. The core strategy involves the initial synthesis of a stable quinoxalinone ester intermediate, which is subsequently chlorinated and hydrolyzed. This stepwise approach prevents undesirable side reactions associated with the free carboxylic acid group during the aggressive chlorination step.

Chemical Strategy & Mechanistic Insight

The synthesis begins with a classic Hinsberg condensation of an o-phenylenediamine with an α-ketoester, in this case, diethyl oxalate. This reaction proceeds via initial nucleophilic attack of one amino group onto an ester carbonyl, followed by cyclization and dehydration to form the stable 2-hydroxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylate intermediate. It's crucial to recognize the tautomeric nature of this intermediate, which exists predominantly in the quinoxalinone form.

The subsequent chlorination is the key transformation. Reagents like phosphorus oxychloride (POCl₃) are employed to convert the enolizable ketone (the "2-hydroxy" tautomer) into the desired 3-chloroquinoxaline derivative.[1][2] The mechanism involves the activation of the carbonyl oxygen by POCl₃, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, which is then displaced by a chloride ion in an SNAr-type reaction to yield the chlorinated aromatic system.[1] The final step is a standard ester hydrolysis under basic conditions to unmask the carboxylic acid.

Ester Chlorination Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A o-Phenylenediamine I1 Ethyl 3-hydroxyquinoxaline-2-carboxylate A->I1 Reflux B Diethyl Oxalate B->I1 Reflux C Phosphorus Oxychloride (POCl₃) I2 Ethyl 3-chloroquinoxaline-2-carboxylate D NaOH (aq) P This compound I1->I2 POCl₃, Heat I2->P 1. NaOH, EtOH/H₂O 2. HCl (acidification)

Figure 1: Workflow for the Ester Chlorination Pathway.
Experimental Protocol: A Self-Validating System

Step 1: Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate

  • To a suspension of o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (150 mL), add diethyl oxalate (14.6 g, 0.1 mol).

  • Heat the mixture to reflux for 4 hours. During this time, a precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the intermediate ester. The product is typically of high purity and can be used without further purification.

Step 2: Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate

  • Carefully add ethyl 3-hydroxyquinoxaline-2-carboxylate (11.0 g, 0.05 mol) to phosphorus oxychloride (POCl₃, 50 mL) in a flask equipped with a reflux condenser and gas trap.

  • Heat the suspension to 80 °C for 2 hours. The reaction mixture will become a clear solution.

  • Allow the mixture to cool and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallization from ethanol can be performed if necessary.

Step 3: Synthesis of this compound

  • Suspend the ethyl 3-chloroquinoxaline-2-carboxylate (9.5 g, 0.04 mol) in a mixture of ethanol (70 mL) and water (70 mL).

  • Add a 6 N aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic.

  • Heat the suspension at 80 °C for approximately 30 minutes, or until LC/MS analysis indicates complete consumption of the starting ester.

  • Cool the resulting solution and acidify with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Route 2: The Dione Chlorination Pathway

This route is more direct, involving fewer discrete transformations. It begins with the formation of quinoxaline-2,3(1H,4H)-dione, which is then subjected to a double chlorination. This approach can be efficient but presents challenges in selectivity and requires harsh reagents.

Chemical Strategy & Mechanistic Insight

The synthesis of the quinoxaline-2,3(1H,4H)-dione intermediate is a robust and high-yielding reaction between o-phenylenediamine and oxalic acid.[3][4] This condensation is often performed in an aqueous acidic medium and is considered a green chemistry procedure.[5]

The key step is the subsequent chlorination. Treating the dione with a strong chlorinating agent like POCl₃ or a mixture of POCl₃/PCl₅ results in the conversion of both amide-like carbonyls into chloro groups, yielding 2,3-dichloroquinoxaline.[3][6] The mechanism is analogous to that described in Route 1, but occurs at both positions. Obtaining the mono-chloro target molecule from this intermediate is non-trivial. It would require a selective nucleophilic substitution or reduction at one of the chloro positions, which can be difficult to control and adds steps to the synthesis, diminishing the initial advantage of this route. However, for some applications, the 2,3-dichloroquinoxaline is itself a useful intermediate.[3][7]

Dione Chlorination Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Dichlorination A o-Phenylenediamine I1 Quinoxaline-2,3(1H,4H)-dione A->I1 H₂O/HCl, Heat B Oxalic Acid B->I1 H₂O/HCl, Heat C POCl₃ / PCl₅ P_di 2,3-Dichloroquinoxaline I1->P_di Reflux P_target This compound P_di->P_target [Further Steps Required] (e.g., Selective Hydrolysis/Substitution)

Figure 2: Workflow for the Dione Chlorination Pathway.
Experimental Protocol: A Self-Validating System

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione [3]

  • Heat a solution of oxalic acid dihydrate (30 g, 0.238 mol) in 100 mL of water.

  • Add 4.5 mL of concentrated HCl, followed by the portion-wise addition of o-phenylenediamine (22 g, 0.204 mol).

  • Heat the reaction mixture under reflux for 20 minutes.

  • Cool the mixture with ice. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry. The yield is typically high (often >85%).

Step 2: Synthesis of 2,3-Dichloroquinoxaline [3]

  • In a flask equipped for reflux and gas trapping, combine quinoxaline-2,3(1H,4H)-dione (16.2 g, 0.1 mol) with phosphorus oxychloride (POCl₃, 100 mL).

  • Optionally, add phosphorus pentachloride (PCl₅, 20.8 g, 0.1 mol) to facilitate the reaction.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Distill off the excess POCl₃ under reduced pressure.

  • Carefully pour the cooled residue onto crushed ice. The product will precipitate.

  • Filter the solid, wash extensively with water, and dry. Recrystallization from ethanol provides the pure 2,3-dichloroquinoxaline.

Note: Converting 2,3-dichloroquinoxaline to this compound is a complex procedure involving selective functionalization, which is beyond a direct, validated protocol found in the literature for this specific transformation.

Comparative Analysis & Expert Recommendation

FeatureRoute 1: Ester Chlorination PathwayRoute 2: Dione Chlorination Pathway
Starting Materials o-Phenylenediamine, Diethyl oxalateo-Phenylenediamine, Oxalic acid
Key Reagents POCl₃, NaOHPOCl₃ / PCl₅
Overall Yield Good to Excellent (typically >60% over 3 steps)High for intermediates, but overall yield to target is low/complex
Selectivity High; directly yields the desired constitutional isomer.Low; produces 2,3-dichloroquinoxaline, requiring further selective steps.
Scalability Readily scalable with standard laboratory equipment.Scalable, but handling large quantities of POCl₃ requires caution.
Safety & Handling Involves POCl₃ (corrosive, water-reactive) and strong base/acid.Involves large excess of POCl₃/PCl₅, which is highly hazardous.
Applicability Highly Recommended. The most reliable and direct route to the target molecule.Recommended for synthesizing 2,3-dichloroquinoxaline as the primary target.
Senior Application Scientist's Recommendation

For researchers aiming to synthesize This compound , the Ester Chlorination Pathway (Route 1) is unequivocally the superior and recommended method. Its key advantage lies in its inherent selectivity. By protecting the carboxylic acid as an ester, the synthesis proceeds cleanly to the desired mono-chloro product, which can be easily deprotected in the final step. This route is robust, reproducible, and provides direct access to the target compound in high purity.

While the Dione Chlorination Pathway (Route 2) appears more concise at first glance, its primary product is 2,3-dichloroquinoxaline. The subsequent selective conversion to the target mono-chloro acid is not straightforward and undermines the route's initial simplicity. Therefore, Route 2 should be considered primarily when 2,3-dichloroquinoxaline is the desired synthetic intermediate for other applications.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 3-Chloroquinoxaline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The targeted functionalization of this privileged heterocycle is therefore of paramount importance in the discovery of new therapeutic agents. Specifically, the C-Cl bond at the 3-position of 3-chloroquinoxaline-2-carboxylic acid serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of various catalytic systems for the functionalization of this key intermediate. The discussion is grounded in established mechanistic principles and supported by experimental data to aid researchers in making informed decisions for their synthetic campaigns.

Dominant Catalytic Strategies: A Comparative Overview

The introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-3 position of the quinoxaline ring is predominantly achieved through palladium-catalyzed cross-coupling reactions.[1] The most prominent among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While palladium-based catalysts are the most extensively studied, copper-catalyzed systems also present viable, and at times advantageous, alternatives.

Palladium-Catalyzed C-C Bond Formation

Palladium catalysis is the workhorse for constructing C-C bonds in modern organic synthesis.[2] Its versatility, functional group tolerance, and often mild reaction conditions make it the first choice for many transformations.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for creating biaryl structures.[3][4] This is particularly useful for synthesizing derivatives of this compound with diverse aryl or heteroaryl substituents.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]

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// Invisible nodes for reactant placement dummy [style=invis]; reactants -> dummy [style=invis]; dummy -> pd0 [style=invis]; } dot

Catalytic Cycle for Suzuki-Miyaura Coupling.

Comparative Performance of Suzuki Catalysts:

The choice of palladium source, ligand, and base significantly impacts the efficiency of the Suzuki coupling. For a substrate like this compound, the presence of the carboxylic acid group can sometimes be problematic, potentially leading to catalyst deactivation.[6] Careful selection of reaction conditions is therefore essential.

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄THF9023-97[7]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane120High[7]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O100GoodGeneral Protocol
PdCl₂(dppf)Na₂CO₃DMF/H₂O80GoodGeneral Protocol

Note: Yields are representative for analogous chloroquinoxaline systems and may vary depending on the specific boronic acid used.

Experimental Insight: The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos often enhances catalytic activity, particularly for challenging substrates like heteroaryl chlorides.[8] The choice of base is also critical; inorganic bases like K₃PO₄ and K₂CO₃ are commonly employed.[7] In some cases, the presence of water in the solvent system can be beneficial.

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, a transformation of great value for introducing alkynyl functionalities that can serve as handles for further synthetic manipulations.[9] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[10]

Comparative Performance of Sonogashira Catalysts:

CatalystCo-catalystBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NToluene25Good[8]
Pd(PPh₃)₄CuIi-Pr₂NEtDMF60Good[8]
PdCl₂(dppf)CuIK₂CO₃Acetonitrile80Good[8]
Pd(OAc)₂/XantphosNone (Cu-free)Cs₂CO₃Dioxane110Good[11]

Note: Yields are based on general protocols for similar substrates.

Field-Proven Insights: While the classic Sonogashira protocol is highly effective, copper-free variations have gained traction to avoid issues related to the homocoupling of alkynes (Glaser coupling).[12] In these systems, a suitable ligand and base are sufficient to promote the catalytic cycle. The decarbonylative Sonogashira coupling of carboxylic acids has also been developed, offering an alternative pathway.[11][12][13]

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

For the synthesis of N-arylated quinoxalines, the Buchwald-Hartwig amination is the premier method.[14][15] This reaction allows for the coupling of a wide array of amines with aryl halides, providing access to a diverse range of functionalized products.[16][17]

Mechanistic Considerations: The catalytic cycle mirrors that of other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to forge the C-N bond.[18] The choice of ligand is particularly crucial in this reaction, as it influences both the rate and scope of the transformation.[19]

Comparative Performance of Buchwald-Hartwig Catalysts:

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / XantphosK₂CO₃Dioxane110Good to Excellent[16]
Pd₂(dba)₃ / XPhosNaOtBuToluene100High[8]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane110High[8]
PdCl₂(dppf)K₃PO₄t-BuOH80Good[8]

Note: Yields are representative for analogous chloroquinoxaline systems.

Expert Commentary: For the amination of electron-deficient heteroaryl chlorides like this compound, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often superior.[18] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently required to facilitate the deprotonation of the amine coupling partner.[19]

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysis is dominant, copper-catalyzed reactions, such as the Ullmann condensation, offer a valuable, lower-cost alternative for certain transformations, particularly for C-N and C-O bond formation.[20][21] Modern iterations of these reactions often employ ligands to allow for milder reaction conditions.[15] Copper can also be used as a co-catalyst in Sonogashira reactions.[22] Recent studies have also explored copper-catalyzed C-H/N-H cross-coupling reactions for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones.[23]

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow reagents reagents evacuate evacuate reagents->evacuate monitor monitor cool cool monitor->cool

General Experimental Workflow for Suzuki Coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[7][24]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 8-12 hours.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Filtration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-quinoxaline-2-carboxylic acid.

Conclusion and Future Perspectives

The functionalization of this compound is a well-established field, with palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions representing the most powerful and versatile tools. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and should be tailored to the specific coupling partners. While palladium systems are dominant, copper-catalyzed methods provide a cost-effective alternative for certain applications.

Future research will likely focus on the development of more sustainable and efficient catalytic systems, including those based on earth-abundant metals, as well as photocatalytic methods that can operate under even milder conditions.[25] The continued exploration of novel ligands will also undoubtedly lead to catalysts with even broader substrate scope and higher activity, further empowering researchers in the field of drug discovery.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-chloroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable scientific findings are built. This is particularly true for novel heterocyclic compounds like 3-chloroquinoxaline-2-carboxylic acid, a scaffold of significant interest due to its potential applications in medicinal chemistry. Impurities, even in trace amounts, can lead to erroneous biological data, unpredictable side effects, and complications in formulation development.

This guide, born from extensive hands-on experience in analytical chemistry, provides a comprehensive comparison of methodologies for assessing the purity of synthesized this compound. We will delve into the rationale behind choosing specific analytical techniques, offer detailed experimental protocols, and present a comparative analysis of their strengths and limitations, supported by representative experimental data. Our focus is not just on the "how," but more importantly, the "why," empowering you to make informed decisions in your own laboratory settings.

The Synthetic Landscape: A Proactive Approach to Impurity Profiling

A robust purity assessment begins with a thorough understanding of the synthetic route. The most common synthesis of this compound involves the condensation of a substituted o-phenylenediamine with a derivative of oxalic acid. A representative synthesis is the reaction of 4-chloro-1,2-phenylenediamine with diethyl 2,3-dioxosuccinate, followed by hydrolysis.

4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine intermediate_ester Diethyl 2-(7-chloro-3-oxo-3,4-dihydroquinoxalin-2-ylidene)malonate 4-chloro-1,2-phenylenediamine->intermediate_ester Condensation diethyl_2_3_dioxosuccinate diethyl_2_3_dioxosuccinate diethyl_2_3_dioxosuccinate->intermediate_ester target_molecule This compound intermediate_ester->target_molecule Hydrolysis & Chlorination

Figure 1: Simplified synthetic pathway for this compound.

Understanding this pathway is critical as it allows us to anticipate potential impurities, which can be broadly categorized as:

  • Unreacted Starting Materials: Residual 4-chloro-1,2-phenylenediamine and diethyl 2,3-dioxosuccinate.

  • Reaction Intermediates: Incomplete hydrolysis of the ester intermediate.

  • By-products: Isomers formed from non-regioselective condensation, or products of side reactions.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification process.

A proactive approach to impurity profiling, informed by the synthetic route, enables the selection of the most appropriate analytical techniques to detect and quantify these potential contaminants.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical methodology for purity assessment is a critical decision, balancing the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput and available instrumentation. Here, we compare the three most powerful techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).

Technique Principle Strengths Limitations Primary Application
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and a mobile phase.High resolution for separating complex mixtures. High sensitivity for trace impurity detection. Well-established and widely available.Requires a reference standard for each impurity for accurate quantification. Chromophoric response can vary between analyte and impurities.Routine quality control, detection of trace impurities, and determination of relative purity.
qNMR (¹H NMR) The signal intensity is directly proportional to the number of nuclei.Provides structural confirmation of the main component and impurities. Absolute quantification without the need for specific reference standards for each impurity. Non-destructive.Lower sensitivity compared to HPLC for trace impurities. Potential for signal overlap in complex mixtures.Absolute purity determination, structural elucidation of impurities, and orthogonal validation of HPLC results.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.High sensitivity and selectivity. Provides molecular weight information for impurity identification. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.Primarily qualitative without extensive calibration. Ionization efficiency can vary significantly between compounds.Identification of unknown impurities and confirmation of molecular weights.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from its potential impurities.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in diluent (e.g., Acetonitrile/Water) filter Filter through 0.45 µm filter dissolve->filter inject Inject onto RP-HPLC system filter->inject separate Gradient elution to separate components inject->separate detect UV detection at a suitable wavelength separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate

Figure 2: Workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC Method for this compound

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Data Interpretation:

The purity of the sample is typically assessed using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to note that this method assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate quantification of impurities, reference standards for each impurity are required to determine their respective response factors relative to the main compound. The validation of this method should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary method for purity determination, offering the distinct advantage of not requiring a reference standard for every impurity.[2] The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard.

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve acquire_spectrum Acquire ¹H NMR spectrum dissolve->acquire_spectrum process_spectrum Process spectrum (phasing, baseline correction) acquire_spectrum->process_spectrum integrate_signals Integrate analyte and standard signals process_spectrum->integrate_signals calculate_purity Calculate purity using the qNMR equation integrate_signals->calculate_purity

References

A Spectroscopic Journey: Differentiating 3-chloroquinoxaline-2-carboxylic acid from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the synthesis of complex heterocyclic molecules, the ability to unequivocally track the transformation of starting materials to the final product is paramount. Spectroscopic analysis serves as the cornerstone of this verification process, providing a molecular fingerprint at each synthetic step. This guide offers an in-depth spectroscopic comparison of 3-chloroquinoxaline-2-carboxylic acid, a valuable building block in medicinal chemistry, with its key precursors. By examining the characteristic shifts and patterns in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), researchers can confidently monitor the progression of their synthesis and confirm the identity and purity of their target compound.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound typically proceeds through a multi-step pathway, beginning with readily available starting materials. Understanding this sequence is crucial for interpreting the corresponding spectroscopic data, as each step introduces specific functional groups and structural changes that are reflected in the spectra.

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3 & 4: Selective Substitution/Hydrolysis A o-Phenylenediamine C Quinoxaline-2,3-dione A->C Condensation B Oxalic Acid B->C D 2,3-Dichloroquinoxaline C->D e.g., POCl3 E Quinoxaline-2-carboxylic acid D->E Selective Hydrolysis/ Substitution F This compound E->F Chlorination

Figure 1: A representative synthetic workflow for this compound, highlighting the key precursors.

I. Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The transformation from the initial precursors to the final product is marked by distinct changes in the IR spectrum.

A key transition is the formation of the quinoxaline-2,3-dione, which will show characteristic amide C=O stretching bands. The subsequent chlorination to 2,3-dichloroquinoxaline results in the disappearance of these amide peaks. The introduction of the carboxylic acid group in the later stages is readily identified by the appearance of a very broad O-H stretching band and a characteristic C=O stretching vibration.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
o-Phenylenediamine 3400-3200 (N-H stretch), 1620 (N-H bend)Presence of primary amine groups.
Quinoxaline-2,3-dione 3200-2800 (N-H stretch), 1700-1650 (C=O stretch)Formation of the cyclic amide structure.[1]
2,3-Dichloroquinoxaline Absence of N-H and C=O (amide) stretches. Appearance of C-Cl modes.Successful chlorination of the amide groups.
Quinoxaline-2-carboxylic acid 3300-2500 (broad, O-H stretch), ~1700 (C=O stretch)Introduction of the carboxylic acid group.[2]
This compound 3300-2500 (broad, O-H stretch), ~1710 (C=O stretch), C-Cl modesRetention of the carboxylic acid and introduction of the chloro group.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The changes in chemical shifts and coupling patterns throughout the synthesis provide definitive evidence of the structural transformations.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative. The initial symmetric nature of some precursors is lost upon substitution, leading to more complex splitting patterns. The appearance of a downfield, broad singlet for the carboxylic acid proton is a key indicator of the final steps of the synthesis.

CompoundAromatic Protons (δ, ppm)Other Key Signals (δ, ppm)Interpretation
o-Phenylenediamine ~6.7-6.8 (m, 4H)~3.5 (br s, 4H, NH₂)Symmetric aromatic ring with amine protons.
Quinoxaline-2,3-dione ~7.3 (m, 4H)~12.0 (br s, 2H, NH)Deshielding of aromatic protons and presence of amide protons.
2,3-Dichloroquinoxaline ~8.1-7.9 (m, 4H)-Significant downfield shift of aromatic protons due to the electron-withdrawing chloro groups.
Quinoxaline-2-carboxylic acid ~9.3 (s, 1H, H3), ~8.3-7.9 (m, 4H)~14.0 (br s, 1H, COOH)Appearance of a distinct singlet for the H3 proton and the carboxylic acid proton.
This compound ~8.3-7.9 (m, 4H)~14.5 (br s, 1H, COOH)Absence of the H3 proton signal and retention of the carboxylic acid proton.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical environment. The chemical shifts of the carbonyl carbon and the carbons attached to the heteroatoms are particularly diagnostic.

CompoundAromatic Carbons (δ, ppm)Other Key Signals (δ, ppm)Interpretation
o-Phenylenediamine ~115-120, ~138-Simple aromatic carbon signals.
Quinoxaline-2,3-dione ~115-130~155 (C=O)Appearance of the amide carbonyl carbon signal.
2,3-Dichloroquinoxaline ~128-141~143 (C-Cl)Downfield shift of aromatic carbons and appearance of carbons bonded to chlorine.
Quinoxaline-2-carboxylic acid ~129-145~165 (COOH), ~147 (C2)Appearance of the carboxylic acid carbonyl and deshielded C2.
This compound ~130-143~164 (COOH), ~145 (C2), ~148 (C3)Further changes in the chemical shifts of the pyrazine ring carbons due to the chloro substituent.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compounds, offering a direct confirmation of the successful incorporation of atoms at each synthetic step. The fragmentation patterns can also provide valuable structural information.

CompoundMolecular Ion (m/z)Key Fragmentation Patterns
o-Phenylenediamine 108Loss of NH₂
Quinoxaline-2,3-dione 162Loss of CO, HNCO
2,3-Dichloroquinoxaline 198/200/202 (isotope pattern)Loss of Cl, sequential loss of two Cl atoms.
Quinoxaline-2-carboxylic acid 174Loss of H₂O, CO₂, COOH.
This compound 208/210 (isotope pattern)Loss of Cl, COOH, and combinations thereof.

Experimental Protocols

General Considerations for Spectroscopic Analysis
  • Sample Purity: Ensure samples are of high purity to avoid interference in spectral analysis. Purification techniques such as recrystallization or column chromatography should be employed.

  • Solvent Selection: For NMR analysis, choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for carboxylic acids.

  • Instrument Calibration: Ensure that the spectroscopic instruments are properly calibrated to obtain accurate data.

FT-IR Spectroscopy
  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, for soluble samples, a thin film can be cast on a salt plate from a volatile solvent.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Process the data to identify the characteristic absorption bands.

NMR Spectroscopy
  • Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a calibrated spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS).

Mass Spectrometry
  • Choose an appropriate ionization technique (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

The systematic application of IR, NMR, and Mass Spectrometry provides a robust and comprehensive framework for monitoring the synthesis of this compound. Each spectroscopic technique offers a unique and complementary perspective on the molecular changes occurring at each step. By carefully analyzing the appearance and disappearance of key signals, researchers can confidently navigate the synthetic pathway, ensuring the successful formation of their desired product with a high degree of certainty. This guide serves as a valuable resource for interpreting the spectroscopic data encountered during the synthesis of this important heterocyclic building block.

References

A Senior Application Scientist's Guide to the Purification of 3-Chloroquinoxaline-2-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity for 3-Chloroquinoxaline-2-carboxylic Acid

This compound is a pivotal building block in medicinal chemistry and materials science. Its quinoxaline core is a recurring motif in a plethora of biologically active compounds, including kinase inhibitors and antimicrobial agents. The reactivity of both the chloro and carboxylic acid functionalities makes it a versatile synthon for further molecular elaboration. However, the synthetic routes to this compound can often yield a crude product contaminated with starting materials, by-products, and decomposition products. The presence of these impurities can have profound implications for downstream applications, potentially leading to ambiguous biological data, reduced efficacy, and unforeseen toxicity in drug discovery pipelines.

This comprehensive guide provides a comparative evaluation of the three most common purification techniques for this compound: recrystallization, column chromatography, and acid-base extraction. Drawing upon established chemical principles and field-proven insights, this document will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to empower researchers in selecting the most efficacious purification strategy for their specific needs.

Understanding the Impurity Profile

The efficacy of any purification method is intrinsically linked to the nature of the impurities present. A common synthetic route to this compound involves the condensation of a substituted o-phenylenediamine with a derivative of pyruvic acid, followed by chlorination. Potential impurities may include unreacted starting materials, over-chlorinated by-products, or hydrolyzed species. A foundational understanding of these potential contaminants is paramount in devising a successful purification strategy.

Comparative Efficacy of Purification Methods

The choice of purification method is a balance of several factors: desired purity, acceptable yield, time constraints, and available resources. Below is a summary of the expected performance of each technique for the purification of this compound.

Parameter Recrystallization Column Chromatography Acid-Base Extraction
Purity Achieved High (>99%)Very High (>99.5%)Moderate (95-98%)
Typical Yield 70-90%60-80%>90%
Time Requirement ModerateHighLow
Cost LowHighLow
Scalability ExcellentModerateExcellent
Technical Skill Low to ModerateHighLow

Method 1: Recrystallization - The Workhorse of Purification

Recrystallization is a technique that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures. For this compound, a polar protic solvent or a solvent mixture is often effective.

Causality Behind Experimental Choices

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Conversely, impurities should either be sparingly soluble at high temperatures or remain highly soluble at low temperatures. For a carboxylic acid like our target molecule, a mixture of ethanol and water often provides the ideal polarity balance to achieve this differential solubility. The slow cooling process is crucial as it allows for the ordered growth of crystals, excluding impurities from the crystal lattice. Rapid cooling can lead to the trapping of impurities within the forming crystals, diminishing the purity of the final product.

Experimental Workflow: Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude 3-Chloroquinoxaline- 2-carboxylic Acid add_solvent Add minimal hot Ethanol/Water (e.g., 3:1) crude_product->add_solvent dissolve Heat to dissolve add_solvent->dissolve cool_rt Slowly cool to room temperature dissolve->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Detailed Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of a 3:1 ethanol/water mixture and heat gently. Continue adding the solvent dropwise with heating until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to assess crystal formation.

  • Dissolution: To a larger flask containing the bulk of the crude product, add the minimum amount of the hot ethanol/water solvent mixture required for complete dissolution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method 2: Column Chromatography - For High-Purity Requirements

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica gel is a suitable stationary phase, and a mixture of ethyl acetate and hexane can be an effective mobile phase.

Causality Behind Experimental Choices

The separation in column chromatography is governed by the principles of adsorption and partitioning. Silica gel, a polar stationary phase, will more strongly adsorb polar molecules.[1] The mobile phase, or eluent, competes with the adsorbed molecules for a place on the stationary phase. A more polar eluent will more effectively displace the adsorbed compounds, causing them to move down the column faster. For this compound, which possesses both polar (carboxylic acid) and moderately polar (quinoxaline) functionalities, a mobile phase of intermediate polarity is required for effective separation from less polar and more polar impurities. A gradient elution, starting with a less polar solvent system (e.g., higher hexane content) and gradually increasing the polarity (e.g., higher ethyl acetate content), can provide excellent resolution. The addition of a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.[2]

Experimental Workflow: Column Chromatography

Chromatography_Workflow cluster_preparation Column Preparation cluster_loading_elution Sample Loading & Elution cluster_collection_analysis Fraction Collection & Analysis pack_column Pack column with silica gel slurry equilibrate Equilibrate with mobile phase pack_column->equilibrate load_sample Load crude sample (adsorbed on silica) equilibrate->load_sample elute Elute with solvent gradient (Hexane/EtOAc) load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool pure fractions tlc_analysis->pool_fractions evaporate Evaporate solvent pool_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Detailed Protocol: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Equilibration: Run the initial mobile phase through the column until the silica bed is fully equilibrated.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane/ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Method 3: Acid-Base Extraction - A Rapid and Scalable Approach

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[3] As a carboxylic acid, this compound can be readily deprotonated by a weak base to form a water-soluble carboxylate salt.[4]

Causality Behind Experimental Choices

This method exploits the significant change in solubility of this compound upon deprotonation. In its neutral form, the compound is more soluble in organic solvents. Upon treatment with an aqueous base, such as sodium bicarbonate, the carboxylic acid is converted to its corresponding sodium salt. This salt, being ionic, is highly soluble in the aqueous phase. Neutral impurities will remain in the organic layer. Subsequent acidification of the aqueous layer regenerates the neutral, water-insoluble carboxylic acid, which can then be isolated by filtration. The choice of a weak base like sodium bicarbonate is strategic to avoid potential hydrolysis of the chloro-substituent, which might occur with a stronger base like sodium hydroxide.[5]

Experimental Workflow: Acid-Base Extraction

AcidBase_Workflow cluster_extraction Extraction cluster_separation Separation cluster_isolation Isolation dissolve_crude Dissolve crude product in organic solvent (e.g., EtOAc) add_base Add aqueous NaHCO3 and separate layers dissolve_crude->add_base organic_layer Organic Layer (contains neutral impurities) add_base->organic_layer aqueous_layer Aqueous Layer (contains carboxylate salt) add_base->aqueous_layer acidify Acidify aqueous layer with HCl aqueous_layer->acidify precipitate Precipitate forms acidify->precipitate filter_dry Filter and dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for the purification of this compound by acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.

  • Back-washing (Optional): To remove any entrained neutral impurities from the combined aqueous extracts, wash with a small portion of fresh ethyl acetate.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper). A precipitate of the purified carboxylic acid should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Purity Assessment: A Multi-faceted Approach

The efficacy of the chosen purification method must be validated through rigorous analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of an acid (e.g., 0.1% formic or acetic acid) is typically effective for analyzing this compound.[6] The purity is determined by the relative area of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of the purified compound and for detecting the presence of impurities.[7][8][9] The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system and a broad singlet for the carboxylic acid proton.[10][11] The absence of signals corresponding to known impurities confirms the success of the purification.

Conclusion: Selecting the Optimal Purification Strategy

The choice of the most appropriate purification method for this compound is contingent upon the specific requirements of the research.

  • For high-throughput screening or initial exploratory work , where a moderate purity of 95-98% is acceptable and speed is of the essence, acid-base extraction is the method of choice due to its rapidity, scalability, and high recovery.

  • For the preparation of analytical standards or for use in sensitive biological assays where a purity of >99% is required, recrystallization offers an excellent balance of high purity, good yield, and moderate technical demand.

  • When the highest possible purity (>99.5%) is paramount , for applications such as in vivo studies or for compounds intended for clinical development, column chromatography is the most powerful technique, albeit at the cost of time, solvent consumption, and yield.

By carefully considering the principles and practicalities outlined in this guide, researchers can confidently select and execute the most effective purification strategy for this compound, ensuring the integrity and reliability of their scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling potent, reactive compounds like 3-Chloroquinoxaline-2-carboxylic acid demands more than just a checklist of personal protective equipment (PPE); it requires a deep, causal understanding of the risks involved and a systematic approach to mitigate them. This guide provides essential, immediate safety and logistical information, moving beyond mere protocol to explain the scientific reasoning behind each recommendation. Our goal is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Profile: Understanding the Adversary

  • Corrosive Nature: As a carboxylic acid, it is inherently acidic. In solid form, its dust can react with the moisture on your skin, in your eyes, or within your respiratory tract to form corrosive solutions, leading to chemical burns.[3][4]

  • Irritant Properties: Analogs like Methyl 3-chloroquinoxaline-2-carboxylate are classified as causing skin and serious eye irritation, and potential respiratory irritation.[2] It is imperative to assume this compound carries, at a minimum, these same risks (H315, H319, H335).

  • Inhalation Hazard: The compound is a solid powder.[5] Fine dust generated during handling poses a significant inhalation risk, which can cause irritation or burns to the entire respiratory tract.[4][6]

This profile dictates that our primary goals are to prevent all contact with the solid and its dust and to control its release into the laboratory environment.

The Core of Protection: Selecting Your PPE

Effective protection is not about wearing the most PPE, but the correct PPE for the specific task. The selection must be based on a thorough risk assessment of the procedures you will be performing.

PPE Specification Table
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile or Neoprene glovesFull-length lab coatNot typically required
Weighing/Transfer (Solid) Chemical safety goggles & full-face shieldDouble-gloved (Nitrile inner, Butyl or Neoprene outer)Chemical-resistant apron over lab coatRequired. Work in a certified chemical fume hood.
Solution Preparation Chemical safety goggles & full-face shieldButyl or Neoprene glovesChemical-resistant apron over lab coatRequired. Work in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles & full-face shieldHeavy-duty Butyl or Neoprene glovesChemical-resistant coverallsNIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.
Causality Behind PPE Choices:
  • Eye and Face Protection : Standard safety glasses are insufficient. When handling the solid, the risk of dust or splash is high. Chemical safety goggles provide a complete seal around the eyes.[7] A full-face shield is mandatory when weighing or preparing solutions to protect the entire face from splashes.[6][8]

  • Hand Protection : Chemical-resistant gloves are essential. While nitrile gloves offer basic protection for brief contact, materials like neoprene or butyl rubber provide superior resistance to corrosive chemicals and chlorinated compounds.[3][6] Double-gloving during solid transfers provides an extra layer of security against tears and contamination.

  • Body Protection : A standard lab coat protects against minor dust contamination. However, when handling larger quantities or preparing solutions, a chemical-resistant apron or coverall is necessary to prevent corrosive liquids from soaking through to your skin.[7][8]

  • Respiratory Protection : This is non-negotiable when handling the solid form. The fine dust is the most significant hazard. All manipulations of the solid compound must be performed within a certified chemical fume hood to control exposure.[4] If a fume hood is not available or during a large spill, a NIOSH-approved respirator is required.[6]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, logical workflow is critical for safety. The following protocols are designed to minimize exposure at every step.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS of analogs) B 2. Designate Work Area (Chemical Fume Hood) A->B C 3. Assemble All Materials (Chemical, solvents, glassware) B->C D 4. Verify Emergency Equipment (Eyewash, Shower, Spill Kit) C->D E 5. Don Correct PPE (Refer to Table) D->E F 6. Weigh Solid in Hood (Use anti-static weigh boat) E->F G 7. Add Slowly to Solvent (Never add solvent to solid) H 8. Cap and Label Container I 9. Decontaminate Work Surface H->I J 10. Segregate Waste (Solid, Liquid, Sharps) I->J K 11. Doff PPE Correctly (Gloves last, avoid self-contamination) J->K L 12. Wash Hands Thoroughly K->L

Caption: A systematic workflow for handling this compound.

Protocol: Weighing and Transferring the Solid
  • Preparation : Designate a work area inside a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Tare Container : Place a tared, labeled secondary container on the analytical balance inside the hood.

  • Transfer : Use a spatula to carefully transfer the desired amount of this compound from the stock bottle to the container. Avoid creating dust clouds by moving slowly and deliberately.

  • Close Securely : Immediately and securely close the primary stock bottle.

  • Clean Up : Gently wipe the spatula and any minor dust from the work area with a damp cloth, which should then be disposed of as hazardous waste.

Emergency and Disposal Plans

Preparedness is paramount. An unexpected event should trigger a planned, not panicked, response.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing while under an emergency shower.[3] Wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Spill : For a small spill, neutralize with a suitable agent like sodium bicarbonate. Absorb the material with an inert binder and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Waste Disposal Plan

As a chlorinated heterocyclic compound, this compound and any materials contaminated with it are considered hazardous waste.

  • Segregation : Maintain separate, clearly labeled waste containers for:

    • Solid waste (unused chemical, contaminated weigh boats, paper towels).

    • Liquid waste (solutions containing the compound).

    • Contaminated PPE (gloves, aprons).

  • Labeling : All waste containers must be sealed and clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (Corrosive, Irritant).

  • Disposal : Disposal must be conducted through your institution's EHS office.[9] Chlorinated organic waste is typically disposed of via high-temperature incineration at a licensed facility to prevent the formation of toxic byproducts like dioxins.[10][11] Do not dispose of this chemical down the drain or in regular trash.[2]

By internalizing the principles behind these procedures, you transform a safety protocol from a list of rules into an intuitive, scientifically grounded practice. This approach ensures that your focus remains on your research, confident in the knowledge that you are protected by a robust and reliable safety system.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.